Brilaroxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMNTBZJOXTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136921 | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239729-06-6 | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilaroxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILAROXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brilaroxazine (RP5063): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (developmental code name: RP5063) is an investigational third-generation atypical antipsychotic under development by Reviva Pharmaceuticals.[1] It is classified as a dopamine-serotonin system modulator, exhibiting a unique and broad pharmacological profile that distinguishes it from existing antipsychotic agents.[1][2] Clinical trial data suggest this compound may offer favorable efficacy combined with an improved side-effect profile, particularly concerning metabolic, endocrine, and extrapyramidal symptoms.[1][2] This technical guide provides an in-depth exploration of the molecular and preclinical basis for this compound's mechanism of action, intended for professionals in neuroscience research and drug development.
Core Mechanism: Multimodal Receptor Modulation
This compound's primary mechanism of action is centered on its function as a multimodal modulator of key dopamine (D) and serotonin (5-HT) receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. It acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Concurrently, it functions as an antagonist at serotonin 5-HT₂ₑ, 5-HT₂₋, 5-HT₆, and 5-HT₇ receptors. This "receptor-tuning" approach aims to stabilize dopaminergic and serotonergic neurotransmission, alleviating both positive and negative symptoms of schizophrenia while minimizing off-target effects.
Quantitative Data: Receptor Binding and Functional Activity
The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a stronger binding affinity.
Table 1: this compound Receptor Binding Affinity Profile
| Receptor/Site | Ki (nM) |
| Dopamine Receptors | |
| D₂ | 0.40 |
| D₃ | 0.48 |
| D₄.₄ | 0.80 |
| D₁ | 100 |
| Dopamine Transporter (DAT) | >1000 |
| Serotonin Receptors | |
| 5-HT₁ₐ | 1.1 |
| 5-HT₂ₐ | 1.2 |
| 5-HT₂ₑ | 1.2 |
| 5-HT₂₋ | 0.20 |
| 5-HT₆ | 50 |
| 5-HT₇ | 2.1 |
| 5-HT₁ₑ | >1000 |
| Serotonin Transporter (SERT) | 79 |
| Adrenergic Receptors | |
| α₁ₑ | 6.7 |
| α₂ | >1000 |
| Other Receptors | |
| Histamine H₁ | 100 |
| Nicotinic α₄β₂ | 40 |
| Muscarinic (M₁-M₅) | >1000 |
| Data sourced from Wikipedia, which compiles data from primary pharmaceutical sources. Values represent the inverse measure of binding affinity; lower values indicate stronger binding. |
Table 2: this compound Functional Activity Profile
| Receptor | Functional Activity |
| Dopamine Receptors | |
| D₂, D₃, D₄ | Partial Agonist |
| Serotonin Receptors | |
| 5-HT₁ₐ | Partial Agonist |
| 5-HT₂ₐ | Partial Agonist |
| 5-HT₂ₑ | Antagonist |
| 5-HT₂₋ | Antagonist |
| 5-HT₆ | Antagonist |
| 5-HT₇ | Antagonist |
| This profile defines this compound as a dopamine-serotonin system stabilizer. |
Signaling Pathways
This compound's therapeutic effects are mediated through the modulation of distinct intracellular signaling cascades downstream of its target receptors.
Dopamine D₂/D₃/D₄ Receptor Partial Agonism
Dopamine D₂-like receptors are coupled to inhibitory G-proteins (Gαi/o). As a partial agonist, this compound provides a stabilizing effect on this pathway. In states of hyperdopaminergic activity (thought to underlie positive symptoms), it competes with endogenous dopamine and reduces signal transduction. In states of hypodopaminergic activity (associated with negative and cognitive symptoms), it provides a baseline level of stimulation. This partial agonism inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity.
Serotonin 5-HT₁ₐ Receptor Partial Agonism
Similar to D₂ receptors, the 5-HT₁ₐ receptor is coupled to Gαi/o proteins. Its activation as an autoreceptor on raphe nucleus neurons suppresses serotonergic firing, while its stimulation as a postsynaptic heteroreceptor modulates neuronal activity in regions like the hippocampus and cortex. This compound's partial agonism at this receptor inhibits adenylyl cyclase to reduce cAMP levels. Additionally, the Gβγ subunits released upon G-protein activation can stimulate the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is involved in neuroplasticity and cell survival.
Serotonin 5-HT₂ₐ Receptor Antagonism
The 5-HT₂ₐ receptor is primarily coupled to Gαq/11 proteins. Activation of this receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in the mechanism of classic psychedelics and contributes to glutamatergic neuron hyperactivity. By acting as an antagonist, this compound blocks this signaling cascade, which is thought to contribute to its antipsychotic effects and beneficial impact on sleep and anxiety.
Key Preclinical Experimental Protocols
The antipsychotic potential of this compound was evaluated in established rodent models that emulate symptoms of human psychosis. These experiments provide in vivo proof-of-concept for its mechanism of action.
Apomorphine-Induced Climbing in Mice
This test is a standard screening model for compounds with dopamine D₂ receptor blocking activity, predictive of antipsychotic efficacy. Apomorphine, a non-selective dopamine agonist, induces a characteristic vertical climbing behavior in mice, which is antagonized by D₂ receptor blockers.
-
Objective: To assess the potential antipsychotic activity of this compound by measuring its ability to inhibit apomorphine-induced climbing behavior.
-
Animal Model: Male NMRI or Swiss-Webster mice.
-
Methodology:
-
Acclimation: Animals are acclimated to the testing environment.
-
Grouping: Mice are randomized into treatment groups (e.g., Vehicle, this compound at various doses [1, 3, 10 mg/kg], and a positive control like Haloperidol [0.5 mg/kg]).
-
Pre-treatment: Animals receive an intraperitoneal (i.p.) injection of the test compound or vehicle.
-
Dopaminergic Challenge: 30 minutes after pre-treatment, animals are challenged with a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0 - 1.5 mg/kg).
-
Observation: Immediately after the apomorphine injection, each mouse is placed in a cylindrical wire mesh cage. Climbing behavior (all four paws off the cage floor) is then scored at set intervals (e.g., every 10 minutes for 30 minutes).
-
-
Endpoint: The primary endpoint is the total climbing score or time, which is compared between the treatment groups and the vehicle control. A significant reduction in climbing indicates D₂ receptor antagonism.
-
Results for this compound: this compound was shown to significantly decrease apomorphine-induced climbing at all tested doses (1, 3, and 10 mg/kg) compared to the vehicle control (p<0.001), demonstrating potent in vivo antipsychotic-like activity.
Dizocilpine (MK-801)-Induced Hyperactivity in Rats
Dizocilpine (MK-801) is a non-competitive NMDA receptor antagonist that induces hyperlocomotion and stereotyped behaviors in rodents. This model is used to simulate aspects of schizophrenia, including positive symptoms and cognitive deficits, that are thought to involve glutamatergic dysfunction.
-
Objective: To evaluate this compound's efficacy in a glutamatergic dysfunction model of psychosis.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Grouping: Rats are randomized into treatment groups (e.g., Vehicle, this compound [3, 10, 30 mg/kg], and a positive control like Olanzapine).
-
Pre-treatment: Animals receive an i.p. injection of the test compound or vehicle.
-
NMDA Antagonist Challenge: After a set pre-treatment time, animals are challenged with an injection of dizocilpine to induce hyperlocomotor activity.
-
Behavioral Assessment: Animals are placed in an open-field arena, and activity is monitored using automated tracking systems.
-
-
Endpoints: Key endpoints include total distance traveled (locomotor activity), time spent in specific zones, and frequency of stereotyped behaviors (e.g., repetitive head movements, sniffing).
-
Results for this compound: this compound significantly reduced dizocilpine-induced hyperactivity and stereotypy. For example, at 10 mg/kg and 30 mg/kg doses, it reduced stereotypy by 51% and 58% (p<0.001), respectively, and induced locomotion by 49% and 47% (p<0.01), respectively, compared to the dizocilpine-only group.
Conclusion
This compound exhibits a complex and nuanced mechanism of action, characterized by its high-affinity binding and multimodal functional activity at a range of dopamine and serotonin receptors. Its profile as a D₂/D₃/D₄ and 5-HT₁ₐ/5-HT₂ₐ partial agonist, combined with potent antagonism at 5-HT₂ₑ/₂₋/₆/₇ receptors, provides a strong rationale for its development as a dopamine-serotonin system stabilizer. Preclinical data from established in vivo models of psychosis corroborate this mechanism, demonstrating potent antipsychotic-like effects. This unique pharmacological signature holds the potential to address both positive and negative symptom domains of schizophrenia while offering an improved safety and tolerability profile over existing treatments.
References
Brilaroxazine: An In-Depth Technical Guide on In Vivo Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (developmental code name: RP5063) is an investigational atypical antipsychotic agent under development by Reviva Pharmaceuticals for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] As a third-generation antipsychotic, this compound is characterized as a dopamine-serotonin system modulator, exhibiting a unique pharmacological profile that suggests potential for favorable efficacy and an improved side-effect profile compared to existing treatments.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, synthesizing available data from preclinical and clinical studies.
Pharmacodynamics: Mechanism of Action and Receptor Profile
This compound's therapeutic effects are believed to be mediated through its multimodal activity at various dopamine and serotonin receptors. It acts as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ receptors.[1] Additionally, it functions as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[1] This distinct receptor binding profile contributes to its antipsychotic, anxiolytic, and potential pro-cognitive effects.[2]
The table below summarizes the receptor binding affinities (Ki, nM) of this compound for various neurotransmitter receptors.
| Receptor | Binding Affinity (Ki, nM) |
| D₂S | High Affinity |
| D₂L | High Affinity |
| D₃ | High Affinity |
| D₄.₄ | High Affinity |
| 5-HT₁ₐ | High Affinity |
| 5-HT₂ₐ | High Affinity |
| 5-HT₂ₑ | High Affinity |
| 5-HT₇ | High Affinity |
| D₁ | Moderate Affinity |
| D₅ | Moderate Affinity |
| 5-HT₂C | Moderate Affinity |
| 5-HT₃ | Moderate Affinity |
| 5-HT₆ | Moderate Affinity |
| H₁ | Moderate Affinity |
| α₄β₂ nicotinic | Moderate Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity |
| α₁B adrenergic | Moderate Affinity |
Data sourced from Wikipedia.
Signaling Pathways
The interaction of this compound with key dopamine and serotonin receptors modulates downstream signaling pathways implicated in the pathophysiology of schizophrenia. Its partial agonism at D₂ receptors is thought to stabilize dopaminergic neurotransmission, reducing the excessive dopamine activity associated with positive symptoms while avoiding the profound receptor blockade that can lead to extrapyramidal side effects. Its activity at various serotonin receptors, particularly its antagonism at 5-HT₂ₐ receptors, is believed to contribute to its efficacy against negative symptoms and cognitive deficits.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in both animals and humans have characterized the pharmacokinetic profile of this compound, demonstrating predictable and consistent behavior.
Absorption
This compound exhibits good oral bioavailability, exceeding 80%. Following oral administration, it is readily absorbed, with time to maximum plasma concentration (Tmax) generally observed between 4 to 6 hours.
Distribution
This compound is highly bound to plasma proteins, with a binding percentage greater than 99%. The volume of distribution (Vc/F) has been estimated to be 328.00 ± 31.40 L, indicating extensive distribution into tissues.
Metabolism
This compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzymes CYP3A4 (approximately 64%) and CYP2D6 (approximately 17%). The major metabolic pathways include oxidation, N- or O-dealkylation, with subsequent sulfation and/or glucuronidation. A major circulating metabolite is N-(2,3-chlorophenyl)-glycine (M219), which accounts for a significant portion of the total circulating radioactivity in mice, dogs, and humans. Importantly, no unique human-specific metabolites have been identified in plasma.
Excretion
The primary route of excretion for this compound and its metabolites is through the feces. In humans, approximately 52.3% of an administered dose is recovered in the feces, while 32.8% is recovered in the urine. The elimination half-life of this compound is approximately 55 hours, supporting a once-daily dosing regimen.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound from a population pharmacokinetic analysis in patients with schizophrenia or schizoaffective disorder.
| Parameter | Value |
| Oral Clearance (Cl/F) | 5.11 ± 0.11 L/h |
| Volume of Distribution (Vc/F) | 328.00 ± 31.40 L |
| Absorption Constant (ka) | 0.42 ± 0.17 h⁻¹ |
| Lag Time (t lag) | 0.41 ± 0.02 h |
| Half-life (t½) | 44.5 h |
Data from a population pharmacokinetic analysis of Phase 2 study data.
In Vivo Pharmacodynamics and Clinical Efficacy
The clinical pharmacodynamics of this compound have been primarily assessed in patients with schizophrenia, with the Positive and Negative Syndrome Scale (PANSS) serving as the primary endpoint for efficacy.
Clinical Efficacy in Schizophrenia
Phase II and Phase III clinical trials have demonstrated the efficacy of this compound in treating the symptoms of schizophrenia. In a Phase III trial, this compound 50 mg showed a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo. Improvements were also observed in both positive and negative symptom subscales. The 15 mg dose also showed a trend towards improvement.
The relationship between this compound exposure (as measured by cumulative area under the curve, AUC) and the change in PANSS total score has been characterized by an Emax model.
| Emax Model Parameter | Value |
| E₀ (Baseline PANSS) | 87.3 ± 0.71 (PANSS Units) |
| Emax (Maximum PANSS Reduction) | -31.60 ± 4.05 (PANSS Units) |
| AUC₅₀ (AUC for 50% of Emax) | 89.60 ± 30.10 (µg·h/mL) |
Data from a population pharmacodynamic analysis of Phase 2 study data.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of research findings. Below are outlines of key experimental methodologies employed in the in vivo assessment of this compound.
Preclinical Pharmacodynamic Assessment: Dizocilpine-Induced Hyperlocomotion
This model is used to assess the antipsychotic potential of a compound by its ability to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist dizocilpine (MK-801).
Experimental Workflow:
References
Preclinical studies of RP5063
An In-depth Technical Guide to the Preclinical Studies of RP5063 (Brilaroxazine)
Introduction
RP5063, also known as this compound, is a novel, multimodal neuromodulator under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2][3][4] Classified as a third-generation antipsychotic, it functions as a dopamine-serotonin system stabilizer.[2] Preclinical research has been instrumental in establishing the compound's pharmacological profile, mechanism of action, and initial safety and efficacy, paving the way for clinical investigation. This document provides a comprehensive overview of the key preclinical studies that have defined the scientific foundation for RP5063's development.
Pharmacodynamics: Receptor Binding and Functional Activity
The core of RP5063's mechanism of action lies in its unique profile as a modulator of multiple dopamine (D) and serotonin (5-HT) receptors. It also interacts with nicotinic acetylcholine receptors and the serotonin transporter (SERT).
In Vitro Receptor Binding Affinity
Preclinical studies have established that this compound possesses a high binding affinity for several dopamine and serotonin receptor subtypes implicated in the pathophysiology of schizophrenia. Its profile is distinguished by a potent affinity (Ki, ≤6 nM) and less than 10-fold separation in activity between the D2 receptor and other key targets like D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors. Moderate affinity for other receptors contributes to its broad pharmacological effects.
Table 1: Receptor Binding Affinities (Ki) of RP5063
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D₂ | 0.7 |
| Dopamine D₃ | 1.9 |
| Dopamine D₄ | 2.3 |
| Serotonin 5-HT₁ₐ | 2.4 |
| Serotonin 5-HT₂ₐ | 5.3 |
| Serotonin 5-HT₂ₑ | 1.2 |
| Serotonin 5-HT₇ | 2.0 |
| Serotonin 5-HT₆ | ≤50 |
| Serotonin Transporter (SERT) | Moderate Affinity |
| α₄β₂ Nicotinic Acetylcholine | ≤50 |
| α₁ₑ Adrenergic | Moderate Affinity |
| Histamine H₁ | Moderate Affinity |
(Data sourced from Wikipedia and other publications where specific values were not provided)
Functional Activity Profile
RP5063 exhibits a complex functional profile, acting as a partial agonist at certain receptors while antagonizing others. This "stabilizer" activity is believed to modulate neurotransmitter systems without causing complete blockade, potentially leading to a better side-effect profile compared to older antipsychotics.
-
Partial Agonist Activity : D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ receptors.
-
Antagonist Activity : 5-HT₂ₑ, 5-HT₆, 5-HT₇ receptors.
This combination of effects—dopamine system stabilization, serotonin modulation, and potential cognitive enhancement via nicotinic receptor interaction—forms the basis of its therapeutic potential.
Signaling Pathway Diagram
The following diagram illustrates the primary receptor interactions of RP5063.
Caption: RP5063 mechanism of action at key dopamine and serotonin receptors.
In Vivo Efficacy in Animal Models
RP5063 has demonstrated efficacy in multiple rodent models designed to emulate symptoms of schizophrenia, including positive symptoms (psychosis), negative symptoms, and cognitive deficits.
Models of Psychosis (Positive Symptoms)
This model assesses the D1/D2 receptor-stimulating effects of apomorphine, which induces a characteristic climbing behavior in mice. Antipsychotic drugs that block dopamine receptors can inhibit this behavior.
-
Experimental Protocol:
-
Animals: Male NMRI mice were used.
-
Groups (n=10 per group): Vehicle control, RP5063 (1, 3, and 10 mg/kg, i.p.), and Haloperidol (0.5 mg/kg, i.p.) as a positive control.
-
Procedure: Animals were administered the test compounds or vehicle 30 minutes before receiving a subcutaneous (s.c.) injection of apomorphine (1 mg/kg). Climbing behavior was then observed and scored.
-
-
Results: this compound significantly decreased apomorphine-induced climbing behavior at all tested doses (1, 3, and 10 mg/kg) compared to the vehicle control (p<0.001).
Table 2: Effect of RP5063 on Apomorphine-Induced Climbing
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
|---|---|---|
| Vehicle | - | Control climbing behavior |
| RP5063 | 1 | Significant reduction in climbing (p<0.001) |
| RP5063 | 3 | Significant reduction in climbing (p<0.001) |
| RP5063 | 10 | Significant reduction in climbing (p<0.001) |
| Haloperidol | 0.5 | Significant reduction in climbing |
This model uses an NMDA receptor antagonist (dizocilpine) to induce hyperlocomotion, stereotypy, and rearing behaviors, which are considered analogues of psychotic symptoms in humans.
-
Experimental Protocol:
-
Animals: Male Wistar rats were used.
-
Groups (n=10 per group): Vehicle, RP5063 (3, 10, and 30 mg/kg, i.p.), and Olanzapine (6 mg/kg, i.p.) as a positive control.
-
Procedure: The test compounds were administered, and locomotor activity was measured to assess effects on spontaneous and dizocilpine-induced behaviors.
-
-
Results: RP5063 dose-dependently reduced dizocilpine-induced locomotor activity, stereotypy, and rearing.
Table 3: Effect of RP5063 on Dizocilpine-Induced Behaviors
| Behavior | Dose (3 mg/kg) | Dose (10 mg/kg) | Dose (30 mg/kg) |
|---|---|---|---|
| Spontaneous Locomotion | ↓ 15% (p<0.05) | ↓ 40% (p<0.001) | ↓ 30% (p<0.01) |
| Induced Locomotion | ↓ 25% (p<0.05) | ↓ 49% (p<0.01) | ↓ 47% (p<0.01) |
| Stereotypy | - | ↓ 51% (p<0.001) | ↓ 58% (p<0.001) |
Model of Sensorimotor Gating Deficits
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents with dopamine agonists like apomorphine. This model assesses a drug's ability to restore normal sensorimotor gating.
-
Experimental Protocol:
-
Animals: Male Wistar rats were used.
-
Groups (n=15 per group): Included a vehicle group, a vehicle + apomorphine group, RP5063 (3, 10, and 30 mg/kg, i.p.) + apomorphine, and Haloperidol (1 mg/kg, i.p.) + apomorphine.
-
Procedure: Test compounds were administered 15 minutes before apomorphine (1 mg/kg, s.c.), and PPI was measured in startle chambers.
-
-
Results: RP5063 dose-dependently reversed the deficit in PPI induced by apomorphine. The effect was statistically significant at 10 mg/kg (at 87 dB) and at 30 mg/kg across all sound levels.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Models of Cognitive Deficits
Subchronic administration of the NMDA antagonist PCP is used to model cognitive impairments relevant to schizophrenia. The NOR test assesses declarative and episodic memory.
-
Experimental Protocol:
-
Model Induction: Mice were treated with subchronic PCP to induce cognitive deficits.
-
Treatment: Acutely administered RP5063 was evaluated for its ability to reverse the PCP-induced impairment.
-
-
Results: Acute administration of RP5063 significantly reversed the impairment in novel object recognition caused by subchronic PCP treatment. It also increased cortical dopamine efflux, which is believed to be a critical mechanism for its cognitive-enhancing properties.
Preclinical Pharmacokinetics and Toxicology
While detailed results from formal preclinical pharmacokinetic (PK) and toxicology studies are largely unpublished, regulatory filings indicate their successful completion. The favorable outcomes of these studies were essential for advancing RP5063 into clinical trials.
Information from early clinical studies in healthy volunteers and patients provides insight into the compound's PK profile, which is likely reflective of observations in preclinical species:
-
Absorption: Substantial and relatively rapid oral absorption.
-
Linearity: Dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).
-
Half-Life: A relatively long terminal half-life, supporting once-daily dosing.
-
Metabolism: Primarily metabolized via CYP3A4 (64%) and CYP2D6 (17%).
A full battery of regulatory-compliant toxicology and safety pharmacology studies has been completed, establishing a safety profile that permitted clinical development.
Preclinical Studies in Other Indications
Beyond neuropsychiatry, the unique pharmacological profile of RP5063, particularly its potent activity at serotonin receptors, has prompted investigation in other therapeutic areas. Preclinical animal models have shown promising activity for:
-
Pulmonary Arterial Hypertension (PAH): RP5063 prevented monocrotaline- and Sugen 5416-hypoxia-induced PAH in rats.
-
Idiopathic Pulmonary Fibrosis (IPF): The compound demonstrated efficacy in a bleomycin-induced rodent model of IPF.
-
Psoriasis: A topical formulation of this compound showed efficacy in an imiquimod-induced psoriatic mouse model.
These studies indicate that RP5063 mitigates fibrosis and inflammation in relevant translational models.
Conclusion
The preclinical evaluation of RP5063 (this compound) has characterized it as a potent and multimodal dopamine-serotonin system stabilizer. In vitro studies have detailed its unique receptor binding and functional activity profile. In vivo studies using established rodent models of schizophrenia have provided proof-of-concept for its antipsychotic, pro-cognitive, and sensorimotor gating-restorative effects. While specific data from formal toxicology and pharmacokinetic studies are not publicly detailed, their successful completion underpinned the transition to clinical trials. The preclinical data package strongly supports the therapeutic potential of RP5063 in schizophrenia and other disorders, highlighting a differentiated mechanism of action that may translate to an improved clinical profile.
References
Brilaroxazine discovery and development history
An In-depth Technical Guide to the Discovery and Development of Brilaroxazine
Abstract
This compound (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic discovered and developed by Reviva Pharmaceuticals.[1][2][3][4] It is a multimodal dopamine and serotonin receptor modulator currently in late-stage clinical development for the treatment of schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was discovered in-house by Reviva Pharmaceuticals as a new chemical entity. The impetus for its development was to address the significant unmet medical needs in the treatment of schizophrenia, where existing therapies often exhibit suboptimal efficacy, poor tolerability, and low patient adherence rates. The goal was to create a dopamine-serotonin system modulator with a broad spectrum of activity against the positive, negative, and cognitive symptoms of schizophrenia, while minimizing the metabolic, cardiovascular, and neurological side effects associated with earlier antipsychotics. This compound's development has also been extended to explore its potential in other neuropsychiatric disorders such as bipolar disorder, major depressive disorder (MDD), and attention-deficit/hyperactivity disorder (ADHD), as well as inflammatory conditions like pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF). The U.S. FDA has granted it Orphan Drug Designation for both PAH and IPF.
Pharmacological Profile
Mechanism of Action
This compound is a dopamine-serotonin system modulator with a unique pharmacological profile. It functions as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Concurrently, it acts as an antagonist at serotonin 5-HT₂ₑ, 5-HT₂ₒ, 5-HT₆, and 5-HT₇ receptors. This multimodal activity is believed to stabilize the dopamine and serotonin neurotransmitter systems, addressing both the hyperdopaminergic state associated with positive symptoms and the serotonergic dysregulation linked to negative and cognitive symptoms of schizophrenia. Additionally, this compound has been shown to mitigate multiple inflammatory cytokines, suggesting a potential role in addressing the neuroinflammation increasingly recognized as a factor in schizophrenia's pathophysiology.
Receptor Binding Affinity
This compound exhibits high affinity for a range of dopamine and serotonin receptors implicated in schizophrenia. The binding affinities (Ki) are summarized in the table below.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| D₂ (D₂ₛ, D₂ₗ) | High Affinity | Partial Agonist |
| D₃ | High Affinity | Partial Agonist |
| D₄ | High Affinity | Partial Agonist |
| D₁ | Moderate Affinity | N/A |
| D₅ | Moderate Affinity | N/A |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 1.5 | Partial Agonist |
| 5-HT₂ₐ | 2.5 | Partial Agonist |
| 5-HT₂ₑ | 0.19 | Antagonist |
| 5-HT₂ₒ | Moderate Affinity | Antagonist |
| 5-HT₆ | Moderate Affinity | Antagonist |
| 5-HT₇ | 2.7 | Antagonist |
| 5-HT₃ | Moderate Affinity | N/A |
| Other Targets | ||
| Serotonin Transporter (SERT) | Moderate Affinity | N/A |
| α₄β₂ Nicotinic | Moderate Affinity | N/A |
| H₁ | Moderate Affinity | N/A |
| α₁ₑ Adrenergic | Moderate Affinity | N/A |
Data compiled from multiple sources. "High Affinity" generally refers to Ki values ≤ 6 nM.
Pharmacokinetics
| Parameter | Value |
| Bioavailability | >80% |
| Protein Binding | >99% |
| Metabolism | Hepatic (Primarily CYP3A4 ~64%, CYP2D6 ~17%) |
| Elimination Half-life | ~55 hours (~44.5 hours calculated in one analysis) |
| Dosing Schedule | Once-daily |
Data sourced from Wikipedia and a Neurology Journal publication. A drug-drug interaction study indicated no clinically significant interaction when co-administered with a CYP3A4 inhibitor.
Preclinical Development
This compound's efficacy was first established in rodent models designed to emulate symptoms of human schizophrenia. These studies provided the foundational proof-of-concept for its antipsychotic activity.
Key Preclinical Experiments and Protocols
-
Apomorphine-Induced Climbing in Mice: This model assesses D₂ receptor antagonism.
-
Protocol: NMRI mice were divided into groups and administered this compound (1, 3, and 10 mg/kg i.p.), the typical antipsychotic haloperidol (0.5 mg/kg i.p.), or a vehicle. Climbing behavior induced by the dopamine agonist apomorphine was then observed and scored.
-
Results: this compound demonstrated a significant reduction in climbing behavior, indicative of its antipsychotic potential.
-
-
Dizocilpine-Induced Hyperlocomotion in Rats: This model evaluates effects on NMDA receptor hypofunction, relevant to psychosis and cognitive deficits.
-
Protocol: Wistar rats received this compound (3, 10, and 30 mg/kg i.p.), olanzapine (as a comparator), or vehicle. Locomotor activity, stereotypy, and rearing behaviors induced by the NMDA antagonist dizocilpine (MK-801) were measured.
-
Results: this compound significantly decreased dizocilpine-induced spontaneous locomotor activity by up to 40% (p<0.001 at 10 mg/kg) and induced locomotion by up to 49% (p<0.01 at 10 mg/kg). It also reduced stereotypy by 51-58% (p<0.001 at 10 and 30 mg/kg).
-
-
Bleomycin-Induced Pulmonary Fibrosis in Rodents: This model was used to assess the drug's anti-inflammatory and anti-fibrotic potential for IPF.
-
Protocol: In a rodent model of IPF induced by bleomycin, this compound was administered to evaluate its effects on survival, lung function, fibrosis, and inflammation.
-
Results: The study provided proof-of-concept, showing that this compound improved survival and lung function while reducing lung fibrosis and proinflammatory cytokines.
-
Clinical Development
This compound has undergone a comprehensive clinical trial program, progressing through Phase 1, 2, and 3 studies to establish its safety, tolerability, and efficacy in humans.
Phase 1 Studies
Initial Phase 1 studies in healthy volunteers and patients with stable schizophrenia established a promising safety, pharmacokinetic, and pharmacodynamic profile. The maximum tolerated dose was determined to be 100 mg in a multiple-dose study. The most common treatment-emergent adverse events (TEAEs) at therapeutic doses were generally mild and included somnolence and akathisia.
Phase 2 (REFRESH) Trial (NCT01490086)
-
Design: A randomized, double-blind, placebo-controlled, multicenter study in 234 patients with acute exacerbation of schizophrenia or schizoaffective disorder.
-
Protocol: Patients were administered fixed daily doses of this compound (15 mg or 50 mg) or placebo for 28 days. The primary efficacy endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to Day 28.
-
Results: The trial met its primary endpoint, with this compound demonstrating a statistically significant reduction in PANSS total score compared to placebo. The safety profile was favorable, with no significant weight gain, or adverse cardiac or endocrine effects.
Phase 3 (RECOVER) Program
The pivotal Phase 3 program includes the completed RECOVER trial (NCT05184335), an ongoing open-label extension (OLE) study, and the planned RECOVER-2 trial.
-
Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial involving 411 patients with acute schizophrenia.
-
Protocol: Patients received once-daily this compound at doses of 15 mg or 50 mg, or placebo. The primary endpoint was the change in PANSS Total Score from baseline at week 4. Secondary endpoints included changes in PANSS subscales (Positive, Negative, Social Cognition, etc.), Clinical Global Impression-Severity (CGI-S), and Personal and Social Performance (PSP) scores.
-
Results: The trial successfully met its primary and all secondary endpoints for the 50 mg dose.
-
Primary Endpoint: The 50 mg dose achieved a 10.1-point reduction in PANSS total score over placebo (-23.9 vs -13.8, p < 0.001).
-
Secondary Endpoints: The 50 mg dose showed statistically significant and clinically meaningful improvements across all major symptom domains, including positive symptoms (p<0.001), negative symptoms (p=0.003), and CGI-S (p<0.001). The 15 mg dose showed a strong trend for improvement and met statistical significance on the PANSS Social Cognition and PSP secondary endpoints.
-
Safety: The safety profile was comparable to placebo, with a lower discontinuation rate in the 50 mg group than in the placebo group.
-
-
Design: A 1-year, open-label, multicenter study to assess long-term safety, tolerability, and efficacy in patients with stable schizophrenia, including rollovers from the RECOVER trial.
-
Protocol: Patients receive flexible dosing of this compound (15, 30, or 50 mg).
-
Results: Topline data after one year demonstrated sustained efficacy and a favorable long-term safety profile. There was a significant and sustained reduction in PANSS total scores (-18.6 points pooled), positive symptoms (-5.2 points), and negative symptoms (-4.5 points) (p ≤ .0001 for all). The most common treatment-related adverse events were weight increase (3.2%), insomnia (1.8%), and somnolence (1.6%).
-
Design: A confirmatory 4-week, global, randomized, double-blind, placebo-controlled Phase 3 study in approximately 450 patients with acute schizophrenia.
-
Protocol: Patients will receive fixed doses of this compound (30 mg or 50 mg) or placebo once daily. The primary endpoint is the change in PANSS total score from baseline to Day 28. The trial is expected to initiate in Q2 2024 with completion anticipated in Q2 2025.
Summary of Clinical Efficacy Data (RECOVER Trial)
| Endpoint | Placebo (N=137) | This compound 15 mg (N=140) | This compound 50 mg (N=134) |
| PANSS Total Score (Primary) | -13.8 | Trend toward improvement | -23.9 (p < 0.001) |
| PANSS Positive Symptoms | - | - | Significant Reduction (p < 0.001) |
| PANSS Negative Symptoms | - | - | Significant Reduction (p = 0.003) |
| PANSS Social Cognition | - | Significant Improvement (p = 0.024) | Significant Improvement (p < 0.001) |
| CGI-S Score | - | - | Significant Improvement (p < 0.001) |
| Personal and Social Performance (PSP) | - | Significant Improvement (p = 0.022) | Significant Improvement (p < 0.001) |
Data from the pivotal Phase 3 RECOVER trial.
Visualizations
This compound's Core Signaling Pathway Modulation
Caption: this compound's multimodal action on key dopamine and serotonin receptors.
This compound Clinical Development Workflow
Caption: The clinical development and regulatory pathway for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of treatments for schizophrenia. Its unique mechanism as a dopamine-serotonin system modulator, combined with a strong efficacy profile and favorable tolerability, positions it as a promising therapeutic option to address the existing unmet needs in schizophrenia management. The successful completion of the pivotal RECOVER trial and positive long-term data from the OLE study provide robust evidence supporting its potential. Following the completion of the confirmatory RECOVER-2 trial, Reviva Pharmaceuticals anticipates submitting a New Drug Application (NDA) to the FDA in the third quarter of 2025. If approved, this compound could become commercially available by 2026. Further research into its efficacy for other neuropsychiatric and inflammatory disorders continues to expand its potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. revivapharma.com [revivapharma.com]
- 4. Reviva Announces Positive Preliminary Topline Data for the Long-Term Open Label Extension Portion of the Phase 3 RECOVER Study Evaluating this compound in Schizophrenia - BioSpace [biospace.com]
Brilaroxazine Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2] Its therapeutic potential is attributed to its unique mechanism of action as a dopamine-serotonin system modulator.[1] This technical guide provides an in-depth overview of the target engagement studies of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.
Core Target Engagement Profile
This compound exhibits a distinct pharmacological profile characterized by its high affinity for multiple dopamine and serotonin receptor subtypes.[3] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] Conversely, it demonstrates antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted receptor interaction is believed to contribute to its broad-spectrum efficacy in addressing the positive, negative, and cognitive symptoms of schizophrenia, while potentially offering a favorable side-effect profile compared to existing treatments.
Quantitative Analysis of Target Engagement
The binding affinities of this compound for its primary molecular targets have been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.
Table 1: this compound Receptor Binding Affinity Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| D2 | High Affinity | Partial Agonist |
| D3 | High Affinity | Partial Agonist |
| D4 | High Affinity | Partial Agonist |
| Serotonin Receptors | ||
| 5-HT1A | High Affinity (e.g., 1.5 nM) | Potent Partial Agonist |
| 5-HT2A | High Affinity | Weak Partial Agonist / Neutral Antagonist |
| 5-HT2B | High Affinity | Antagonist |
| 5-HT2C | Moderate Affinity | Antagonist |
| 5-HT6 | Moderate Affinity | Antagonist |
| 5-HT7 | High Affinity | Antagonist |
| Other Targets | ||
| Serotonin Transporter (SERT) | Moderate Affinity | - |
| Nicotinic Acetylcholine α4β2 | Moderate Affinity | - |
Note: "High Affinity" is generally considered to be a Ki value of ≤10 nM, and "Moderate Affinity" is typically in the range of 10-100 nM. Specific Ki values are proprietary and not always publicly disclosed.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. While the exact protocols used for this compound are proprietary, a general methodology can be outlined based on standard practices.
Objective: To determine the in vitro binding affinity (Ki) of this compound for various dopamine and serotonin receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
A specific radioligand for each receptor (e.g., [3H]Spiperone for D2/D3 receptors)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Competitive Binding: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the prepared cell membranes in a 96-well plate.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Studies
In vivo receptor occupancy studies are crucial for understanding the relationship between the dose of a drug, its concentration in the brain, and the extent to which it binds to its target receptors in a living organism. These studies for this compound have been conducted in preclinical animal models.
Objective: To determine the dose-dependent occupancy of dopamine D2 and other relevant receptors by this compound in the brain.
Methodology (General Overview): Positron Emission Tomography (PET) is a common imaging technique used for in vivo receptor occupancy studies.
Procedure:
-
Animal Model: Rodents or non-human primates are typically used.
-
Radiotracer Administration: A specific PET radiotracer for the target receptor (e.g., [11C]raclopride for D2 receptors) is administered intravenously.
-
Drug Administration: this compound is administered at various doses and at different time points before or after the radiotracer injection.
-
PET Imaging: The animal is placed in a PET scanner, and the distribution of the radiotracer in the brain is measured over time.
-
Data Analysis: The binding potential (BPND) of the radiotracer in specific brain regions is calculated from the PET data. The percentage of receptor occupancy by this compound is then determined by the reduction in BPND compared to a baseline scan without the drug.
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors targeted by this compound, common functional assays measure the downstream signaling events following receptor activation.
Objective: To characterize the functional activity of this compound at its target receptors.
Methodology (Example: G-protein Activation Assay): The [35S]GTPγS binding assay is a widely used method to measure G-protein activation.
Procedure:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the receptor of interest are prepared.
-
Assay Components: The membranes are incubated with this compound at various concentrations in the presence of GDP and [35S]GTPγS.
-
Receptor Activation: Agonist or partial agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, results in its incorporation and accumulation.
-
Filtration and Quantification: The reaction is stopped, and the membranes are filtered to separate bound from unbound [35S]GTPγS. The amount of radioactivity on the filters is then quantified.
-
Data Analysis: The level of [35S]GTPγS binding indicates the degree of G-protein activation. Plotting the results against the concentration of this compound allows for the determination of its potency (EC50) and efficacy (Emax) as a partial agonist or its ability to block agonist-induced activation as an antagonist.
Visualizing this compound's Mechanism and Engagement
Signaling Pathways
The following diagram illustrates the primary signaling pathways modulated by this compound, highlighting its dual action on dopamine and serotonin systems.
Caption: this compound's multifaceted interaction with key dopamine and serotonin receptors.
Experimental Workflow for Target Engagement
The logical flow of experiments to characterize the target engagement of a novel compound like this compound is depicted below.
Caption: A generalized workflow for the preclinical assessment of this compound's target engagement.
Conclusion
The target engagement profile of this compound underscores its potential as a next-generation antipsychotic with a well-defined and multifaceted mechanism of action. Its high affinity and distinct functional activities at key dopamine and serotonin receptors provide a strong rationale for its clinical development in schizophrenia and other disorders. The combination of in vitro binding and functional assays with in vivo receptor occupancy studies has been instrumental in elucidating the pharmacological properties of this compound and guiding its progression into clinical trials. Further research will continue to refine our understanding of how this unique target engagement profile translates into therapeutic benefits for patients.
References
In Vitro Activity of Brilaroxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (developmental code name: RP5063) is an investigational atypical antipsychotic agent that acts as a multimodal dopamine and serotonin system modulator. Its unique pharmacodynamic profile suggests potential therapeutic benefits in a range of neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and the associated signaling pathways. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical pharmacological characteristics of this novel compound.
Receptor Binding Affinity
This compound has been characterized in a variety of in vitro radioligand binding assays to determine its affinity for a wide range of CNS receptors. The binding affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the drug that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes. It also shows moderate affinity for other serotonin receptors and the serotonin transporter (SERT). The following table summarizes the reported binding affinities of this compound for key CNS receptors.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine | D₂ | High Affinity | [1][2] |
| D₃ | High Affinity | [1][2] | |
| D₄ | High Affinity | [1] | |
| Serotonin | 5-HT₁ₐ | High Affinity | |
| 5-HT₂ₐ | High Affinity | ||
| 5-HT₂ₑ | High Affinity | ||
| 5-HT₇ | High Affinity | ||
| 5-HT₆ | Moderate Affinity | ||
| SERT | Moderate Affinity | ||
| Nicotinic Acetylcholine | α₄β₂ | Moderate Affinity |
Table 1: Receptor Binding Affinities of this compound
Functional Activity
The functional activity of this compound at its target receptors has been investigated using various in vitro cellular assays. These assays measure the ability of the compound to either stimulate (agonist activity) or block (antagonist activity) the receptor's signaling cascade.
This compound is characterized as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as at the serotonin 5-HT₁ₐ receptor. At the serotonin 5-HT₂ₐ receptor, it acts as a weak partial agonist or a neutral antagonist. In contrast, it demonstrates antagonist activity at the serotonin 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors.
| Receptor | Functional Activity |
| Dopamine D₂ | Partial Agonist |
| Dopamine D₃ | Partial Agonist |
| Dopamine D₄ | Partial Agonist |
| Serotonin 5-HT₁ₐ | Partial Agonist |
| Serotonin 5-HT₂ₐ | Weak Partial Agonist / Neutral Antagonist |
| Serotonin 5-HT₂ₑ | Antagonist |
| Serotonin 5-HT₆ | Antagonist |
| Serotonin 5-HT₇ | Antagonist |
Table 2: Functional Activity of this compound at Key CNS Receptors
Quantitative data such as EC₅₀, Eₘₐₓ, or percent inhibition/activation are not consistently available in the public domain for this compound.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not publicly available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
General Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Typical Workflow:
-
Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Assay Incubation: The prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ and subsequently the Ki value.
-
References
Brilaroxazine: A Comprehensive Technical Overview of its Binding Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] Its clinical efficacy is attributed to its unique and broad pharmacological profile as a dopamine-serotonin system modulator. This technical guide provides an in-depth analysis of this compound's binding affinity for various neurotransmitter receptors and transporters, details the experimental methodologies used to characterize these interactions, and visualizes the key signaling pathways involved.
Data Presentation: Binding Affinity and Functional Activity
The binding affinity of this compound for a range of molecular targets has been quantified through extensive preclinical research. The following table summarizes the equilibrium dissociation constants (Ki) and the functional activity of this compound at these receptors. Lower Ki values are indicative of higher binding affinity.
| Target Receptor | Functional Activity | Binding Affinity, Ki (nM) |
| Dopamine D2L | Partial Agonist | 0.45 |
| Dopamine D2S | Partial Agonist | 0.28 |
| Dopamine D3 | Partial Agonist | 3.7 |
| Dopamine D4 | Partial Agonist | Not Specified |
| Serotonin 5-HT1A | Partial Agonist | Not Specified |
| Serotonin 5-HT2A | Antagonist | Not Specified |
| Serotonin 5-HT2B | Antagonist | Not Specified |
| Serotonin 5-HT2C | Antagonist | Not Specified |
| Serotonin 5-HT6 | Antagonist | Not Specified |
| Serotonin 5-HT7 | Antagonist | Not Specified |
Table 1: this compound Target Receptor Activity Profile. Data sourced from a Reviva Pharmaceuticals corporate presentation.
This compound demonstrates high affinity for Dopamine D2 (both long and short isoforms) and D3 receptors, where it acts as a partial agonist.[1] It also exhibits partial agonism at D4 and Serotonin 5-HT1A receptors.[1] Conversely, it functions as an antagonist at several serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7.[1] This profile suggests a multifaceted mechanism of action, stabilizing both dopaminergic and serotonergic neurotransmission.
Experimental Protocols
The determination of this compound's binding affinity and functional activity involves a suite of standardized in vitro pharmacological assays. While the specific protocols for this compound are proprietary, this section outlines the general methodologies typically employed for such characterizations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for its target receptors by measuring its ability to displace a specific, high-affinity radiolabeled ligand.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from animal models are used.
-
The cells or tissue are lysed and centrifuged to isolate the cell membranes containing the target receptors.
-
The membrane preparation is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]WAY-100635 for 5-HT1A receptors, or [3H]Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.
Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound to determine its functional activity at Gs-coupled (stimulatory) or Gi/o-coupled (inhibitory) receptors, such as Dopamine D2 and Serotonin 5-HT1A receptors.
General Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are treated with this compound at various concentrations.
-
For antagonist activity determination, cells are co-incubated with this compound and a known agonist for the receptor.
-
For Gi/o-coupled receptors, cells are often stimulated with forskolin to induce cAMP production, and the inhibitory effect of the compound is measured.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values, which reflect the potency of the compound. The maximal effect (Emax) indicates the efficacy of the compound.
Objective: To measure the activation of phospholipase C (PLC) in response to this compound to determine its functional activity at Gq/11-coupled receptors, such as the Serotonin 5-HT2A receptor. PLC activation leads to the production of inositol phosphates (IPs).
General Protocol:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and often pre-labeled with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
Assay Procedure:
-
Cells are stimulated with various concentrations of this compound.
-
For antagonist activity, cells are co-incubated with this compound and a known 5-HT2A agonist (e.g., serotonin).
-
-
Inositol Phosphate Measurement: The reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated from other cellular components using ion-exchange chromatography. The radioactivity of the IP fraction is then measured.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 or IC50 values and the Emax, providing information on the potency and efficacy of this compound at the 5-HT2A receptor.
Mandatory Visualization: Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades associated with the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
This compound acts as a partial agonist at the Dopamine D2 receptor, which is primarily coupled to the Gi/o G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Serotonin 5-HT1A Receptor Signaling Pathway
As a partial agonist at the Serotonin 5-HT1A receptor, this compound also modulates the Gi/o-coupled signaling cascade, leading to a reduction in cAMP production.
Serotonin 5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the Serotonin 5-HT2A receptor, thereby blocking the Gq/11-mediated signaling pathway. This pathway, when activated, leads to the stimulation of Phospholipase C (PLC) and subsequent downstream signaling events.
Conclusion
This compound's distinct binding affinity profile, characterized by partial agonism at key dopamine and serotonin receptors and antagonism at others, underpins its potential as a novel therapeutic for schizophrenia and other disorders. The methodologies outlined in this guide provide a framework for understanding how this profile is determined, and the visualized signaling pathways offer insight into its mechanism of action at the molecular level. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development.
References
RP5063 (Brilaroxazine): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP5063, also known as brilaroxazine, is a novel, orally active, multimodal dopamine-serotonin system stabilizer under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2] As a third-generation antipsychotic, it exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][3] It also acts as an antagonist at serotonin 5-HT₂₋, 5-HT₂₋, 5-HT₆, and 5-HT₇ receptors.[1] This multifaceted mechanism of action suggests the potential for broad efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a favorable safety and tolerability profile. This technical guide provides a detailed summary of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and preclinical evidence supporting the clinical development of RP5063.
Chemical Structure and Physicochemical Properties
RP5063, with the developmental code name this compound, is a new chemical entity. Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identity of RP5063
| Identifier | Value |
| IUPAC Name | 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one |
| Other Names | This compound, Oxaripiprazole |
| CAS Number | 1239729-06-6 |
| Molecular Formula | C₂₂H₂₅Cl₂N₃O₃ |
| Molecular Weight | 450.36 g/mol |
| Canonical SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Table 2: Physicochemical Properties of RP5063
| Property | Value |
| Solubility | Information not publicly available in detail. |
| Protein Binding | >99% |
| Bioavailability | >80% |
Pharmacology
RP5063 is a multimodal dopamine and serotonin receptor modulator. Its broad receptor binding profile and functional activity are key to its potential therapeutic effects.
Receptor Binding Affinity
RP5063 demonstrates high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. A summary of its binding affinities (Ki) is presented in Table 3.
Table 3: Receptor Binding Affinity (Ki) of RP5063
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D₂ | ≤6 |
| Dopamine D₃ | ≤6 |
| Dopamine D₄ | ≤6 |
| Serotonin 5-HT₁ₐ | ≤6 |
| Serotonin 5-HT₂ₐ | ≤6 |
| Serotonin 5-HT₂₋ | ≤6 |
| Serotonin 5-HT₇ | ≤6 |
| Serotonin 5-HT₆ | ≤50 |
| Serotonin Transporter (SERT) | Moderate Affinity |
| Nicotinic Acetylcholine α₄β₂ | Moderate Affinity |
Functional Activity
RP5063 exhibits a mixed agonist-antagonist profile at key receptors, which is characteristic of third-generation antipsychotics. This profile is thought to contribute to its stabilizing effect on the dopamine and serotonin systems.
Table 4: Functional Activity of RP5063
| Receptor | Functional Activity |
| Dopamine D₂, D₃, D₄ | Partial Agonist |
| Serotonin 5-HT₁ₐ | Partial Agonist |
| Serotonin 5-HT₂ₐ | Partial Agonist |
| Serotonin 5-HT₂₋ | Antagonist |
| Serotonin 5-HT₆ | Antagonist |
| Serotonin 5-HT₇ | Antagonist |
Signaling Pathways
The functional activity of RP5063 at D₂ and 5-HT₂ₐ receptors modulates downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP). As a partial agonist at D₂ receptors, which are Gαi-coupled, RP5063 is expected to modulate adenylyl cyclase activity, leading to a stabilization of cAMP levels.
Pharmacokinetics and Metabolism
RP5063 exhibits predictable pharmacokinetic properties that support a once-daily dosing regimen.
Table 5: Pharmacokinetic Parameters of RP5063 in Humans
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~5 hours (single dose) |
| Elimination Half-life (t₁/₂) | 55 hours |
| Metabolism | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |
| Excretion | Primarily through feces |
Preclinical Efficacy
The antipsychotic potential of RP5063 has been evaluated in established animal models of schizophrenia.
Apomorphine-Induced Climbing in Mice
This model assesses the D₂ receptor antagonist activity of a compound. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by antipsychotics.
Experimental Protocol:
-
Animals: Male NMRI mice.
-
Procedure: Mice are placed in wire mesh cages. Following an acclimatization period, they are administered the test compound (RP5063 or vehicle) intraperitoneally (i.p.). After a set pretreatment time, apomorphine is administered subcutaneously (s.c.). The climbing behavior, typically the time spent climbing, is then observed and quantified for a defined period.
-
Results: In a study, RP5063 at doses of 1, 3, and 10 mg/kg (i.p.) significantly decreased apomorphine-induced climbing compared to the vehicle control group.
Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats
This model is used to evaluate the efficacy of antipsychotics against the positive symptoms of schizophrenia. Dizocilpine, an NMDA receptor antagonist, induces hyperlocomotor activity in rodents.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure: Rats are habituated to an open-field arena equipped with photobeam detectors to measure locomotor activity. They are then treated with the test compound (RP5063 or vehicle) followed by dizocilpine. Locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.
-
Results: RP5063 (3, 10, and 30 mg/kg, i.p.) demonstrated a reduction in both spontaneous and dizocilpine-induced locomotor activity. It also reduced stereotypy at 10 and 30 mg/kg.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak auditory stimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists like apomorphine, and this disruption can be reversed by antipsychotic drugs.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure: Rats are placed in a startle chamber. The session begins with an acclimatization period with background white noise. This is followed by a series of trials, including pulse-alone trials (a loud burst of white noise) and prepulse-pulse trials (a softer tone preceding the loud burst). The startle response is measured by a transducer in the platform. The percentage of PPI is calculated as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Results: RP5063 dose-dependently reversed the apomorphine-induced deficit in PPI.
References
Brilaroxazine's Effect on Pro-Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilaroxazine (RP5063) is a novel, multimodal serotonin-dopamine signaling modulator under investigation for neuropsychiatric and inflammatory disorders.[1] Beyond its primary activity on central nervous system receptors, a significant body of evidence from both clinical and preclinical studies demonstrates its capacity to modulate pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the existing data on this compound's anti-inflammatory effects, detailing quantitative outcomes, experimental methodologies, and proposed mechanistic pathways. The consistent reduction of key pro-inflammatory mediators like TNF-α, IL-6, and IL-8 across different models suggests a potential dual-mechanism model for this compound, combining neurotransmission modulation with the attenuation of neuroinflammation.[2] This positions this compound as a compound of interest not only for schizophrenia, where neuroinflammation is increasingly implicated, but also for other conditions with an inflammatory etiology.[3]
Introduction: The Anti-Inflammatory Hypothesis of this compound
This compound is an atypical antipsychotic with a complex pharmacodynamic profile, acting as a partial agonist at serotonin 5-HT1A/2A and dopamine D2/3/4 receptors, and an antagonist at 5-HT2B/7 receptors.[2] The rationale for its anti-inflammatory effects stems, in part, from its potent antagonism of the 5-HT2B and 5-HT7 receptors, which are implicated in inflammatory and immune system processes. Preclinical studies in models of pulmonary arterial hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and psoriasis have provided the foundational evidence for this compound's ability to inhibit the release of multiple pro-inflammatory cytokines.[2] This has been subsequently corroborated in clinical settings, most notably in the Phase 3 RECOVER trial for schizophrenia, where treatment with this compound led to significant reductions in key circulating pro-inflammatory biomarkers. This convergence of preclinical and clinical data supports the investigation of this compound's therapeutic potential in diseases driven or exacerbated by inflammatory processes.
Quantitative Data on Cytokine Modulation
The following tables summarize the quantitative findings from key clinical and preclinical studies investigating the effect of this compound on pro-inflammatory cytokine levels.
Table 1: Clinical Studies - RECOVER Trial in Schizophrenia
| Cytokine/Biomarker | Study Phase | Treatment Group | Change from Baseline | Significance (p-value) | Reference |
| IL-8 | RECOVER (28 days) | This compound 50 mg vs. Placebo | Fell from 29.13 to 4.25 ng/L | Not specified | |
| TNF-α | RECOVER (28 days) | This compound 50 mg vs. Placebo | Fell from 0.33 to 0.13 ng/L | Not specified | |
| IFN-γ-IP | RECOVER (28 days) | This compound 50 mg vs. Placebo | Fell from 27.64 to -8.58 ng/L | Not specified | |
| MIP-1 | RECOVER (28 days) | This compound 50 mg vs. Placebo | Declined from 19.36 to 10.47 ng/L | Not specified | |
| IL-6 | OLE (52 weeks) | Pooled this compound Doses | -0.71 ng/L | Not specified | |
| TNF-α | OLE (52 weeks) | Pooled this compound Doses | -0.72 ng/L | p=0.01 | |
| IFN-γ-IP | OLE (52 weeks) | Pooled this compound Doses | -37.82 ng/L | p<0.01 | |
| MIP-1 | OLE (52 weeks) | Pooled this compound Doses | -14.58 ng/L | p=0.03 |
OLE: Open-Label Extension. Data reflects change from baseline in the pooled-dose (15, 30, 50 mg) population.
Table 2: Preclinical Studies
| Disease Model | Cytokine | Treatment Group | Outcome | Significance (p-value) | Reference |
| Psoriasis (Imiquimod-induced) | TGF-β | This compound Lipogel vs. Psoriasis | Significantly lower levels | p=0.008 | |
| Psoriasis (Imiquimod-induced) | TNF-α | This compound Lipogel vs. Psoriasis | Lower magnitude, not significant | p=0.435 | |
| IPF (Bleomycin-induced) | MCP-1 | This compound (15mg, twice daily) vs. BLM | Significant decrease | p<0.05 | |
| IPF (Bleomycin-induced) | IP-10 | This compound (15mg, twice daily) vs. BLM | Significant reduction | p<0.01 | |
| IPF (Bleomycin-induced) | RANTES | This compound (15mg, twice daily) vs. BLM | Significant reduction | p<0.01 | |
| IPF (Bleomycin-induced) | IL-6 | This compound (15mg, twice daily) vs. BLM | Numerically reduced | Not significant | |
| IPF (Bleomycin-induced) | MIP-1 | This compound (15mg, twice daily) vs. BLM | Slightly reduced | Not significant | |
| PAH Models | TNF-α, IL-1β, IL-6 | This compound | Suppressed | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols as described in the cited literature for key preclinical and clinical studies.
Preclinical: Imiquimod-Induced Psoriasis Mouse Model
-
Model Induction: An imiquimod-induced psoriatic mouse model (BALB/c) was utilized. Psoriasis-like lesions were induced by the topical application of 5% imiquimod cream on the shaved dorsal skin of the mice for 11 consecutive days.
-
Treatment: One group of induced mice received topical treatment with a this compound liposomal-aqueous gel (Lipogel) formulation from days 1 to 11.
-
Sample Collection: On day 12, blood was collected via a retro-bulbar draw. The collected blood was then processed to separate the serum.
-
Cytokine Analysis: The serum samples were subjected to Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α, Ki-67, and TGF-β.
-
Statistical Analysis: A one-way ANOVA followed by a post-hoc Dunnett's t-test was used to evaluate statistical significance, with a p-value of < 0.05 considered significant.
Preclinical: Bleomycin-Induced Idiopathic Pulmonary Fibrosis (IPF) Rat Model
-
Model Induction: Idiopathic pulmonary fibrosis was induced in male Sprague Dawley rats via the intratracheal administration of bleomycin (BLM) on Day 0.
-
Treatment: Animals were divided into treatment groups. The "BT" group received this compound at 15 mg twice daily from days 1 to 20, while the "BI" group received the same dose from days 10 to 20.
-
Sample Collection: On day 21, bronchoalveolar lavage fluid (BALF) was collected. The BALF samples were then centrifuged at 1200 rpm for 10 minutes at 4°C.
-
Cytokine Analysis: The resulting supernatant was collected and frozen at -80°C until cytokine analysis was performed for MIP-1, MCP-1, IL-6, IP-10, and RANTES. The specific immunoassay used was not detailed but is typically a multiplex bead-based assay or ELISA.
-
Statistical Analysis: The specific statistical tests used for cytokine data were not explicitly stated in the provided reference, but both this compound groups were compared to the BLM-only group.
Clinical: Phase 3 RECOVER Trial Biomarker Substudy
-
Study Design: The RECOVER trial was a 28-day, randomized, double-blind, placebo-controlled Phase 3 study in patients with acute schizophrenia (N=411), comparing this compound (15 mg or 50 mg) with a placebo. This was followed by a 52-week open-label extension (OLE).
-
Sample Collection: Blood samples were collected from a substudy cohort at baseline and at the end of the treatment period (Day 28 for the main trial, Week 52 for the OLE) for biomarker analysis.
-
Cytokine Analysis: An exploratory biomarker substudy quantified the change from baseline in IL-6, IL-8, IL-10, IFN-γ, TNF-α, MIP-1, IP-10, and BDNF. While the specific immunoassay platform (e.g., Luminex, Meso Scale Discovery, ELISA) was not explicitly mentioned in the available publications, such studies typically employ multiplex immunoassays to simultaneously measure multiple analytes from a single sample. These assays involve capturing antibodies bound to a solid phase (like beads or a plate), which bind the target cytokines. A second, detection antibody conjugated to a reporter molecule is then used for quantification.
-
Statistical Analysis: The analysis of these exploratory endpoints utilized an Analysis of Covariance (ANCOVA) for continuous outcomes. A two-sided p-value of < 0.05 was used to define statistical significance.
Visualizations: Signaling Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the proposed mechanisms and experimental workflows.
References
- 1. revivapharma.com [revivapharma.com]
- 2. Reviva to Present RECOVER Phase 3 Clinical Trial Data for this compound in Schizophrenia at the SIRS 2024 Annual Meeting - BioSpace [biospace.com]
- 3. Reviva to Host KOL Event to Discuss Topline Data from Phase 3 RECOVER Trial of this compound in Schizophrenia | Nasdaq [nasdaq.com]
The Pharmacological Profile of Brilaroxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (developmental code name: RP5063) is a novel, orally active, multimodal neuromodulator in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2] Developed by Reviva Pharmaceuticals, it is classified as a third-generation atypical antipsychotic, acting as a dopamine-serotonin system stabilizer.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings.
Mechanism of Action
This compound exhibits a unique and broad pharmacological profile, functioning as a serotonin-dopamine modulator.[4] Its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted receptor interaction is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable safety and tolerability profile.
Receptor Binding Affinity
This compound demonstrates high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) for key human recombinant receptors are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine Receptors | |
| D2 | High Affinity |
| D3 | High Affinity |
| D4 | High Affinity |
| Serotonin Receptors | |
| 5-HT1A | 1.5 |
| 5-HT2A | 2.5 |
| 5-HT2B | 0.19 |
| 5-HT7 | 2.7 |
| Other Receptors | |
| Serotonin Transporter (SERT) | Moderate Affinity |
| Nicotinic Acetylcholine α4β2 | Moderate Affinity |
Table 1: Receptor Binding Affinities of this compound
Functional Activity
This compound's functional activity is characterized by a combination of partial agonism and antagonism at key dopamine and serotonin receptors. This profile distinguishes it from first and second-generation antipsychotics.
| Receptor | Functional Activity |
| Dopamine Receptors | |
| D2 | Partial Agonist |
| D3 | Partial Agonist |
| D4 | Partial Agonist |
| Serotonin Receptors | |
| 5-HT1A | Partial Agonist |
| 5-HT2A | Partial Agonist |
| 5-HT2B | Antagonist |
| 5-HT6 | Antagonist |
| 5-HT7 | Antagonist |
Table 2: Functional Activity of this compound at Key Receptors
Note: Specific quantitative data on functional activity (e.g., EC50, Emax) are not publicly available at the time of this writing.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of downstream signaling events that ultimately modulate neuronal activity. The following diagrams illustrate the principal signaling pathways associated with the key receptors targeted by this compound.
Preclinical Pharmacology
This compound has demonstrated efficacy in established rodent models of psychosis and cognitive symptoms associated with schizophrenia.
Apomorphine-Induced Climbing in Mice
This model is used to assess the potential of a compound to block dopamine D2 receptor-mediated behaviors, which is predictive of antipsychotic activity.
Experimental Protocol:
-
Animals: Male NMRI mice.
-
Procedure: Mice are habituated to the testing environment. This compound (1, 3, and 10 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the administration of the dopamine agonist apomorphine (1 mg/kg, s.c.). A positive control, such as haloperidol, is also included. Following apomorphine injection, the climbing behavior is observed and scored at regular intervals for a defined period (e.g., 30 minutes).
-
Data Analysis: The total climbing score or the percentage of time spent climbing is calculated for each treatment group and compared to the vehicle-treated control group.
Results: this compound, at all tested doses (1, 3, and 10 mg/kg), significantly decreased apomorphine-induced climbing behavior compared to the vehicle control group (p<0.001).
Dizocilpine-Induced Hyperactivity in Rats
This model assesses the ability of a compound to reverse the psychotomimetic effects of the NMDA receptor antagonist dizocilpine (MK-801), which induces hyperactivity and stereotyped behaviors in rodents, mimicking certain aspects of schizophrenia.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure: Rats are habituated to open-field arenas. This compound (3, 10, and 30 mg/kg, i.p.) or vehicle is administered prior to the injection of dizocilpine. A positive control, such as olanzapine, is also used. Locomotor activity, stereotypy, and rearing behaviors are automatically recorded for a specified duration.
-
Data Analysis: The total distance traveled, number of stereotypic movements, and number of rears are quantified and compared between treatment groups.
Results: this compound demonstrated a significant reduction in dizocilpine-induced hyperactivity.
-
Spontaneous Locomotor Activity: Decreased by 15% (3 mg/kg, p<0.05), 40% (10 mg/kg, p<0.001), and 30% (30 mg/kg, p<0.01) compared to vehicle controls.
-
Dizocilpine-Induced Locomotion: Reduced by 25% (3 mg/kg, p<0.05), 49% (10 mg/kg, p<0.01), and 47% (30 mg/kg, p<0.01).
-
Stereotypy: Decreased by 51% (10 mg/kg, p<0.001) and 58% (30 mg/kg, p<0.001).
Pharmacokinetics
Pharmacokinetic studies in both animals and humans have characterized this compound as having a predictable profile suitable for once-daily dosing.
| Parameter | Finding |
| Absorption | Substantial and relatively rapid oral absorption. |
| Dose Proportionality | Linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC). |
| Accumulation | Lack of excessive accumulation with repeated dosing. |
| Half-life | Relatively long terminal half-life of approximately 60 hours. |
| Metabolism | Primarily metabolized via CYP3A4 (64%) and CYP2D6 (17%). |
| Protein Binding | >99% |
| Bioavailability | >80% |
Table 3: Pharmacokinetic Properties of this compound
Clinical Development
This compound has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the treatment of schizophrenia and schizoaffective disorder.
Phase 2 Study: In a randomized, double-blind, placebo-controlled, multicenter Phase 2 trial involving 234 subjects with acute exacerbation of schizophrenia or schizoaffective disorder, this compound met its primary endpoint, demonstrating a significant reduction in the total Positive and Negative Syndrome Scale (PANSS) score from baseline compared to placebo. The drug was well-tolerated, with no significant effects on weight, glucose, lipids, or prolactin levels.
Phase 3 RECOVER Trial: The pivotal RECOVER Phase 3 trial was a 4-week, randomized, double-blind, placebo-controlled, multicenter study in 411 patients with schizophrenia. The primary endpoint was the change from baseline in PANSS Total Score versus placebo at week 4.
Key Findings from the RECOVER Trial:
-
The 50 mg dose of this compound met the primary endpoint with a statistically significant 10.1-point reduction in the PANSS total score compared to placebo (p < 0.001).
-
The 15 mg dose showed a clear trend towards improvement.
-
Statistically significant improvements were observed across all major symptom domains for the 50 mg dose.
-
This compound was well-tolerated, with treatment-emergent adverse event (TEAE) rates comparable to placebo (35.5% for 50 mg vs. 30% for placebo).
-
Discontinuation rates were lower for this compound than for placebo.
Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable safety and tolerability profile.
-
Common Adverse Events: The most frequently reported TEAEs in Phase 1 studies were somnolence and akathisia. In the Phase 3 RECOVER trial, common TEAEs (>5%) included headache (<6%) and somnolence (<=7.5%), which were generally mild to moderate and transient.
-
Metabolic Effects: No clinically significant changes in glucose, lipids, or weight have been consistently observed.
-
Cardiovascular Effects: No significant cardiovascular or electrocardiographic complications have been reported.
-
Endocrine Effects: No significant changes in prolactin levels have been noted.
Conclusion
This compound is a promising, late-stage, third-generation atypical antipsychotic with a unique pharmacological profile. Its multimodal mechanism of action, involving partial agonism at key dopamine and serotonin receptors and antagonism at others, appears to translate into a broad spectrum of efficacy against the positive and negative symptoms of schizophrenia. The preclinical data demonstrate its antipsychotic potential, and the results from extensive clinical trials have confirmed its efficacy and favorable safety and tolerability profile. With its predictable pharmacokinetics supporting once-daily dosing, this compound represents a potential new therapeutic option to address the unmet needs of patients with schizophrenia.
References
Brilaroxazine: A Novel Dopamine-Serotonin System Stabilizer for Neuropsychiatric and Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Brilaroxazine (developmental code name: RP5063) is a next-generation, orally active, small molecule in late-stage clinical development, demonstrating a unique pharmacological profile as a dopamine-serotonin system stabilizer.[1][2] Its multifaceted mechanism of action, characterized by partial agonism at key dopamine and serotonin receptors and antagonism at others, offers the potential for a broad therapeutic window in treating complex neuropsychiatric disorders such as schizophrenia, with an improved safety and tolerability profile compared to existing antipsychotics.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, its receptor interaction profile, and the experimental methodologies employed in its characterization.
Introduction
Schizophrenia is a chronic and debilitating mental disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotic medications primarily target the dopamine D2 receptor, they are often associated with significant side effects, including metabolic disturbances and extrapyramidal symptoms, leading to poor patient compliance.[4] this compound emerges as a promising therapeutic alternative, designed to modulate both dopaminergic and serotonergic pathways implicated in the pathophysiology of schizophrenia and other CNS disorders.
Pharmacological Profile
This compound's distinct pharmacological signature stems from its nuanced interactions with a range of dopamine and serotonin receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy and favorable side-effect profile.
Receptor Binding Affinity
This compound exhibits high affinity for several dopamine and serotonin receptor subtypes. The following table summarizes its binding affinities (Ki) from in vitro radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | Potent (Specific value not consistently reported) | |
| Dopamine D3 | Potent (Specific value not consistently reported) | |
| Dopamine D4 | Potent (Specific value not consistently reported) | |
| Serotonin 5-HT1A | High | |
| Serotonin 5-HT2A | High | |
| Serotonin 5-HT2B | High | |
| Serotonin 5-HT7 | High | |
| Serotonin 5-HT6 | Moderate |
Note: While multiple sources confirm high affinity, specific Ki values are not consistently available in the public domain.
Functional Activity
This compound's functional activity is characterized by a combination of partial agonism and antagonism at key receptors, which contributes to its stabilizing effect on the dopamine and serotonin systems.
| Receptor Subtype | Functional Activity |
| Dopamine D2 | Partial Agonist |
| Dopamine D3 | Partial Agonist |
| Dopamine D4 | Partial Agonist |
| Serotonin 5-HT1A | Partial Agonist |
| Serotonin 5-HT2A | Partial Agonist |
| Serotonin 5-HT2B | Antagonist |
| Serotonin 5-HT6 | Antagonist |
| Serotonin 5-HT7 | Antagonist |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through its modulation of downstream signaling cascades associated with dopamine and serotonin receptors. Its partial agonism at D2 receptors is hypothesized to stabilize dopaminergic neurotransmission, reducing hyperactivity in brain regions like the mesolimbic pathway (ameliorating positive symptoms) while enhancing activity in the mesocortical pathway (potentially improving negative and cognitive symptoms). Its interactions with serotonin receptors, particularly 5-HT1A partial agonism and 5-HT2A antagonism, are thought to contribute to its antipsychotic efficacy and reduced risk of extrapyramidal side effects.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies have been employed.
In Vitro Assays
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various dopamine and serotonin receptors.
-
General Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
-
4.1.2. Functional Assays
-
Objective: To characterize the functional activity of this compound as a partial agonist or antagonist.
-
General Protocol Outlines:
-
cAMP Assays (for Gs or Gi-coupled receptors like D2 and 5-HT1A):
-
Cells expressing the receptor of interest are treated with varying concentrations of this compound.
-
Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using techniques like ELISA or HTRF.
-
For antagonist activity, cells are co-incubated with a known agonist.
-
-
Calcium Flux Assays (for Gq-coupled receptors like 5-HT2A):
-
Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.
-
Changes in intracellular calcium concentrations are measured upon exposure to this compound.
-
Antagonist activity is assessed by pre-incubating with this compound before adding a known agonist.
-
-
In Vivo Animal Models
4.2.1. Apomorphine-Induced Climbing in Mice
-
Objective: To assess the antipsychotic potential of this compound by evaluating its ability to antagonize dopamine agonist-induced stereotyped behavior.
-
General Protocol Outline:
-
Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Mice are pre-treated with vehicle or varying doses of this compound.
-
Apomorphine Challenge: A dopamine agonist, apomorphine, is administered to induce climbing behavior.
-
Observation: The duration and frequency of climbing behavior are recorded over a specified period.
-
Data Analysis: The effect of this compound on reducing apomorphine-induced climbing is statistically analyzed.
-
4.2.2. Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Objective: To evaluate the potential therapeutic effects of this compound in a model of inflammatory lung disease, leveraging its activity at serotonin receptors implicated in fibrosis.
-
General Protocol Outline:
-
Induction of Fibrosis: Rats are administered bleomycin to induce lung injury and fibrosis.
-
Treatment: Animals are treated with vehicle or this compound.
-
Assessment: At the end of the study, lung tissue is collected for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and measurement of inflammatory markers.
-
Clinical Development
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials, primarily for the treatment of schizophrenia.
Phase I Studies
Phase I trials in healthy volunteers and patients with stable schizophrenia established the safety, tolerability, and pharmacokinetic profile of this compound. These studies demonstrated a predictable pharmacokinetic profile with a half-life supporting once-daily dosing.
Phase II and III Studies (RECOVER Program)
The RECOVER program, encompassing Phase II and III clinical trials, has evaluated the efficacy and safety of this compound in patients with acute schizophrenia.
-
Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Key Findings: this compound demonstrated statistically significant and clinically meaningful reductions in PANSS total scores compared to placebo. Improvements were also observed in both positive and negative symptom subscales.
-
Safety and Tolerability: this compound has been generally well-tolerated, with a side effect profile comparable to placebo in some studies. Notably, it has shown a low propensity for weight gain and metabolic disturbances.
| Clinical Trial Phase | Population | Key Endpoints | Outcome Highlights | Reference |
| Phase I | Healthy Volunteers & Stable Schizophrenia Patients | Safety, Tolerability, Pharmacokinetics | Favorable safety profile, predictable PK for once-daily dosing | |
| Phase II (REFRESH) | Acute Schizophrenia/Schizoaffective Disorder | PANSS Total Score, Safety | Significant reduction in PANSS total score vs. placebo | |
| Phase III (RECOVER) | Acute Schizophrenia | PANSS Total Score, CGI-S, Social Functioning | Statistically significant improvement in PANSS total score and secondary endpoints |
Conclusion
This compound represents a significant advancement in the development of treatments for schizophrenia and potentially other neuropsychiatric and inflammatory disorders. Its unique mechanism as a dopamine-serotonin system stabilizer, characterized by a distinct profile of partial agonism and antagonism, offers the promise of broad-spectrum efficacy with an improved safety and tolerability profile. Further research is warranted to fully elucidate its therapeutic potential and to provide more detailed quantitative data on its functional pharmacology. The ongoing clinical development program will continue to shed light on the role of this compound in addressing the unmet medical needs of patients with these complex conditions.
References
Methodological & Application
Application Notes and Protocols for RP5063 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP5063, also known as brilaroxazine, is an investigational atypical antipsychotic agent with a unique pharmacological profile.[1] It acts as a multimodal dopamine and serotonin system modulator, exhibiting partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[1][2][3] This broad receptor interaction profile suggests its potential therapeutic utility in a range of neuropsychiatric and inflammatory disorders.[1] Preclinical studies in various animal models have been instrumental in characterizing the efficacy and safety profile of RP5063.
These application notes provide a comprehensive overview of the administration of RP5063 in key animal models, summarizing quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
RP5063's mechanism of action is centered on its ability to stabilize the dopamine and serotonin neurotransmitter systems. In conditions of excessive dopamine activity, as implicated in the positive symptoms of schizophrenia, its partial agonism at D2 receptors allows it to act as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in brain regions with dopamine deficiency, which may contribute to negative and cognitive symptoms, its partial agonist activity can enhance dopaminergic tone. Its potent interactions with a wide array of serotonin receptors further contribute to its therapeutic effects, potentially addressing a broader spectrum of symptoms compared to other antipsychotics.
Quantitative Data from Animal Models
The efficacy of RP5063 has been evaluated in several well-established animal models of neuropsychiatric and inflammatory diseases. The following tables summarize the key quantitative findings.
Table 1: Efficacy of RP5063 in Rodent Models of Schizophrenia
| Animal Model | Species | RP5063 Dose (Route) | Key Findings | Reference |
| Apomorphine-Induced Climbing | NMRI Mice | 1, 3, 10 mg/kg (i.p.) | Significant reduction in climbing behavior at all doses (p<0.001) compared to vehicle control. | |
| Dizocilpine-Induced Hyperactivity | Wistar Rats | 3, 10, 30 mg/kg (i.p.) | - Spontaneous locomotor activity reduced by 15% (3 mg/kg, p<0.05), 40% (10 mg/kg, p<0.001), and 30% (30 mg/kg, p<0.01).- Induced locomotion reduced by 25% (3 mg/kg, p<0.05), 49% (10 mg/kg, p<0.01), and 47% (30 mg/kg, p<0.01).- Stereotypy reduced by 51% (10 mg/kg, p<0.001) and 58% (30 mg/kg, p<0.001). | |
| Apomorphine-Induced Prepulse Inhibition (PPI) Deficit | Wistar Rats | 3, 10, 30 mg/kg (i.p.) | Dose-dependent reversal of apomorphine-induced PPI deficit. Significant effects at 10 mg/kg (at 87 dB prepulse, p<0.05) and 30 mg/kg (at all prepulse intensities, p<0.01). |
Table 2: Efficacy of RP5063 in a Rat Model of Idiopathic Pulmonary Fibrosis (IPF)
| Animal Model | Species | RP5063 Dose (Route) | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Sprague Dawley Rats | 15 mg/kg, twice daily (unspecified) | - Attenuated pulmonary fibrosis, inflammation, and extracellular matrix deposition.- Improved cardiac and pulmonary functions.- Reduced proinflammatory and fibrotic cytokines (p<0.05).- Lowered Ashcroft scores and Masson's Trichrome staining (p<0.001). |
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving the administration of RP5063.
Protocol 1: Apomorphine-Induced Climbing in Mice
This model assesses the potential antipsychotic activity of a compound by measuring its ability to inhibit dopamine agonist-induced climbing behavior.
Materials:
-
NMRI mice
-
RP5063
-
Apomorphine hydrochloride
-
Haloperidol
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Standard mouse cages with wire mesh lids
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: Acclimate male NMRI mice to the housing facility for at least one week before the experiment. House them in groups with ad libitum access to food and water under a 12-hour light/dark cycle.
-
Drug Preparation:
-
Prepare RP5063 and haloperidol in the vehicle to the desired concentrations.
-
Dissolve apomorphine in sterile saline or water immediately before use.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (vehicle, RP5063 at different doses, and a positive control like haloperidol).
-
Administer the vehicle, RP5063, or haloperidol via i.p. injection.
-
-
Induction of Climbing Behavior:
-
Thirty minutes after the initial treatment, administer apomorphine (1 mg/kg) via s.c. injection.
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each mouse individually in a cylindrical wire cage.
-
Observe and score the climbing behavior at 10, 20, and 30 minutes post-apomorphine injection. A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the cage wall; 2 = three or four paws on the cage wall; 3 = climbing.
-
-
Data Analysis:
-
Calculate the mean climbing score for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of RP5063 with the vehicle and positive control groups.
-
Protocol 2: Dizocilpine-Induced Hyperactivity in Rats
This model evaluates the antipsychotic potential of a compound by assessing its ability to attenuate the locomotor hyperactivity induced by the NMDA receptor antagonist, dizocilpine (MK-801).
Materials:
-
Wistar rats
-
RP5063
-
Dizocilpine (MK-801)
-
Olanzapine
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Open field arenas equipped with automated activity monitoring systems
-
Syringes and needles for i.p. injections
Procedure:
-
Animal Acclimation and Habituation:
-
Acclimate male Wistar rats to the housing facility for at least one week.
-
Habituate the rats to the open field arenas for a set period (e.g., 30 minutes) on the day before the experiment.
-
-
Drug Preparation: Prepare RP5063, olanzapine, and dizocilpine in the appropriate vehicles.
-
Treatment Administration:
-
On the day of the experiment, administer the vehicle, RP5063 at various doses, or a positive control like olanzapine via i.p. injection.
-
-
Spontaneous Locomotor Activity:
-
Immediately after injection, place the rats in the open field arenas and record their locomotor activity for a defined period (e.g., 30 minutes) to assess the effect of the compound on spontaneous activity.
-
-
Induction of Hyperactivity:
-
After the spontaneous activity measurement, remove the rats from the arenas and administer dizocilpine (e.g., 0.3 mg/kg) via i.p. injection.
-
-
Induced Locomotor Activity:
-
Immediately after dizocilpine injection, return the rats to the open field arenas and record their locomotor activity for a longer duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify locomotor activity parameters such as total distance traveled, rearing frequency, and stereotypy counts.
-
Use statistical analysis to compare the effects of RP5063 on both spontaneous and dizocilpine-induced hyperactivity against the vehicle and positive control groups.
-
Protocol 3: Bleomycin-Induced Pulmonary Fibrosis in Rats
This model is used to investigate the anti-fibrotic and anti-inflammatory properties of a test compound in the context of idiopathic pulmonary fibrosis.
Materials:
-
Sprague Dawley rats
-
Bleomycin sulfate
-
RP5063
-
Vehicle for RP5063
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Equipment for bronchoalveolar lavage (BAL)
-
Materials for histology and biochemical assays
Procedure:
-
Animal Acclimation: Acclimate male Sprague Dawley rats to the facility for at least one week.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the rats.
-
Administer a single intratracheal dose of bleomycin (e.g., 2.5 U/kg) in sterile saline. Control animals receive saline only.
-
-
Treatment Administration:
-
Prepare RP5063 in the appropriate vehicle.
-
Begin daily administration of RP5063 (e.g., 15 mg/kg, twice daily) or vehicle at a predetermined time point post-bleomycin instillation (e.g., prophylactically from day 1 or therapeutically from day 10).
-
-
In-life Monitoring:
-
Monitor the animals daily for clinical signs of distress and measure body weight regularly.
-
Optional: perform non-invasive assessments of respiratory function at various time points.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 21 or 28), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.
-
Harvest the lungs. One lung can be used for histological analysis (e.g., H&E and Masson's trichrome staining) and the other for biochemical analysis (e.g., hydroxyproline content to quantify collagen deposition).
-
-
Data Analysis:
-
Quantify the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Measure collagen content using a hydroxyproline assay.
-
Analyze BAL fluid for total and differential cell counts and cytokine levels.
-
Use appropriate statistical methods to compare the outcomes in the RP5063-treated groups with the vehicle-treated, bleomycin-insulted group.
-
Safety and Pharmacokinetics
Pharmacokinetic studies in animals are crucial for determining dose-response relationships and for informing clinical trial design. While detailed protocols for RP5063's pharmacokinetic studies in animals are not publicly available, they generally involve administering the compound at different doses and routes, followed by serial blood sampling to determine key parameters such as Cmax, Tmax, AUC, and half-life. Reviva Pharmaceuticals has stated that a full battery of regulatory-compliant toxicology and safety pharmacology studies for this compound has been completed.
Conclusion
RP5063 has demonstrated promising efficacy in a variety of preclinical animal models, supporting its further development for the treatment of schizophrenia and other conditions. The protocols outlined in these application notes provide a framework for researchers to investigate the pharmacological effects of RP5063 in their own laboratories. Adherence to detailed and standardized protocols is essential for generating robust and reproducible data to further elucidate the therapeutic potential of this novel compound.
References
Quantification of Brilaroxazine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, orally administered, dual-action serotonin-dopamine modulator under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] As a potent partial agonist at dopamine D2, D3, D4, and serotonin 5-HT1A/2A receptors, and an antagonist at 5-HT2B/7 receptors, it offers a promising therapeutic profile.[3] Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies throughout the drug development process. These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in various biological samples, based on published preclinical and clinical data.
Pharmacokinetics and Metabolism
Studies in mice, canines, rats, and humans have shown that this compound exhibits a predictable pharmacokinetic profile.[1] Following oral administration, it is readily absorbed and extensively metabolized. The primary routes of excretion are feces and urine.[1] The major circulating metabolite identified across species is M219 (N-(2,3-chlorophenyl)glycine), while the major excreted metabolite is M465a (mono-hydroxylated this compound). Notably, no unique human metabolites have been detected in plasma, simplifying cross-species comparisons.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its metabolites from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Human | Mouse | Canine | Rat |
| Tmax (hr) | ~1 | - | - | 1 |
| t1/2 (hr) | 44.5 - 60 | - | - | - |
| Oral Clearance (Cl/F) (L/h) | 5.11 ± 0.11 | - | - | - |
| Volume of Distribution (Vc/F) (L) | 328.00 ± 31.40 | - | - | - |
| Dose Proportionality | Linear | - | - | Linear |
Data compiled from multiple sources.
Table 2: Distribution of this compound and Major Metabolite M219 in Plasma (% of Total Radioactivity)
| Species | This compound | Metabolite M219 |
| Human | ~12% | ~40.5% |
| Mouse | ~12% | ~53.5% |
| Canine | ~7% | ~51.2% |
Data represents the percentage of total radioactivity exposure in plasma.
Table 3: Recovery of Radioactivity (% of Administered Dose)
| Excretion Route | Human | Mouse | Canine | Rat (Intact) |
| Urine | 32.8% | 10.3% | 15.0% | 8.89% |
| Feces | 53.3% | 77.9% | 55.3% | 81.51% |
| Total Recovery | 86.1% | 88.2% | 77.8% | 91.48% |
Data from single-dose studies with [14C]-brilaroxazine.
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound and its metabolites in biological samples. The following protocols are representative of the methodologies employed.
Sample Collection and Handling
-
Blood/Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at approximately 1500 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -20°C or -80°C until analysis.
-
Urine and Feces: Collect urine and feces at predetermined intervals. Homogenize feces samples before analysis. Store samples at -20°C or -80°C.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods for the analysis of antipsychotics in plasma include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 2.1: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma/serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2.2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)
-
To 200 µL of the biological sample, add an appropriate internal standard and a buffering agent to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protocol 2.3: Solid-Phase Extraction (SPE) (for complex matrices)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte of interest with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation and analytes.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for antipsychotics.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by direct infusion of the analytical standards.
-
Mandatory Visualizations
Caption: this compound's multimodal action on dopamine and serotonin receptors.
Caption: General workflow for the quantification of this compound in biological samples.
References
Brilaroxazine Dosing Regimen for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel third-generation atypical antipsychotic agent with a unique and broad pharmacological profile. It acts as a dopamine and serotonin modulator, exhibiting partial agonist activity at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Additionally, it demonstrates antagonist activity at serotonin 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors.[1][2] This distinct mechanism of action suggests its potential to address not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms with a favorable safety profile.[2]
These application notes provide a comprehensive overview of this compound's preclinical pharmacology, including its receptor binding profile, pharmacokinetic data in various species, and detailed protocols for key in vivo efficacy models. The information presented here is intended to guide researchers in designing and conducting preclinical studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action and Receptor Profile
This compound's therapeutic effects are believed to be mediated through its modulation of multiple neurotransmitter systems. Its partial agonism at D₂ receptors is a hallmark of third-generation antipsychotics, contributing to a stabilization of dopamine neurotransmission without causing the motor side effects associated with full D₂ antagonism. The compound's activity at various serotonin receptors is thought to contribute to its effects on negative symptoms, cognition, and mood.[1][2]
The receptor binding affinities (Ki, nM) of this compound are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D₂ | High | Partial Agonist |
| Dopamine D₃ | High | Partial Agonist |
| Dopamine D₄ | High | Partial Agonist |
| Serotonin 5-HT₁ₐ | High | Partial Agonist |
| Serotonin 5-HT₂ₐ | High | Partial Agonist |
| Serotonin 5-HT₂ₑ | High | Antagonist |
| Serotonin 5-HT₆ | Moderate | Antagonist |
| Serotonin 5-HT₇ | High | Antagonist |
| Serotonin Transporter (SERT) | Moderate | - |
| Nicotinic Acetylcholine α₄β₂ | Moderate | - |
Table 1: Receptor Binding Profile of this compound.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in mice, rats, and dogs to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A summary of available preclinical pharmacokinetic parameters is provided below.
| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | T₁/₂ (hr) |
| Rat (Sprague-Dawley) | 20 mg/kg (oral) | 285 | 1.0 | 1540 | 4.3 |
| Mouse (CD-1) | 10 mg/kg (oral) | - | - | - | - |
| Dog (Beagle) | 10 mg/kg (oral) | - | - | - | - |
Table 2: Preclinical Pharmacokinetic Parameters of this compound. Note: Data is limited and primarily from a single dose study in rats. Further studies are needed for a complete profile.
Metabolism and Excretion:
In mice, dogs, and humans, feces is the primary route of excretion. The metabolic pathways for this compound are similar across these species and involve oxidation, N- or O-dealkylation, with subsequent sulfation and/or glucuronidation.
Preclinical Efficacy Models and Dosing Regimens
This compound has demonstrated efficacy in several well-established rodent models of schizophrenia, which assess antipsychotic potential by measuring the reversal of pharmacologically-induced behaviors relevant to the positive, negative, and cognitive symptoms of the disorder.
Apomorphine-Induced Climbing in Mice
This model is a classic screening test for dopamine D₂ receptor antagonism, a key mechanism of antipsychotic drugs. Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which is attenuated by antipsychotics.
Experimental Protocol:
Dosing and Efficacy:
This compound administered intraperitoneally (i.p.) 30 minutes prior to apomorphine significantly reduced climbing behavior in a dose-dependent manner.
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition of Climbing (approx.) |
| Vehicle | - | 0 |
| This compound | 1 | Significant |
| This compound | 3 | Significant |
| This compound | 10 | Significant |
| Haloperidol (Control) | 0.5 | Significant |
Table 3: Efficacy of this compound in the Apomorphine-Induced Climbing Model.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents by administering dopamine agonists like apomorphine or NMDA receptor antagonists like dizocilpine (MK-801). The ability of a compound to restore PPI is indicative of its antipsychotic potential.
Experimental Protocol:
Dosing and Efficacy:
This compound dose-dependently reversed the apomorphine-induced deficit in PPI.
| Treatment Group | Dose (mg/kg, i.p.) | Effect on PPI |
| Vehicle | - | No reversal |
| This compound | 3 | No significant effect |
| This compound | 10 | Significant reversal |
| This compound | 30 | Significant reversal |
| Haloperidol (Control) | 1.0 | Significant reversal |
Table 4: Efficacy of this compound in the Apomorphine-Induced PPI Deficit Model.
Dizocilpine (MK-801)-Induced Hyperactivity in Rats
The NMDA receptor antagonist dizocilpine induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of a drug to attenuate this hyperactivity suggests antipsychotic efficacy.
Experimental Protocol:
Dosing and Efficacy:
This compound significantly attenuated dizocilpine-induced hyperlocomotion.
| Treatment Group | Dose (mg/kg, i.p.) | % Reduction in Hyperactivity (approx.) |
| Vehicle | - | 0 |
| This compound | 3 | ~25% |
| This compound | 10 | ~50% |
| This compound | 30 | ~47% |
| Olanzapine (Control) | 6.0 | ~83% |
Table 5: Efficacy of this compound in the Dizocilpine-Induced Hyperactivity Model.
Safety and Tolerability
Preclinical safety and toxicology studies have been completed for this compound and have reportedly demonstrated an encouraging safety profile. However, the detailed results of these studies are not publicly available. In clinical trials, this compound has been generally well-tolerated, with a side effect profile comparable to placebo.
Conclusion
This compound is a promising new molecular entity with a unique pharmacological profile that suggests potential for broad efficacy in treating schizophrenia. The preclinical data demonstrate its activity in established animal models relevant to the positive symptoms of the disorder. The provided protocols and dosing information serve as a valuable resource for researchers investigating the preclinical properties of this compound and similar compounds. Further preclinical studies are warranted to fully elucidate its effects on cognitive and negative symptoms, as well as to expand upon the existing pharmacokinetic and safety data.
References
Brilaroxazine Liposomal Gel: Formulation and Characterization Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilaroxazine, a novel serotonin-dopamine modulator, is under investigation for various therapeutic applications, including topical treatment of inflammatory skin conditions like psoriasis.[1][2][3] This document provides detailed application notes and protocols for the formulation and characterization of a this compound liposomal gel. The protocols outlined below are based on established methodologies for liposomal drug delivery and preclinical data available for this compound.[2][4]
Introduction
This compound modulates key serotonin and dopamine receptors, which are implicated in the pathophysiology of several neuropsychiatric and inflammatory disorders. Its multifaceted activity, including the potential to mitigate neuroinflammation, makes it a promising candidate for topical delivery in dermatological conditions. Liposomal gel formulations offer a sophisticated approach for topical drug delivery, enhancing drug stability, controlling release, and improving skin penetration. This document details the preparation of a this compound liposomal gel and the subsequent characterization assays to ensure its quality and performance.
This compound Mechanism of Action
This compound functions as a serotonin-dopamine system modulator. It exhibits partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A and 5-HT2A receptors, while acting as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This complex pharmacological profile allows it to balance neurotransmitter activity, which is believed to contribute to its therapeutic effects in both central nervous system disorders and inflammatory conditions.
Caption: this compound's multifaceted signaling pathway.
Experimental Protocols
The formulation of a this compound liposomal gel involves a two-step process: the preparation of this compound-loaded liposomes, followed by their incorporation into a hydrogel base.
Materials and Equipment
| Material/Equipment | Supplier (Example) |
| This compound | Reviva Pharmaceuticals |
| Soy Lecithin | Sigma-Aldrich |
| Cholesterol | Sigma-Aldrich |
| Chloroform | Fisher Scientific |
| Methanol | Fisher Scientific |
| Phosphate Buffered Saline (PBS) pH 7.4 | Gibco |
| Carbopol 934 | Lubrizol |
| Triethanolamine | Sigma-Aldrich |
| Glycerol | Sigma-Aldrich |
| Rotary Evaporator | Buchi |
| Bath Sonicator | Branson |
| Homogenizer | IKA |
| pH Meter | Mettler Toledo |
| Franz Diffusion Cell Apparatus | PermeGear |
| High-Performance Liquid Chromatography (HPLC) | Agilent |
Preparation of this compound-Loaded Liposomes
The thin-film hydration method is a commonly used technique for liposome preparation.
Protocol:
-
Accurately weigh this compound, soy lecithin, and cholesterol. A suggested starting ratio is 1:4:1 (w/w/w).
-
Dissolve the weighed components in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature of 40-45°C.
-
Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydrate the lipid film with Phosphate Buffered Saline (PBS) pH 7.4 by gentle rotation at a temperature above the lipid phase transition temperature (approximately 60°C).
-
The resulting suspension can be sonicated in a bath sonicator for 30 minutes to form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the liposomal suspension can be subjected to high-pressure homogenization.
Preparation of the Liposomal Gel
Protocol:
-
Disperse Carbopol 934 (e.g., 1% w/v) in distilled water with constant stirring, avoiding lump formation.
-
Allow the dispersion to hydrate for 24 hours at room temperature.
-
Add a humectant such as glycerol (e.g., 10% v/v) to the gel base.
-
Slowly add the prepared this compound liposomal suspension to the gel base with gentle mixing.
-
Neutralize the gel by adding triethanolamine dropwise until a pH of 6.8-7.4 is achieved, resulting in a clear, viscous gel.
Caption: Workflow for this compound liposomal gel formulation.
Characterization of this compound Liposomal Gel
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and skin penetration of the liposomes.
Protocol:
-
Dilute the liposomal suspension with distilled water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the average particle size, PDI, and zeta potential.
| Formulation Parameter | Desired Range | Rationale |
| Particle Size | 100 - 300 nm | Optimal for topical delivery |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous population of liposomes |
| Zeta Potential | > ±30 mV | Suggests good physical stability due to electrostatic repulsion |
Entrapment Efficiency (%EE)
This determines the percentage of this compound successfully encapsulated within the liposomes.
Protocol:
-
Separate the unentrapped this compound from the liposomal suspension by centrifugation or dialysis.
-
Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol).
-
Quantify the amount of entrapped this compound using a validated HPLC method.
-
Calculate the %EE using the following formula:
%EE = (Amount of entrapped drug / Total amount of drug used) x 100
| Formulation | Entrapment Efficiency (%) |
| Optimized this compound Liposomes | > 70% |
In-Vitro Drug Release Study
This study evaluates the release profile of this compound from the liposomal gel.
Protocol:
-
Use a Franz diffusion cell apparatus.
-
Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS pH 5.5 to mimic skin pH) and maintain at 32 ± 0.5°C.
-
Apply a known quantity of the this compound liposomal gel to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for this compound concentration using HPLC.
-
Plot the cumulative percentage of drug released against time.
Rheological Studies
The viscosity and spreadability of the gel are important for its application and patient compliance.
Protocol:
-
Measure the viscosity of the liposomal gel using a viscometer at different shear rates.
-
Determine the spreadability by placing a known amount of the gel between two glass plates and measuring the diameter of the circle formed after applying a standard weight.
Preclinical Efficacy Data
Preclinical studies in an imiquimod-induced psoriatic mouse model have demonstrated the therapeutic potential of a topical this compound liposomal gel.
| Parameter | Result | Significance (p-value) |
| Psoriasis Area and Severity Index (PASI) Score | Significantly lowered on Days 3-12 | p = 0.03 |
| Baker's Score | Significantly lowered | p = 0.003 |
| Serum and Skin Ki-67 Levels | Lowered | p = 0.001 |
| Serum TGF-β Levels | Lowered | p = 0.008 |
Data from a preclinical study in an imiquimod-induced psoriatic mouse model comparing this compound lipogel to a psoriatic control group.
Stability Studies
The stability of the liposomal gel should be evaluated under different storage conditions.
Protocol:
-
Store the liposomal gel in well-closed containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 1, 3, and 6 months), evaluate the formulation for physical appearance, pH, drug content, and in-vitro drug release.
Conclusion
The protocols described provide a comprehensive framework for the formulation and characterization of a this compound liposomal gel. This drug delivery system holds promise for the topical treatment of inflammatory skin diseases by enabling targeted delivery and controlled release of this compound. Further optimization and in-vivo studies will be crucial for its clinical translation. Reviva Pharmaceuticals has filed patents for a this compound-lipogel formulation and its use in psoriasis, with plans to submit an Investigational New Drug (IND) application.
References
Brilaroxazine in Rodent Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (RP5063) is a novel multimodal dopamine and serotonin receptor modulator under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It functions as a dopamine-serotonin system stabilizer, exhibiting partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2B, 5-HT6, and 5-HT7 receptors. This unique pharmacological profile suggests its potential to address both the positive and negative symptoms of psychosis with a favorable side-effect profile.[2][3] Preclinical evaluation in established rodent models of psychosis has provided proof-of-concept for its antipsychotic-like efficacy.[1] These models are crucial for screening potential antipsychotic compounds and elucidating their mechanisms of action.
This document provides detailed application notes and protocols for the use of this compound in three key rodent models of psychosis: apomorphine-induced climbing in mice, apomorphine-induced deficit in prepulse inhibition (PPI) in rats, and dizocilpine (MK-801)-induced hyperlocomotion and stereotypy in rats.
Mechanism of Action: Dopamine-Serotonin System Stabilization
This compound's therapeutic potential is attributed to its distinct interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis. Its partial agonism at D2/D3/D4 receptors allows it to modulate dopaminergic activity, reducing hyperactivity in brain regions where dopamine is excessive (implicated in positive symptoms) and enhancing it where it is deficient (associated with negative and cognitive symptoms). Furthermore, its potent partial agonism at 5-HT1A receptors and antagonism at other serotonin receptor subtypes contribute to its antipsychotic and potential pro-cognitive effects.
References
Application Notes and Protocols for Brilaroxazine Administration in Dizocilpine-Induced Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is an investigational atypical antipsychotic characterized as a multimodal dopamine and serotonin modulator. It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[1][2][3] This unique pharmacological profile suggests its potential in treating neuropsychiatric disorders like schizophrenia by stabilizing dopamine and serotonin neurotransmission.[4][5]
The dizocilpine (MK-801)-induced model is a widely used preclinical paradigm to evaluate the efficacy of potential antipsychotic agents. Dizocilpine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that induces a range of behavioral abnormalities in rodents, including hyperlocomotion, stereotypy, and deficits in sensorimotor gating (measured by prepulse inhibition). These behaviors are considered analogous to the positive symptoms and cognitive deficits observed in schizophrenia. Therefore, the reversal of dizocilpine-induced effects is a key indicator of a compound's potential antipsychotic activity.
These application notes provide detailed protocols for administering this compound in dizocilpine-induced models in rodents, based on published preclinical data. The accompanying data summarizes the expected outcomes and provides a framework for designing and interpreting similar efficacy studies.
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of multiple dopamine and serotonin receptor signaling pathways. As a partial agonist, it can act as either a functional agonist or antagonist depending on the endogenous levels of dopamine and serotonin, thereby stabilizing these neurotransmitter systems. Its antagonist activity at other serotonin receptors further contributes to its therapeutic potential.
Experimental Protocols
The following protocols are synthesized from established methodologies for dizocilpine-induced behavioral models and specific data from this compound preclinical studies.
Dizocilpine-Induced Hyperlocomotion and Stereotypy
This protocol assesses the ability of this compound to reverse dizocilpine-induced increases in locomotor activity and stereotypic behaviors, which are models for the positive symptoms of schizophrenia.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
Test Compound: this compound (suspended in a suitable vehicle, e.g., 0.5% methylcellulose).
-
Inducing Agent: Dizocilpine (MK-801) maleate (dissolved in 0.9% saline).
-
Apparatus: Open-field arenas equipped with automated infrared beam detection systems or video-tracking software.
-
Administration: Oral gavage (p.o.) needles for this compound, intraperitoneal (i.p.) injection supplies for dizocilpine.
Experimental Workflow:
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Habituation: Habituate the animals to the testing arenas for 30-60 minutes daily for 2-3 days prior to the test day to reduce novelty-induced activity.
-
Dosing:
-
On the test day, administer the vehicle or this compound orally (p.o.) at doses of 3, 10, or 30 mg/kg.
-
After 60 minutes, administer dizocilpine intraperitoneally (i.p.) at a dose known to induce robust hyperlocomotion (e.g., 0.1-0.3 mg/kg). Control groups should receive vehicle + saline or vehicle + dizocilpine.
-
-
Behavioral Recording: Immediately after the dizocilpine injection, place the animal in the open-field arena and record activity for 60 to 120 minutes.
-
Data Analysis:
-
Locomotion: Quantify total distance traveled, horizontal activity, and vertical activity (rearing) using the automated system.
-
Stereotypy: Manually score stereotypic behaviors at regular intervals (e.g., every 5 minutes) using a rating scale, or use automated software capable of identifying these behaviors.
-
Statistics: Analyze the data using ANOVA to determine the main effects of treatment, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare this compound-treated groups to the dizocilpine control group.
-
Prepulse Inhibition (PPI) of Acoustic Startle
This protocol measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics are expected to reverse the deficits in PPI caused by dizocilpine.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300g) or Wistar rats.
-
Test Compound: this compound and vehicle.
-
Inducing Agent: Dizocilpine (MK-801) maleate and saline.
-
Apparatus: Startle response chambers (e.g., SR-LAB) consisting of a sound-attenuating chamber, a loudspeaker for background noise and acoustic stimuli, and a sensor to detect the whole-body startle response.
-
Administration: Supplies for p.o. and i.p. injections.
Procedure:
-
Dosing: Administer vehicle or this compound (p.o.), followed 60 minutes later by saline or dizocilpine (i.p.).
-
Acclimation to Chamber: 10-20 minutes after the dizocilpine injection, place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 73, 79, or 85 dB; 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Statistical analysis (ANOVA) is used to assess the effects of this compound on the dizocilpine-induced reduction in %PPI.
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing dizocilpine-induced behaviors in rodents, as reported in preclinical studies.
Table 1: Effect of this compound on Dizocilpine-Induced Locomotor Activity
| Treatment Group | Dose (mg/kg) | Spontaneous Locomotion (% Decrease vs. Dizocilpine Control) | Induced Locomotion (% Decrease vs. Dizocilpine Control) |
| This compound | 3 | 15% | 25% |
| This compound | 10 | 40%*** | 49% |
| This compound | 30 | 30% | 47% |
| Olanzapine (comparator) | 6 | 60% | - |
*p<0.05, **p<0.01, ***p<0.001 vs. dizocilpine-induced vehicle control group.
Table 2: Effect of this compound on Dizocilpine-Induced Stereotypy
| Treatment Group | Dose (mg/kg) | Stereotypy (% Decrease vs. Dizocilpine Control) |
| This compound | 3 | Not Significant |
| This compound | 10 | 51% |
| This compound | 30 | 58% |
***p<0.001 vs. dizocilpine-induced vehicle control group.
Table 3: Effect of this compound on Dizocilpine-Induced Prepulse Inhibition (PPI) Deficits
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | 3, 10, 30 | Significantly and dose-dependently increased PPI response scores compared to dizocilpine-induced controls (p<0.001 at all doses for each intensity level). |
Conclusion
The dizocilpine-induced model in rodents is a valuable tool for assessing the potential antipsychotic efficacy of novel compounds. The protocols outlined provide a standardized methodology for evaluating the ability of this compound to mitigate behaviors relevant to psychosis. The presented data indicate that this compound effectively reverses dizocilpine-induced hyperlocomotion, stereotypy, and sensorimotor gating deficits, supporting its development as a treatment for schizophrenia. Researchers utilizing these models should ensure proper habituation and control for potential confounding factors to generate robust and reproducible data.
References
- 1. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Apomorphine-Induced Climbing Test with Brilaroxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apomorphine-induced climbing test in rodents is a widely utilized preclinical model to assess the in vivo efficacy of antipsychotic drugs.[1] Apomorphine, a non-selective dopamine agonist, stimulates both D1 and D2 dopamine receptors in the striatum, leading to a characteristic climbing behavior.[1][2][3] The antagonism of this behavior is predictive of the antipsychotic potential of a test compound, primarily through its interaction with the dopaminergic system.[1]
Brilaroxazine (RP5063) is a novel serotonin-dopamine modulator with a complex pharmacodynamic profile. It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This compound also shows moderate affinity for the D1 receptor. This multifaceted mechanism of action suggests its potential as a broad-spectrum antipsychotic.
These application notes provide a detailed protocol for conducting the apomorphine-induced climbing test and summarize the preclinical data on this compound's efficacy in this model.
Signaling Pathways and Experimental Workflow
Apomorphine-Induced Climbing Signaling Pathway
The climbing behavior induced by apomorphine is primarily mediated by the co-activation of dopamine D1 and D2 receptors in the striatum. This activation initiates a downstream signaling cascade that ultimately results in the stereotypic climbing behavior. Antipsychotics, including this compound, are thought to interfere with this pathway, primarily by modulating dopamine receptor activity.
Experimental Workflow
The experimental workflow for the apomorphine-induced climbing test involves acclimatization of the animals, administration of the test compound (this compound) or vehicle, followed by apomorphine administration and subsequent behavioral observation and scoring.
Experimental Protocols
This protocol is based on established methods for the apomorphine-induced climbing test.
Animals
-
Species: Male NMRI mice. (Other strains such as CD-1 can also be used).
-
Weight: 20-25 g.
-
Housing: Group-housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimatization: Animals should be acclimatized to the testing room for at least one hour before the experiment.
Materials and Reagents
-
This compound
-
Apomorphine hydrochloride
-
Haloperidol (as a positive control)
-
Vehicle for this compound and Haloperidol (e.g., saline with 0.5% Tween 80)
-
0.1% Ascorbic acid in saline (for dissolving apomorphine)
-
Cylindrical wire mesh cages (e.g., 12 cm diameter, 14 cm height)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Drug Preparation
-
This compound and Haloperidol: Dissolve in the appropriate vehicle to the desired concentrations.
-
Apomorphine: Prepare fresh daily by dissolving in 0.1% ascorbic acid in saline to a concentration of 1 mg/mL. Protect from light.
Experimental Procedure
-
Animal Groups: Randomly assign animals to treatment groups (n=10 per group):
-
Vehicle + Apomorphine
-
This compound (1 mg/kg, i.p.) + Apomorphine
-
This compound (3 mg/kg, i.p.) + Apomorphine
-
This compound (10 mg/kg, i.p.) + Apomorphine
-
Haloperidol (0.5 mg/kg, i.p.) + Apomorphine
-
-
Drug Administration:
-
Administer this compound, Haloperidol, or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the initial injection, administer apomorphine (1 mg/kg) subcutaneously (s.c.).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.
-
Observe the climbing behavior at 10, 20, and 30 minutes post-apomorphine injection.
-
-
Scoring:
-
Score the climbing behavior based on the position of the mouse's paws on the cage wall:
-
0: Four paws on the floor.
-
1: One or two paws on the wall.
-
2: Three or four paws on the wall.
-
-
The total climbing score for each animal is the sum of the scores from the three observation points.
-
Data Presentation and Analysis
Quantitative Data Summary
Preclinical studies have demonstrated that this compound significantly reduces apomorphine-induced climbing behavior in mice. The following table summarizes the expected outcomes based on published findings.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Climbing Score (Arbitrary Units) | % Inhibition (Compared to Vehicle) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | i.p. | Data not available | - | - |
| This compound | 1 | i.p. | Significantly Reduced | Data not available | <0.001 |
| This compound | 3 | i.p. | Significantly Reduced | Data not available | <0.001 |
| This compound | 10 | i.p. | Significantly Reduced | Data not available | <0.001 |
| Haloperidol | 0.5 | i.p. | Significantly Reduced | Data not available | Expected to be significant |
Note: Specific mean climbing scores and percentage inhibition values are not publicly available in the cited literature. The results indicate a statistically significant reduction in climbing behavior for all tested doses of this compound.
This compound Receptor Binding Profile
The efficacy of this compound in the apomorphine climbing test can be attributed to its unique receptor binding profile. The table below presents the binding affinities (Ki values) of this compound for key dopamine and serotonin receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D1 | Moderate Affinity | Antagonist |
| Dopamine D2 | ≤6 | Partial Agonist |
| Dopamine D3 | ≤6 | Partial Agonist |
| Dopamine D4 | ≤6 | Partial Agonist |
| Serotonin 5-HT1A | ≤6 | Partial Agonist |
| Serotonin 5-HT2A | ≤6 | Partial Agonist/Antagonist |
| Serotonin 5-HT2B | ≤6 | Antagonist |
| Serotonin 5-HT7 | ≤6 | Antagonist |
Discussion and Conclusion
The significant and dose-dependent reduction of apomorphine-induced climbing by this compound provides strong preclinical evidence of its antipsychotic potential. The mechanism underlying this effect is likely a combination of its partial agonism at D2, D3, and D4 receptors and its moderate antagonism at D1 receptors. While apomorphine stimulates both D1 and D2 receptors to induce climbing, this compound's modulatory activity at these receptors effectively counteracts this effect.
The detailed protocol provided herein offers a standardized method for replicating and extending these findings. Researchers can utilize this information to further investigate the antipsychotic properties of this compound and other novel compounds. The apomorphine climbing test remains a valuable tool in the early stages of drug development for screening and characterizing potential antipsychotic agents.
References
Troubleshooting & Optimization
Troubleshooting Brilaroxazine solubility issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Brilaroxazine, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a poorly soluble compound in aqueous solutions. Its predicted water solubility for the hydrochloride salt is very low.[1] For research purposes, organic solvents and co-solvent systems are typically required to achieve desired concentrations. Specific solubility data is summarized in the table below.
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?
A2: This is a common issue known as "antisolvent precipitation" that occurs when a compound dissolved in a high-solubility organic solvent is introduced into a low-solubility aqueous environment. To mitigate this, consider the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a co-solvent system: Prepare your final solution with a small percentage of the organic solvent used for your stock solution (e.g., 1-5% DMSO). However, always consider the tolerance of your specific assay or cell line to the organic solvent.
-
Optimize the buffer: The pH and composition of your aqueous buffer can influence solubility. Experiment with different pH values or the addition of solubilizing excipients if your experimental design allows.
-
Sonication: Gentle sonication can sometimes help to redissolve fine precipitates and create a more uniform suspension.
Q3: Can I heat the solution to improve this compound's solubility?
A3: Gentle heating can be employed to aid in the dissolution of this compound, particularly if precipitation or phase separation occurs during preparation.[2] However, it is crucial to use the lowest effective temperature and shortest duration possible to avoid potential degradation of the compound. It is recommended to perform stability tests to ensure that heating does not impact the integrity of this compound.
Q4: Is this compound prone to aggregation?
A4: While specific aggregation studies for this compound are not widely published, compounds with low aqueous solubility can be susceptible to aggregation. If you suspect aggregation is affecting your experiments, consider techniques such as dynamic light scattering (DLS) to assess the particle size distribution in your solution. The use of surfactants or detergents (e.g., Tween-80, as mentioned in one of the solvent protocols) may help to reduce aggregation.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem: this compound powder is not dissolving in my chosen solvent.
| Potential Cause | Suggested Solution |
| Insufficient solvent volume | Increase the volume of the solvent to lower the effective concentration. |
| Inappropriate solvent | Consult the solubility data table below and select a more suitable solvent or solvent system. |
| Compound has precipitated out of solution | Gentle warming and/or sonication may help to redissolve the compound.[2] |
Problem: A precipitate forms when I add my this compound stock solution to my aqueous experimental medium.
| Potential Cause | Suggested Solution |
| Antisolvent precipitation | 1. Lower the final concentration of this compound.2. Incorporate a small percentage of the stock solvent into the final medium.3. Change the composition of the aqueous medium (e.g., adjust pH, add excipients). |
| Stock solution is too concentrated | Prepare a less concentrated stock solution to minimize the solvent shift effect upon dilution. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent/System | Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.55 mM) | Clear solution; saturation unknown.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.55 mM) | Clear solution; saturation unknown. |
| Chloroform and/or Ethanol | Not specified | Used for dissolving this compound in the preparation of liposomes. |
| Water (for hydrochloride salt) | 0.0339 mg/mL (Predicted) | This is a predicted value and may vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies (Co-Solvent System)
This protocol is adapted from publicly available information.
-
Reagent Preparation:
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 40% of the final desired volume of PEG300 and vortex to mix.
-
Add 5% of the final desired volume of Tween-80 and vortex to mix.
-
Add 45% of the final desired volume of saline and vortex until a clear solution is obtained.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Protocol 2: Preparation of this compound Liposomal Formulation
This protocol is a generalized procedure based on the lipid hydration method described in the literature.
-
Reagent Preparation:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Ethanol
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and ethanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or sonication. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting liposomal suspension can be further processed by extrusion to obtain a uniform size distribution.
-
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting decision tree for solubility issues.
References
Optimizing Brilaroxazine Dosage for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Brilaroxazine in in vitro studies. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel serotonin-dopamine system modulator.[1][2] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[3][4][5] Conversely, it functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted profile allows it to modulate both dopamine and serotonin signaling pathways.
Q2: What are the reported binding affinities (Ki) of this compound for its primary targets?
This compound exhibits high affinity for its primary targets. While specific Ki values from a single comprehensive in vitro study are not publicly available, it is reported to have a potent affinity with Ki values of ≤6 nM for dopamine D2/3/4 and serotonin 5-HT1A/2A/2B/7 receptors. One source indicates a Ki value of 0.17 nM for 5-HT1A and D3 receptors.
Data Presentation: this compound Receptor Binding Profile
| Receptor Subtype | Reported Affinity (Ki) | Functional Activity |
| Dopamine D2 | ≤6 nM | Partial Agonist |
| Dopamine D3 | ≤6 nM | Partial Agonist |
| Dopamine D4 | ≤6 nM | Partial Agonist |
| Serotonin 5-HT1A | ≤6 nM, 0.17 nM | Partial Agonist |
| Serotonin 5-HT2A | ≤6 nM | Antagonist |
| Serotonin 5-HT2B | ≤6 nM | Antagonist |
| Serotonin 5-HT7 | ≤6 nM | Antagonist |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol is designed to measure the partial agonist activity of this compound at the dopamine D2 receptor by quantifying the inhibition of cyclic adenosine monophosphate (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium and reagents.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (to stimulate cAMP production).
-
Dopamine (as a full agonist control).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
Procedure:
-
Cell Plating: Seed the HEK293-D2 cells into 96-well or 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer. A typical concentration range to test for this compound would be from 0.1 nM to 1 µM, based on its high affinity.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes. c. Add a fixed concentration of forskolin to all wells to stimulate adenylate cyclase, except for the negative control wells. d. Co-incubate with either vehicle, dopamine (as a positive control for inhibition), or this compound at various concentrations. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) of this compound relative to dopamine.
Protocol 2: In Vitro Serotonin 5-HT1A Receptor Functional Assay (GIRK Channel Activation)
This protocol assesses the partial agonist activity of this compound at the 5-HT1A receptor by measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels using a fluorescence-based membrane potential assay.
Materials:
-
HEK293 cells stably co-expressing the human 5-HT1A receptor and a GIRK channel subunit (e.g., GIRK1/2).
-
Cell culture medium and reagents.
-
Assay Buffer: Physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Serotonin (as a full agonist control).
-
This compound (test compound).
-
Fluorescent membrane potential dye.
Procedure:
-
Cell Plating and Dye Loading: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate. On the day of the experiment, load the cells with the membrane potential dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Acquire a baseline fluorescence reading using a fluorescence plate reader. c. Add various concentrations of this compound, serotonin, or vehicle to the wells. d. Immediately begin kinetic fluorescence readings to monitor the change in membrane potential over time.
-
Data Analysis: The agonist-induced activation of GIRK channels will cause an efflux of K+ ions, leading to hyperpolarization and a change in fluorescence. Plot the change in fluorescence against the log of the agonist concentration to determine the EC50 and Emax of this compound relative to serotonin.
Mandatory Visualizations
Caption: Simplified signaling pathways of this compound at D2 and 5-HT1A receptors.
Caption: General experimental workflow for in vitro functional assays.
Troubleshooting Guide
Q3: I am observing high background noise in my receptor binding assay. What are the common causes and solutions?
High background in receptor binding assays can obscure the specific binding signal.
| Common Cause | Potential Solution |
| Radioligand Issues | Use a lower concentration of radioligand, ideally at or below the Kd value. Ensure the radioligand is not degraded and has high purity. |
| Non-specific Sticking | Use low-protein binding plates and filter mats. Pre-coating filters with a blocking agent like bovine serum albumin (BSA) can help. |
| Ineffective Washing | Increase the number of wash cycles with ice-cold wash buffer. Avoid letting the filters dry out between washes. |
| Poor Membrane Quality | Ensure the membrane preparation has a sufficient density of the target receptor and is free from contaminants. |
Q4: My dose-response curve for this compound is flat or has a very low signal window in my functional assay. What should I do?
A poor signal window can be due to several factors related to the assay conditions or the cells themselves.
| Common Cause | Potential Solution |
| Suboptimal Compound Concentration | Verify the concentration range of this compound. Given its high potency, you may need to test lower concentrations (pM to nM range). |
| Low Receptor Expression | Confirm the expression level of the target receptor in your cell line using a validated positive control agonist. |
| Cell Health Issues | Ensure cells are healthy and not over-confluent. Perform a cell viability assay in parallel. |
| Incorrect Assay Conditions | Optimize incubation times and buffer components. For GPCR assays, the presence of specific ions can be critical. |
| Assay Detection Issues | Check the settings on your plate reader and ensure the reagents for the detection step are fresh and properly prepared. |
Q5: How do I differentiate between partial agonism and antagonism for this compound in my in vitro assays?
To characterize this compound's functional activity, you will need to run experiments in both agonist and antagonist modes.
-
Agonist Mode: As described in the protocols above, apply this compound alone at various concentrations and measure the response. A partial agonist will produce a response that is lower than the maximal response of a full agonist (e.g., dopamine or serotonin).
-
Antagonist Mode: Pre-incubate the cells with various concentrations of this compound before adding a fixed concentration (e.g., the EC80) of a full agonist. An antagonist will inhibit the response of the full agonist in a dose-dependent manner. By observing a response in agonist mode that is submaximal compared to a full agonist, and the ability to inhibit the full agonist's response in antagonist mode, you can confirm its partial agonist profile.
Caption: A troubleshooting decision tree for common in vitro assay issues.
References
Brilaroxazine experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brilaroxazine. The information is designed to address specific issues that may be encountered during experiments, with a focus on enhancing experimental reproducibility and understanding variability.
Frequently Asked Questions (FAQs)
General Properties and Handling
-
Q1: What is the mechanism of action of this compound? A1: this compound is a serotonin-dopamine modulator.[1] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[2][3] Additionally, it functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[2][3] This multimodal activity allows it to balance neurotransmitter activity in the brain.
-
Q2: What are the recommended solvents and storage conditions for this compound? A2: While specific solubility data is not detailed in the provided search results, for preclinical in vivo studies, this compound has been administered intraperitoneally (i.p.). For laboratory use, it is crucial to consult the manufacturer's datasheet for recommended solvents (e.g., DMSO for stock solutions) and storage conditions to ensure compound stability and minimize variability in experiments. As a general practice, stock solutions should be stored at -20°C or -80°C and protected from light.
-
Q3: Is this compound metabolized by cytochrome P450 (CYP) enzymes? A3: Yes, this compound is primarily metabolized by CYP3A4 (64%) and to a lesser extent by CYP2D6 (17%). However, studies have shown that CYP3A4 inhibitors do not cause clinically significant drug-drug interactions. Conversely, strong CYP3A inducers like phenytoin can significantly decrease this compound plasma concentrations. Researchers should consider the potential for metabolic interactions when designing co-administration studies in animal models.
Experimental Design and Protocols
-
Q4: Are there established animal models for studying the efficacy of this compound? A4: Yes, several rodent models have been used. For antipsychotic efficacy, models include the apomorphine-induced climbing test in mice and the dizocilpine-induced locomotor activity model in rats. For studying effects on pulmonary fibrosis, the bleomycin-induced model in Sprague Dawley rats has been utilized.
-
Q5: What are the typical dosages of this compound used in preclinical animal studies? A5: In rodent models of psychosis, intraperitoneal (i.p.) doses have ranged from 1 to 30 mg/kg. In a rat model of idiopathic pulmonary fibrosis, a dose of 15 mg twice daily was administered.
-
Q6: What key endpoints are typically measured in preclinical efficacy studies? A6: In psychosis models, behavioral endpoints such as climbing behavior, locomotor activity, and prepulse inhibition are assessed. In the bleomycin-induced fibrosis model, key endpoints include survival rates, lung function (e.g., respiratory resistance), lung weight, hydroxyproline content (as a measure of collagen deposition), and levels of pro-inflammatory and fibrotic cytokines.
Troubleshooting Guides
In Vitro Assays (Receptor Binding and Functional Assays)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in receptor binding affinity (Ki) values between experiments. | 1. Inconsistent cell membrane preparation quality. 2. Degradation of radioligand or this compound. 3. Fluctuation in incubation conditions (time, temperature). 4. Pipetting errors. | 1. Standardize the protocol for membrane preparation and perform quality control checks (e.g., protein concentration). 2. Prepare fresh solutions of this compound for each experiment and handle radioligands according to the manufacturer's instructions. 3. Ensure precise control and monitoring of incubation time and temperature. Use a calibrated incubator. 4. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected or inconsistent results in functional assays (e.g., cAMP assays for 5-HT1A agonism). | 1. Cell line instability or passage number variation. 2. Serum batch variability affecting cell signaling. 3. This compound degradation in aqueous assay buffers. 4. Low signal-to-noise ratio. | 1. Use a consistent and low passage number of cells. Periodically verify receptor expression levels. 2. Test and pre-qualify batches of fetal bovine serum (FBS) or use serum-free media if possible. 3. Assess the stability of this compound in your specific assay buffer over the experiment's duration. Prepare fresh dilutions immediately before use. 4. Optimize assay conditions, including cell density, stimulation time, and reagent concentrations. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral responses in rodent models. | 1. Inconsistent drug administration (e.g., i.p. injection placement). 2. Animal stress due to handling or environmental factors. 3. Circadian rhythm effects on behavior. 4. Inter-animal differences in metabolism. | 1. Ensure consistent and proper training of personnel on administration techniques. 2. Acclimate animals to the experimental room and handling procedures. Minimize noise and other stressors. 3. Conduct behavioral tests at the same time of day for all animals. 4. Increase sample size to account for individual variability. Monitor plasma levels of this compound if possible. |
| Inconsistent pharmacokinetic (PK) profiles between animals. | 1. Differences in food and water intake. 2. Variability in drug formulation or vehicle. 3. Emesis (vomiting) in some animal species (e.g., canines). 4. Genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4, CYP2D6). | 1. Standardize fasting and feeding schedules before and after drug administration. 2. Ensure the drug is fully dissolved or uniformly suspended in the vehicle. Prepare fresh formulations for each study. 3. Monitor animals for emesis after oral dosing and note any occurrences. 4. Use well-characterized animal strains with known metabolic profiles. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Poor bioavailability or rapid metabolism. 2. Inability of the compound to cross the blood-brain barrier (BBB). 3. Off-target effects influencing the outcome. 4. PK/PD mismatch (e.g., plasma concentration does not correlate with receptor occupancy). | 1. Conduct pharmacokinetic studies to determine bioavailability and half-life. The reported half-life in humans is approximately 44.5-55 hours. 2. Perform studies to measure brain-to-plasma concentration ratios. 3. Profile this compound against a broader panel of receptors and enzymes to identify potential off-target activities. 4. Conduct receptor occupancy studies to correlate drug concentrations with target engagement in the brain. |
Data Presentation
Table 1: this compound Receptor Binding Profile
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | High | Partial Agonist |
| Dopamine D3 | High | Partial Agonist |
| Dopamine D4 | High | Partial Agonist |
| Serotonin 5-HT1A | 1.5 | Potent Partial Agonist |
| Serotonin 5-HT2A | High | Partial Agonist/Antagonist |
| Serotonin 5-HT2B | High | Antagonist |
| Serotonin 5-HT7 | High | Antagonist |
| Serotonin Transporter (SERT) | Moderate | N/A |
| Source: |
Table 2: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Species |
| Oral Clearance (Cl/F) | 5.11 ± 0.11 L/h | Human |
| Volume of Distribution (Vc/F) | 328.00 ± 31.40 L | Human |
| Absorption Constant (ka) | 0.42 ± 0.17 h⁻¹ | Human |
| Half-life (t½) | 44.5 h | Human |
| Primary Route of Excretion | Feces (53.3%) | Human |
| Secondary Route of Excretion | Urine (32.8%) | Human |
| Source: |
Table 3: Efficacy of this compound in a Bleomycin-Induced Rat Model of IPF
| Endpoint | This compound Treatment Group | Result vs. Bleomycin Control |
| Survival Rate (Day 21) | Prophylactic & Interventional | Increased to ~90% from 62% (p<0.05) |
| Respiratory Resistance | Prophylactic | Significantly reduced (p<0.05) |
| Hydroxyproline Content | Prophylactic & Interventional | Significantly decreased (p<0.05 & p<0.01) |
| Pro-inflammatory Cytokines (MCP-1, IP10, RANTES) | Prophylactic & Interventional | Significantly decreased (p<0.05) |
| Source: |
Experimental Protocols & Visualizations
Methodology: Bleomycin-Induced Pulmonary Fibrosis Model in Rats
This protocol describes a common method for inducing pulmonary fibrosis in rats to test the efficacy of compounds like this compound.
-
Animal Model: Male Sprague Dawley rats are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (BLM) is administered on Day 0 to induce lung injury and subsequent fibrosis. A sham group receives a vehicle control.
-
Treatment Groups:
-
Sham Control: Receives vehicle only.
-
BLM + Vehicle: Receives bleomycin and vehicle treatment.
-
Prophylactic Treatment (BT): this compound (e.g., 15 mg twice daily) is administered starting on Day 1 and continued for the duration of the study (e.g., 20 days).
-
Interventional Treatment (BI): Vehicle is given for an initial period (e.g., 10 days) followed by this compound administration for the remainder of the study.
-
-
Key Endpoints Measured:
-
Survival: Monitored daily.
-
Body Weight: Measured regularly.
-
Lung Function: Assessed using techniques to measure parameters like respiratory resistance.
-
Histopathology: Lungs are harvested at the end of the study, and fibrosis is scored (e.g., Ashcroft score). Collagen deposition is visualized with Masson's Trichrome staining.
-
Biochemical Markers: Hydroxyproline content in lung tissue is measured as a quantitative marker of collagen.
-
Inflammatory Markers: Levels of cytokines (e.g., MCP-1, RANTES) in bronchoalveolar lavage fluid (BALF) are quantified.
-
Caption: Workflow for a preclinical this compound efficacy study in a rat model of pulmonary fibrosis.
This compound Signaling Pathway
This compound exerts its effects by modulating multiple dopamine and serotonin receptor pathways. Its profile as a partial agonist and antagonist at different receptors helps to stabilize these neurotransmitter systems.
Caption: Simplified signaling pathway of this compound's multimodal receptor activity.
References
Brilaroxazine Experiments: Technical Support Center
Welcome to the Brilaroxazine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with this compound (RP5063).
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting tips for specific issues that may arise during your research.
Formulation & Solubility
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic (water-absorbing) DMSO. For complete dissolution, ultrasonic treatment may be necessary. For in vivo studies in rodents, a common vehicle is a suspension using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a suspension in 10% DMSO and 90% corn oil. When preparing these formulations, it is crucial to add each solvent sequentially and ensure the solution is clear before administration. If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.
Q2: My this compound solution appears to precipitate upon dilution in aqueous media for cell-based assays. How can I prevent this?
A2: This is a common issue with compounds that have low aqueous solubility. To mitigate precipitation, ensure the final concentration of DMSO in your cell culture media is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. When diluting your DMSO stock solution, add it to the aqueous buffer or media dropwise while vortexing or stirring vigorously to promote rapid dispersion. Preparing intermediate dilutions in a co-solvent system before the final dilution in the aqueous medium can also be beneficial.
In Vitro Experiments
Q3: I am not observing the expected antagonist activity of this compound at the 5-HT2B receptor in my assay. What could be the reason?
A3: Several factors could contribute to this. Firstly, confirm the integrity and concentration of your this compound stock solution. Secondly, verify the specificity and sensitivity of your assay. Ensure that the receptor expression system (e.g., cell line) and the functional readout (e.g., calcium flux, cAMP measurement) are validated for 5-HT2B receptor signaling. It is also important to consider the specific agonist you are using to stimulate the receptor, as the antagonist effect of this compound may vary depending on the agonist's properties. Finally, ensure that the incubation time and other assay conditions are optimal for detecting antagonism.
Q4: Are there any known off-target effects I should be aware of when interpreting my in vitro results?
A4: this compound has a high affinity for a range of serotonin and dopamine receptors.[1][2] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, while functioning as an antagonist at 5-HT2B and 5-HT7 receptors.[1] Therefore, when designing your experiments, it is crucial to consider the potential for these on-target activities to influence your results, especially if your experimental system expresses multiple of these receptors.
Preclinical & Animal Models
Q5: I am planning a drug-drug interaction study with this compound. What are the primary metabolic pathways?
A5: Preclinical in vitro studies have identified CYP3A4 as the primary enzyme responsible for this compound's metabolism.[3] However, clinical drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor (itraconazole) does not lead to clinically significant changes in this compound's pharmacokinetics.[3] Conversely, co-administration with a strong CYP3A4 inducer (phenytoin) can decrease this compound exposure by approximately 50%. Therefore, when planning in vivo studies, consider the potential for co-administered compounds to induce CYP3A4, which may necessitate dose adjustments for this compound to maintain therapeutic exposure.
Q6: What are the expected outcomes and potential challenges in the apomorphine-induced climbing model in mice?
A6: In the apomorphine-induced climbing model, this compound is expected to dose-dependently reduce climbing behavior, which is indicative of its antipsychotic potential through dopamine receptor modulation. A potential challenge in this model is variability in the climbing response induced by apomorphine. To minimize this, ensure consistent dosing and timing of both apomorphine and this compound administration. It is also important to have a robust and standardized scoring system for climbing behavior to ensure reliable and reproducible data. Including a positive control, such as haloperidol, is recommended to validate the assay's sensitivity.
Q7: We are observing unexpected sedative effects in our animal models at higher doses of this compound. Is this a known issue?
A7: In early clinical trials, somnolence (drowsiness) was reported as a treatment-emergent adverse event, particularly at higher doses. In preclinical rodent models, this compound has been shown to reduce spontaneous locomotor activity at higher doses (e.g., 10 mg/kg and 30 mg/kg). Therefore, it is important to carefully select the dose range for your experiments to balance efficacy with potential sedative effects. If sedation is a concern for your behavioral paradigm, consider using the lower end of the efficacious dose range.
Data Presentation
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | High | Partial Agonist |
| Dopamine D3 | High | Partial Agonist |
| Dopamine D4 | High | Partial Agonist |
| Serotonin 5-HT1A | High | Partial Agonist |
| Serotonin 5-HT2A | High | Partial Agonist |
| Serotonin 5-HT2B | High | Antagonist |
| Serotonin 5-HT7 | High | Antagonist |
| Serotonin 5-HT6 | Moderate | Antagonist |
Note: "High" and "Moderate" affinity are based on qualitative descriptions in the literature. Specific Ki values may vary between studies.
Table 2: Efficacy of this compound in Preclinical Models of Schizophrenia
| Model | Species | This compound Dose (i.p.) | Key Findings | Reference |
| Apomorphine-Induced Climbing | Mouse | 1, 3, and 10 mg/kg | Significant reduction in climbing behavior at all doses (p<0.001) compared to vehicle control. | |
| Dizocilpine-Induced Hyperactivity | Rat | 3, 10, and 30 mg/kg | - Reduction in spontaneous locomotor activity. - Significant reduction in dizocilpine-induced locomotion at all doses. - Significant reduction in stereotypy at 10 and 30 mg/kg. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways modulated by this compound.
Caption: this compound's multimodal mechanism of action.
Experimental Workflow: Apomorphine-Induced Climbing in Mice
This workflow outlines the key steps for assessing the antipsychotic potential of this compound using the apomorphine-induced climbing model.
Caption: Workflow for the apomorphine-induced climbing experiment.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates a logical approach to troubleshooting common solubility problems with this compound.
Caption: Troubleshooting flowchart for this compound solubility.
References
Brilaroxazine Efficacy in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of brilaroxazine in animal models. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a serotonin-dopamine modulator with a multimodal receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A and 5-HT2A receptors. Additionally, it functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[1][2] This complex pharmacology allows it to stabilize the dopamine and serotonin systems, which are implicated in various neuropsychiatric and inflammatory disorders.[1][2]
Q2: In which animal models has this compound shown efficacy?
Preclinical studies have demonstrated this compound's efficacy in various rodent models, including those for schizophrenia and idiopathic pulmonary fibrosis (IPF).[3] In schizophrenia models, it has been shown to mitigate pharmacologically-induced behaviors that mimic human psychotic symptoms. In a rat model of IPF, this compound reduced lung inflammation and fibrosis, improved lung function, and increased survival rates.
Q3: What are the reported side effects of this compound in clinical trials, and how might they translate to animal models?
In human clinical trials, this compound has been generally well-tolerated. Commonly reported side effects in humans include orthostatic hypotension, nausea, and dizziness. In animal models, researchers should monitor for signs of distress that could correspond to these effects, such as changes in posture, reduced mobility, signs of nausea (e.g., pica), or balance issues. Long-term studies in humans have noted mild weight gain, though this was not dose-dependent.
Troubleshooting Guides
Formulation and Administration
Q: My this compound solution for injection is cloudy or shows precipitation. What should I do?
A: this compound is a lipophilic molecule, which can present solubility challenges in aqueous solutions.
-
Vehicle Composition: For intraperitoneal (i.p.) injections in rodents, a common vehicle is a mixture of 5% Pharmasolve, 45% polyethylene glycol (PEG) 400, and 50% water for injection. Ensure the components are thoroughly mixed and the this compound is fully dissolved.
-
pH Adjustment: The pH of the formulation can significantly impact the solubility of this compound. For a liposomal gel formulation, a pH of 5-6 has been noted for stability. While the optimal pH for injectable solutions is not specified, slight adjustments may improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q: What is the recommended route of administration and dosage for different animal models?
A: The optimal route and dose are dependent on the specific animal model and research question.
-
Schizophrenia Models (Rodents): For antipsychotic efficacy studies, intraperitoneal (i.p.) injections at doses of 1, 3, 10, and 30 mg/kg have been effective.
-
Idiopathic Pulmonary Fibrosis (IPF) Model (Rats): Oral administration (gavage) at a dose of 15 mg/kg twice daily has shown efficacy. For this route, this compound can be dissolved in a 5% glucose solution.
-
Psoriasis Model (Mice): A topical liposomal-gel formulation has been used effectively.
Efficacy and Reproducibility
Q: I am observing high variability in the behavioral outcomes of my study. How can I improve reproducibility?
A: Behavioral studies in rodents are sensitive to a variety of environmental and procedural factors.
-
Acclimation: Ensure all animals are properly acclimated to the housing and testing environments before the start of the experiment.
-
Handling: Consistent and gentle handling of the animals can reduce stress-induced variability.
-
Environmental Controls: Maintain consistent lighting, temperature, and noise levels in both the housing and testing rooms.
-
Experimenter Bias: Whenever possible, blind the experimenter to the treatment groups to minimize unconscious bias in scoring and handling.
-
Standardized Protocols: Adhere strictly to a detailed and standardized experimental protocol for all animals.
Q: The efficacy of this compound in my animal model is lower than expected. What are some potential reasons?
A: Suboptimal efficacy can stem from several factors, from the formulation to the experimental design.
-
Formulation and Bioavailability: Ensure the drug is fully dissolved and administered correctly to achieve the desired bioavailability. For oral administration, consider the timing relative to the animal's feeding cycle.
-
Dose Selection: The effective dose can vary between different animal strains and models. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
Timing of Administration: The timing of drug administration relative to the behavioral test or disease induction is critical. Review published protocols for guidance on optimal timing.
-
Animal Model Appropriateness: Ensure the chosen animal model is appropriate for evaluating the therapeutic effects of a serotonin-dopamine modulator like this compound.
Data Presentation
Table 1: Summary of this compound Efficacy in Schizophrenia Rodent Models
| Animal Model | Species | Treatment and Dose | Key Efficacy Endpoints | Result |
| Apomorphine-Induced Climbing | Mouse | This compound (1, 3, 10 mg/kg i.p.) | Reduction in climbing behavior | Significant decrease at all doses (p<0.001) |
| Apomorphine-Induced PPI Deficit | Rat | This compound (3, 10, 30 mg/kg i.p.) | Reversal of prepulse inhibition (PPI) deficit | Dose-dependent reversal; significant at 10 and 30 mg/kg |
| Dizocilpine-Induced Hyperactivity | Rat | This compound (3, 10, 30 mg/kg i.p.) | Reduction in locomotor activity | Significant reduction at all doses |
Table 2: Summary of this compound Efficacy in an Idiopathic Pulmonary Fibrosis (IPF) Rat Model
| Animal Model | Species | Treatment and Dose | Key Efficacy Endpoints | Result |
| Bleomycin-Induced IPF | Rat | This compound (15 mg/kg b.i.d. oral) | Survival Rate | 90% survival with this compound vs. 62% with placebo |
| Lung Function | Normalized pulse pressure and cardiac output | |||
| Fibrosis and Inflammation | Reduced lung fibrosis and proinflammatory cytokines |
Experimental Protocols
Protocol: Apomorphine-Induced Climbing in Mice
This protocol is a standard method for evaluating the antipsychotic potential of a compound by assessing its ability to counteract dopamine agonist-induced climbing behavior.
-
Animals: Male NMRI mice are commonly used. House the animals in groups under standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% Pharmasolve + 45% PEG 400 + 50% water for injection).
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
A positive control, such as haloperidol (0.5 mg/kg i.p.), should be included.
-
-
Induction of Climbing Behavior: 30 minutes after this compound or vehicle administration, induce climbing behavior by subcutaneous (s.c.) injection of apomorphine (1 mg/kg).
-
Observation:
-
Immediately after apomorphine injection, place each mouse individually in a wire mesh cage.
-
Observe the mice for climbing behavior at 10, 20, and 30 minutes post-injection.
-
Score the climbing behavior based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).
-
-
Data Analysis: Compare the climbing scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Signaling Pathways
Caption: this compound's multimodal mechanism of action.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
Troubleshooting Logic
Caption: Troubleshooting logic for low or variable efficacy.
References
Brilaroxazine Off-Target Effects Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments with brilaroxazine, focusing on the mitigation of off-target effects.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during in vitro and cellular assays with this compound.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Question: We are performing a competitive radioligand binding assay to determine the affinity of this compound for a potential off-target receptor, but we are observing high non-specific binding, which is compromising our results. What can we do to reduce it?
Answer: High non-specific binding can obscure the true specific binding of this compound to your target receptor. Here are several steps you can take to troubleshoot this issue:
-
Optimize Blocking Agents: The addition of blocking agents to your assay buffer can significantly reduce non-specific binding. Bovine Serum Albumin (BSA) is a common choice as it can coat the surfaces of your assay plates and other components, preventing the radioligand from adhering non-specifically.
-
Adjust Incubation Time and Temperature: While ensuring that the binding reaction reaches equilibrium, shorter incubation times or lower temperatures can sometimes decrease non-specific interactions.
-
Optimize Washing Steps: For filtration-based assays, increasing the number of wash steps or the volume of the wash buffer can help to more effectively remove unbound radioligand. Using ice-cold wash buffer is crucial to minimize the dissociation of the specifically bound ligand during the washing process.
-
Titrate Receptor Concentration: Using an excessive concentration of your receptor preparation (e.g., cell membranes) can lead to higher non-specific binding. It is advisable to use the lowest concentration of the receptor that still provides a robust and detectable specific binding signal.
Issue 2: Inconsistent or Low Signal in Functional Assays
Question: We are using a cell-based functional assay (e.g., cAMP or calcium flux assay) to assess the off-target functional activity of this compound, but our results are inconsistent, or the signal is too low. How can we improve our assay performance?
Answer: Inconsistent or low signals in functional assays can stem from several factors related to cell health, assay conditions, and reagent quality. Consider the following troubleshooting strategies:
-
Ensure Cell Health and Receptor Expression:
-
Cell Viability: Confirm that the cells are healthy and viable. Perform a cell viability test before starting your experiment.
-
Receptor Expression Levels: If you are using a recombinant cell line, verify the expression level of the target receptor. Low receptor expression will result in a weak signal.
-
-
Optimize Assay Conditions:
-
Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact receptor function and signal transduction. Ensure your buffer is optimized for the specific receptor you are studying.
-
Incubation Time: The incubation time with this compound should be sufficient to elicit a maximal functional response. Perform a time-course experiment to determine the optimal incubation period.
-
-
Reagent Quality:
-
Compound Integrity: Ensure that your stock solution of this compound is properly prepared and has not degraded.
-
Assay Kit Components: If you are using a commercial assay kit, check the expiration dates and storage conditions of all components.
-
Issue 3: Difficulty in Distinguishing On-Target vs. Off-Target Effects in Cellular Phenotypic Assays
Question: We are observing a phenotypic change in our cell-based assay upon treatment with this compound, but we are unsure if this is due to its intended target or an off-target effect. How can we investigate this?
Answer: Differentiating on-target from off-target effects is a critical step in drug development. Here are some experimental approaches to address this:
-
Use of Control Compounds:
-
Selective Antagonist: If a selective antagonist for your intended target is available, co-treatment with this antagonist and this compound should reverse the observed phenotypic effect if it is on-target.
-
Structurally Similar but Inactive Compound: If available, use a structurally similar analog of this compound that is known to be inactive at the intended target. If this compound does not produce the same phenotypic change, it strengthens the evidence for an on-target effect.
-
-
Genetic Approaches:
-
Knockdown or Knockout of the Target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein in your cells. If the this compound-induced phenotype is diminished or absent in these modified cells, it strongly suggests an on-target mechanism.
-
-
Dose-Response Analysis:
-
A clear dose-response relationship between the concentration of this compound and the observed phenotype can provide evidence for a specific interaction, although it does not definitively distinguish between on- and off-target effects without further controls.
-
Frequently Asked Questions (FAQs)
Q1: What is the known receptor binding profile of this compound?
A1: this compound is a dopamine-serotonin system modulator.[1] It acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, and serotonin 5-HT₁ₐ receptors.[1] It also functions as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[1]
Q2: How can we predict potential off-target interactions of this compound computationally before starting wet-lab experiments?
A2: Several computational, or in silico, methods can be employed to predict potential off-target interactions. These include:
-
Ligand-Based Approaches: Comparing the chemical structure of this compound to databases of known ligands for various receptors can help identify potential off-target interactions.
-
Structure-Based Approaches: If the 3D structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with that protein.
Q3: What are the key differences between a competitive binding assay and a functional assay when assessing off-target effects?
A3: A competitive binding assay measures the ability of a drug (in this case, this compound) to displace a known radiolabeled ligand from a receptor. This provides information about the drug's affinity (how tightly it binds) for the receptor. A functional assay , on the other hand, measures the biological response that occurs after the drug binds to the receptor (e.g., changes in intracellular signaling molecules like cAMP or calcium). This tells you whether the drug acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no functional effect, even if it binds. Both types of assays are crucial for a comprehensive understanding of off-target effects.
Q4: What are some general strategies to mitigate off-target effects during the early stages of drug development?
A4: Mitigating off-target effects is a key goal in drug discovery. Some strategies include:
-
Rational Drug Design: Modifying the chemical structure of the lead compound to improve its selectivity for the intended target while reducing its affinity for known off-targets.[2]
-
High-Throughput Screening: Screening large compound libraries against a panel of off-target receptors early in the development process to identify and deprioritize compounds with undesirable off-target activity.[2]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a compound and assessing the impact on both on-target and off-target activity to guide the design of more selective molecules.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound for various dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Functional Activity | Binding Affinity (Ki, nM) |
| Dopamine D₂L | Partial Agonist | 0.45 |
| Dopamine D₂S | Partial Agonist | 0.28 |
| Dopamine D₃ | Partial Agonist | 3.7 |
| Dopamine D₄.₄ | Partial Agonist | 6.0 |
| Serotonin 5-HT₁ₐ | Partial Agonist | 1.5 |
| Serotonin 5-HT₂ₐ | Partial Agonist/Neutral Antagonist | 2.5 |
| Serotonin 5-HT₂ₑ | Antagonist | 0.19 |
| Serotonin 5-HT₇ | Antagonist | 2.7 |
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific G protein-coupled receptor (GPCR).
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to express the receptor.
-
Homogenize the cells or tissue in an appropriate ice-cold buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of a suitable radioligand for the target receptor.
-
Increasing concentrations of unlabeled this compound.
-
The prepared cell membranes.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
Key Experiment 2: cAMP Functional Assay for Gs or Gi-Coupled Receptors
Objective: To determine the functional activity of this compound (agonist or antagonist) at a Gs or Gi-coupled off-target receptor.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line that endogenously or recombinantly expresses the target Gs or Gi-coupled receptor.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Agonist Mode Assay:
-
Remove the culture medium and replace it with a stimulation buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a predetermined time at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for a predetermined time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of this compound and fit the data to determine the IC₅₀.
-
Mandatory Visualizations
References
Brilaroxazine In Vivo Delivery: Technical Support Center
Welcome to the technical support center for the in vivo delivery of Brilaroxazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during preclinical experiments. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help ensure the successful administration and evaluation of this compound in your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation appears cloudy or has precipitated. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. This compound hydrochloride has a predicted water solubility of 0.0339 mg/mL, indicating it is poorly soluble in water[1]. The formation of a precipitate suggests that the drug is not fully dissolved or is crashing out of solution.
Troubleshooting Steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for poorly soluble compounds. Aqueous solutions alone are often insufficient[2][3]. Consider the recommended vehicle compositions in the table below.
-
Solubilization Technique: Gentle heating and sonication can aid in the dissolution of this compound[4]. However, be cautious with temperature to avoid degradation.
-
Fresh Preparation: Prepare the formulation fresh before each use. Amorphous solid dispersions, often used for poorly soluble drugs, can be prone to crystallization in aqueous vehicles over time[5].
Q2: What are the recommended vehicles for dissolving this compound for oral administration in rodents?
A2: Selecting the right vehicle is critical for achieving consistent drug exposure. For poorly soluble compounds like this compound, a combination of solvents and/or suspending agents is typically required. Below are some suggested starting formulations based on available data for this compound and general guidelines for similar compounds.
Table 1: Recommended Vehicle Formulations for this compound (Oral Gavage)
| Formulation Composition | Solubility | Notes | Reference |
|---|---|---|---|
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution can be achieved. Suitable for lipophilic compounds. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A multi-component system that can improve solubility and stability. |
| 0.5% Carboxymethylcellulose (CMC) in water | Suspension | A common vehicle for creating a uniform suspension. Requires continuous mixing during administration. | |
Q3: I'm observing signs of distress in my mice after oral gavage. What could be the cause and how can I prevent it?
A3: Distress during or after oral gavage can be due to improper technique, the volume administered, or irritation from the vehicle or drug. Complications can include esophageal trauma, aspiration pneumonia, or stress, which can impact experimental outcomes.
Troubleshooting and Prevention:
-
Proper Technique: Ensure the gavage needle is the correct size for the animal and is inserted gently without resistance. The tube should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Administration Volume: Do not exceed the maximum recommended gavage volumes for the species and weight of your animals. For mice, this is typically 10 mL/kg.
-
Vehicle Effects: Some vehicles, like high concentrations of DMSO or PEG-400, can cause local irritation or have systemic effects. If you suspect the vehicle is the issue, consider alternative formulations or run a vehicle-only control group to assess tolerability.
-
Animal Stress: Repeated handling and gavage can be stressful for animals. Ensure personnel are well-trained and consider habituating the animals to handling.
Pharmacokinetics and Efficacy
Q4: I am seeing high variability in the plasma concentrations of this compound between my study animals. What are the potential reasons?
A4: High pharmacokinetic variability can undermine the statistical power of your study. The causes can range from inconsistencies in administration to physiological differences between animals.
Potential Causes and Solutions:
-
Inconsistent Dosing: If the drug is in a suspension, it may not be uniformly mixed, leading to variable doses. Ensure the suspension is vortexed immediately before dosing each animal.
-
Gavage Errors: Inadvertent administration into the trachea instead of the esophagus will lead to no systemic absorption and can be fatal. Refine gavage technique and ensure proper placement.
-
Food Effects: The presence of food in the stomach can alter drug absorption. Standardize the fasting period for all animals before dosing to reduce this variability.
-
Metabolism: this compound is primarily metabolized by CYP3A4 and CYP2D6. Differences in the expression or activity of these enzymes between animals can contribute to variability. While difficult to control, acknowledging this as a potential factor is important.
Q5: My in vivo efficacy study is showing no significant effect of this compound, even at doses reported to be effective. What should I check?
A5: A lack of efficacy can be due to a number of factors, from suboptimal drug exposure to issues with the experimental model. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Experimental Protocols & Data
Q6: Can you provide a detailed protocol for the oral administration of this compound to mice via gavage?
A6: Certainly. The following is a generalized protocol that should be adapted to your specific experimental design and institutional animal care guidelines.
Protocol: Oral Gavage of this compound in Mice
-
Animal Preparation:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Fast the mice for 4-6 hours before dosing to reduce food-related variability in absorption. Ensure free access to water.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
-
Formulation Preparation:
-
Prepare the this compound formulation (refer to Table 1) immediately before use.
-
If using a suspension, vortex the solution thoroughly before drawing up each dose to ensure homogeneity.
-
-
Gavage Procedure:
-
Select the appropriate gavage needle size (typically 20-22 gauge for adult mice). A flexible plastic tube is often preferred to a rigid metal one to minimize the risk of injury.
-
Measure the needle from the corner of the mouse's mouth to the xiphoid process (the bottom of the rib cage) and mark the tube to ensure correct insertion depth.
-
Restrain the mouse firmly but gently, ensuring its head and neck are extended in a straight line with its body.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. If any resistance is met, withdraw and re-insert.
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-gavage for any signs of respiratory distress, lethargy, or other adverse effects.
-
If any adverse signs are noted, consult with veterinary staff immediately.
-
Q7: What is the mechanism of action of this compound and which behavioral assays are relevant for testing its efficacy in rodent models of schizophrenia?
A7: this compound is a third-generation atypical antipsychotic that acts as a serotonin-dopamine system modulator. It is a potent partial agonist of D₂, D₃, and 5-HT₁ₐ receptors and an antagonist of 5-HT₂ₐ receptors. This profile suggests efficacy against the positive, negative, and cognitive symptoms of schizophrenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RP5063 (Brilaroxazine)
Welcome to the technical support center for RP5063 (Brilaroxazine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing RP5063 treatment duration for their studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for RP5063 that influences its treatment duration?
A1: RP5063 is a multimodal dopamine-serotonin system stabilizer.[1][2][3] It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[4][5] Additionally, it acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This complex pharmacology allows it to modulate two key neurotransmitter systems implicated in schizophrenia and other neuropsychiatric disorders. The treatment duration must be sufficient to allow these systems to reach a new equilibrium, leading to a therapeutic effect.
Q2: What are the key pharmacokinetic properties of RP5063 that I should consider when planning my experiment's duration?
A2: The pharmacokinetic profile of RP5063 supports a once-daily dosing schedule. Key parameters to consider are its relatively long terminal half-life of approximately 45 to 71 hours and that it approaches a steady-state plasma concentration after about 120 hours (5 days) of consistent daily dosing. Therefore, experiments designed to assess the efficacy of RP5063 should extend significantly beyond this initial 5-day period to ensure the drug has reached a stable concentration and to observe the full pharmacodynamic response.
Q3: What treatment durations have been used in clinical trials for RP5063?
A3: Clinical trials for RP5063 have investigated both short-term and long-term treatment durations. For acute exacerbations of schizophrenia, a 28-day (4-week) double-blind treatment period has been utilized. For long-term safety and maintenance, this is often followed by a 52-week open-label extension. Phase 1 studies in stable patients have used shorter durations, such as 10 days, to assess initial safety and pharmacokinetics.
Troubleshooting Guides
Q4: My preclinical study is shorter than 28 days. Why am I not observing a significant therapeutic effect?
A4: There could be several reasons for a lack of observed efficacy in a shorter-term study:
-
Pharmacokinetic Stability: As noted, RP5063 requires approximately 5 days to reach steady-state plasma concentrations. The pharmacodynamic effects, which involve receptor modulation and downstream signaling, may take longer to manifest as a measurable therapeutic outcome.
-
Delayed Pharmacodynamic Response: The clinical response to antipsychotics often develops over several weeks. In a Phase 2 study, while some activity was seen as early as Day 10, the primary endpoint for efficacy was measured at Day 28.
-
Model-Specific Differences: The timeline for response may vary depending on the specific animal model being used. It is crucial to establish a baseline and appropriate timeline for the specific pathological behaviors being measured in your model.
Recommendation: For initial efficacy studies, a minimum duration of 14 to 28 days post-stabilization of dosing is recommended to align with clinical observations.
Q5: How do I determine an optimal treatment duration for a new indication or a non-standard experimental model?
A5: Determining an optimal duration requires a systematic approach. The following workflow is recommended:
-
Literature Review: Investigate typical treatment durations for similar mechanisms of action in your specific disease model.
-
Pharmacokinetic Assessment: If possible, perform pharmacokinetic studies in your model to confirm that the half-life and time to steady-state are comparable to what is reported in humans.
-
Pilot Study with Staggered Endpoints: Design a pilot study with multiple treatment duration arms (e.g., 14, 28, and 42 days). This will help identify the point at which the therapeutic effect plateaus.
-
Biomarker Analysis: If available, use relevant biomarkers to track target engagement and biological response over time. This can provide earlier insights than behavioral endpoints alone.
Data Presentation
Table 1: Summary of RP5063 Pharmacokinetic Parameters
| Parameter | Value | Source |
| Oral Clearance (Cl/F) | 5.11 ± 0.11 L/h | |
| Volume of Distribution (Vc/F) | 328.00 ± 31.40 L | |
| Absorption Constant (ka) | 0.42 ± 0.17 h⁻¹ | |
| Time to Max Concentration (Tmax) | 4 to 6 hours | |
| Terminal Half-Life (t½) | 44.5 to 71 hours | |
| Time to Steady-State | ~120 hours (5 days) |
Table 2: Treatment Durations Used in RP5063 Clinical Trials
| Trial Phase | Patient Population | Treatment Duration | Purpose | Source |
| Phase 1 | Healthy Volunteers | Single Dose | Safety & PK | |
| Phase 1 | Stable Schizophrenia | 10 Days (Multiple Doses) | Safety & PK | |
| Phase 2 | Acute Schizophrenia | 28 Days | Efficacy & Safety | |
| Phase 3 | Acute Schizophrenia | 28 Days (Double-Blind) | Efficacy & Safety | |
| Phase 3 | Stable Schizophrenia | 52 Weeks (Open-Label) | Long-term Safety |
Experimental Protocols
Protocol: Phase 2 Efficacy and Safety Study in Acute Schizophrenia
This protocol is a summarized methodology based on published clinical trial designs.
-
Objective: To evaluate the efficacy and safety of RP5063 in patients experiencing an acute exacerbation of schizophrenia or schizoaffective disorder.
-
Study Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled study.
-
Subject Population: Patients diagnosed with schizophrenia or schizoaffective disorder, currently experiencing an acute episode.
-
Treatment Arms:
-
RP5063 (e.g., 15 mg, 30 mg, or 50 mg) administered once daily.
-
Active Comparator (e.g., Aripiprazole 15 mg) once daily.
-
Placebo once daily.
-
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
-
Key Assessments:
-
Efficacy: PANSS assessments performed at baseline, and at regular intervals (e.g., weekly) until Day 28.
-
Safety & Tolerability: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, ECGs, and laboratory tests throughout the 28-day period.
-
Pharmacokinetics: Plasma samples collected at specified time points to determine drug concentrations.
-
Visualizations
Caption: RP5063 modulates dopamine and serotonin receptors.
Caption: A systematic workflow for determining optimal study duration.
Caption: A logical guide for troubleshooting common study issues.
References
- 1. [PDF] A Population Pharmacokinetic and Pharmacodynamic Analysis of RP5063 Phase 2 Study Data in Patients with Schizophrenia or Schizoaffective Disorder | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of RP5063 Following Single Doses to Normal Healthy Volunteers and Multiple Doses Over 10 Days to Stable Schizophrenic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of RP5063 Following Single Doses to Normal Healthy Volunteers and Multiple Doses Over 10 Days to Stable Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 5. revivapharma.com [revivapharma.com]
Technical Support Center: Brilaroxazine Cellular Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Brilaroxazine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multimodal drug that acts as a serotonin-dopamine system stabilizer. It exhibits partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This complex pharmacology allows it to modulate neurotransmitter systems implicated in various neurological and psychiatric disorders.
Q2: Which cell lines are suitable for this compound studies?
The choice of cell line is critical and depends on the specific receptor being investigated. Commonly, HEK293 or CHO cells recombinantly expressing the specific human dopamine or serotonin receptor subtype of interest are used. These cells provide a controlled system to study the direct effects of this compound on the receptor without interference from other receptor systems.
Q3: What is a typical concentration range for this compound in cellular assays?
The concentration range for this compound should be determined based on its binding affinity (Ki) and functional potency (EC50 or IC50) for the specific receptor of interest. A broad concentration range, often from 10⁻¹² M to 10⁻⁵ M, is typically used in initial dose-response experiments to accurately determine these values.
Q4: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For cellular experiments, the DMSO stock is further diluted in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that could affect cell viability or assay performance (typically ≤ 0.1%).
Troubleshooting Guides
Receptor Binding Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Inappropriate blocking agents. | - Use a radioligand concentration at or below its Kd.- Optimize the number and duration of wash steps.- Test different blocking agents (e.g., BSA, polyethyleneimine). |
| Low Specific Binding | - Inactive radioligand.- Low receptor expression in cells.- Incorrect assay buffer composition. | - Verify the age and storage conditions of the radioligand.- Confirm receptor expression levels via Western blot or qPCR.- Ensure the pH and ionic strength of the buffer are optimal for receptor binding. |
| Inconsistent Results | - Inaccurate pipetting.- Temperature fluctuations during incubation.- Cell passage number variability. | - Calibrate pipettes regularly.- Use a temperature-controlled incubator and water bath.- Maintain a consistent cell passage number for all experiments. |
Functional Assays (e.g., cAMP Assays)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Basal Signal | - Constitutive receptor activity.- High cell density.- Presence of serum in the assay medium. | - Consider using an inverse agonist to reduce basal activity.- Optimize cell seeding density.- Serum-starve cells prior to the assay. |
| Low Signal-to-Noise Ratio | - Low receptor expression.- Suboptimal agonist/antagonist concentration.- Inefficient cell lysis. | - Use a cell line with higher receptor expression.- Perform a full dose-response curve to identify optimal concentrations.- Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |
| Variable EC50/IC50 Values | - Inconsistent incubation times.- Edge effects in multi-well plates.- Degradation of this compound or other reagents. | - Standardize all incubation periods precisely.- Avoid using the outer wells of the plate or fill them with a buffer.- Prepare fresh reagents and store them properly. |
Experimental Protocols
General Protocol for a cAMP Functional Assay
-
Cell Seeding: Plate cells expressing the target receptor in a 96-well plate at a predetermined optimal density and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with a serum-free medium and incubate for a specified period to reduce basal signaling.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the appropriate wells. For antagonist mode, pre-incubate with this compound before adding an agonist.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80) to the wells designated for antagonist testing.
-
Incubation: Incubate the plate at 37°C for a duration optimized to capture the peak cAMP response.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the specific cAMP detection kit (e.g., HTRF, ELISA) to measure the intracellular cAMP levels.
-
Data Analysis: Plot the data as a dose-response curve and calculate the EC50 (for agonist mode) or IC50 (for antagonist mode) using non-linear regression analysis.
Visualizations
Caption: Simplified signaling pathway for this compound at D2 and 5-HT1A receptors.
Caption: General experimental workflow for a this compound cellular assay.
Brilaroxazine Technical Support Center: Stability and Degradation Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability and degradation concerns related to Brilaroxazine. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not publicly available, general best practices for solid-state active pharmaceutical ingredients (APIs) should be followed. It is recommended to store solid this compound in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture, light, and atmospheric oxygen. Refrigeration (2-8 °C) is advisable for long-term storage. A recent patent application suggests that crystalline forms of this compound may offer enhanced chemical and thermal stability[1].
Q2: How should I prepare and store solutions of this compound for in vitro/in vivo studies?
A2: The solubility of this compound has been noted in organic solvents such as chloroform and ethanol in the context of liposome preparation[2][3]. For many research applications, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of poorly water-soluble compounds[3].
When preparing solutions:
-
Use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, store stock solutions in tightly sealed vials at -20°C or -80°C to slow down potential degradation.
-
Minimize freeze-thaw cycles, as this can impact the stability of the compound in solution.
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in a this compound solution may indicate degradation. Potential causes include oxidation or photodecomposition. This compound contains a piperazine moiety, which can be susceptible to oxidation[4]. Additionally, many pharmaceutical compounds are sensitive to light. It is recommended to prepare and handle solutions under low-light conditions and to use amber-colored vials for storage to protect against photodegradation.
Q4: I am observing precipitation in my this compound solution. How can I troubleshoot this?
A4: Precipitation can occur for several reasons:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or experimental buffer. Try preparing a more dilute solution or using a co-solvent system if compatible with your experimental design.
-
Temperature Effects: Solubility can be temperature-dependent. If stock solutions are stored at low temperatures, allow them to fully equilibrate to room temperature and vortex before use.
-
pH Shift: The solubility of compounds with basic or acidic functional groups can be highly dependent on the pH of the solution. Ensure the pH of your experimental medium is compatible with this compound's solubility.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
Troubleshooting Guide for Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency/Activity in Assay | Chemical Degradation | Prepare fresh solutions. Verify storage conditions of solid compound and solutions. Conduct a forced degradation study to identify potential degradation products. |
| Appearance of New Peaks in HPLC/LC-MS | Degradation | Compare with a freshly prepared standard. Perform peak purity analysis. If significant, consider characterization of the new peak. |
| Inconsistent Experimental Results | Solution Instability | Prepare solutions immediately before use. Minimize exposure to light and elevated temperatures. Evaluate the stability of this compound in your specific experimental buffer over the time course of your experiment. |
| Color Change of Solution | Oxidation/Photodegradation | Store solutions in amber vials and protect from light. Consider degassing solvents to remove dissolved oxygen. |
| Precipitation | Poor Solubility/Degradation | Check solubility limits. Ensure complete dissolution. Avoid excessive freeze-thaw cycles. Consider if a degradation product is precipitating. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating HPLC method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC method.
-
Stability-Indicating HPLC Method (Example)
While a specific method for this compound is not published, a general reverse-phase HPLC method can be adapted from methods used for other atypical antipsychotics.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection (scan for optimal wavelength, likely in the 220-300 nm range). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. WO2024147096A1 - Solid state forms of this compound and this compound salts - Google Patents [patents.google.com]
- 2. This compound lipogel displays antipsoriatic activity in imiquimod‐induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024206692A1 - this compound liposome composition - Google Patents [patents.google.com]
- 4. [Piperazines as model substrate for oxidations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with brilaroxazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing mild tremor observed in studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of tremor associated with this compound in clinical trials?
A1: In a 1-year open-label extension study of the Phase 3 RECOVER trial, mild tremor was reported as a treatment-emergent adverse event (TEAE) in 3.1% of participants receiving this compound (15 mg, 30 mg, and 50 mg pooled doses).[1][2] Overall, treatment-related adverse events were mostly mild to moderate in severity.[2][3] Importantly, the studies reported that this compound was not associated with clinically meaningful changes in movement disorder scales used for evaluating motor side effects like akathisia and extrapyramidal symptoms over the one-year treatment period.[1]
Q2: What is the likely mechanism behind this compound-related mild tremor?
A2: While the exact mechanism for mild tremor with this compound is not definitively established, it is likely related to its activity as a dopamine-serotonin system modulator. This compound is a partial agonist at dopamine D2, D3, and D4 receptors and a partial agonist or antagonist at various serotonin receptors, including 5-HT1A and 5-HT2A. Antagonism of D2 dopamine receptors in the nigrostriatal pathway is a known mechanism for drug-induced parkinsonism, which can include tremor. The interplay between this compound's effects on dopamine and serotonin systems likely contributes to its overall side effect profile.
Q3: How can we differentiate this compound-related mild tremor from other types of tremor?
A3: Differentiating this compound-related tremor from other tremor types involves a comprehensive clinical assessment. Key considerations include:
-
Onset: Drug-induced tremor typically appears within hours to weeks of initiating the medication or increasing the dose.
-
Characteristics: Pay attention to whether the tremor occurs at rest, with posture holding, or during action. Drug-induced tremors can mimic essential or parkinsonian tremors.
-
Symmetry: this compound-related tremor is likely to be bilateral.
-
Associated Symptoms: The absence of other parkinsonian features like rigidity and bradykinesia may help distinguish it from idiopathic Parkinson's disease.
-
Medication History: A clear temporal relationship between the administration of this compound and the onset of tremor is a strong indicator.
Troubleshooting Guide: Managing Mild Tremor in Study Participants
Should a study participant develop a mild tremor during a this compound trial, the following steps are recommended:
Step 1: Initial Assessment and Quantification
-
Clinical Evaluation: A trained clinician should perform a neurological examination to characterize the tremor (rest, postural, kinetic), its distribution, and severity.
-
Standardized Rating Scales: Utilize a validated tremor rating scale to objectively quantify the severity of the tremor at baseline and subsequent visits. This will allow for consistent tracking of the symptom over time. Recommended scales are detailed in the "Experimental Protocols" section.
Step 2: Dose and Medication Review
-
Dose Reduction: If clinically feasible and in accordance with the study protocol, a dose reduction of this compound may be considered to see if the tremor subsides.
-
Concomitant Medications: Review the participant's other medications to identify any that could potentially contribute to or exacerbate the tremor.
Step 3: Pharmacological Intervention (if necessary and permitted by protocol)
-
For persistent or bothersome mild tremor, and if allowed by the study protocol, the following pharmacological interventions can be considered, typically starting with the lowest effective dose:
-
Beta-blockers: Propranolol is often a first-line treatment for drug-induced tremor.
-
Anticholinergics: Agents like benztropine may be considered, particularly if parkinsonian features are present. However, their use should be carefully weighed due to potential side effects.
-
Amantadine: This agent may also be an option for managing drug-induced extrapyramidal symptoms.
-
Step 4: Ongoing Monitoring
-
Regular Follow-up: Continue to monitor the participant's tremor at each study visit using the selected standardized rating scale.
-
Adverse Event Reporting: Document the tremor as an adverse event in the study records, including its severity, duration, and any management strategies employed.
Data Presentation
Table 1: Incidence of Mild Tremor in this compound Clinical Trial
| Study Phase/Duration | This compound Doses (Pooled) | Incidence of Mild Tremor | Severity | Reference |
| Phase 3 RECOVER (1-Year Open-Label Extension) | 15 mg, 30 mg, 50 mg | 3.1% | Mild |
Table 2: Receptor Binding Profile of this compound (Ki values in nM)
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| Dopamine | Serotonin | ||
| D2 | ≤6 | 5-HT1A | ≤6 |
| D3 | ≤6 | 5-HT2A | ≤6 |
| D4 | ≤6 | 5-HT2B | ≤6 |
| 5-HT6 | ≤50 | ||
| 5-HT7 | ≤6 | ||
| Other | |||
| α4β2 Nicotinic | ≤50 | ||
| (This table presents a summary of this compound's binding affinities. Ki is the dissociation constant, with lower values indicating higher binding affinity.) |
Experimental Protocols
Protocol 1: Clinical Assessment of Tremor using Standardized Scales
Objective: To quantitatively assess the severity of tremor.
Materials:
-
Chosen rating scale:
-
Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination): Focus on items related to tremor (e.g., postural and rest tremor of the hands).
-
Fahn-Tolosa-Marin Tremor Rating Scale (FTM-TRS): A comprehensive scale that evaluates tremor by body part, in motor tasks, and its impact on functional disability.
-
Essential Tremor Rating Assessment Scale (TETRAS): Specifically designed for essential tremor but can be adapted. It includes an Activities of Daily Living (ADL) subscale and a performance subscale.
-
Procedure:
-
Examiner Training: Ensure examiners are trained and calibrated on the chosen rating scale to ensure inter-rater reliability.
-
Standardized Examination: Conduct the assessment in a quiet, well-lit room.
-
Patient Instructions: Provide clear and consistent instructions to the participant for each task as per the scale's manual.
-
Scoring: Score each item according to the scale's defined criteria. For example, the FTM-TRS scores tremor severity on a 0-4 scale based on the amplitude of the tremor.
-
Documentation: Record the scores accurately in the participant's study file.
Protocol 2: Quantitative Assessment of Tremor using Accelerometry
Objective: To obtain objective, quantitative data on tremor frequency and amplitude.
Materials:
-
Tri-axial accelerometer (wearable sensor or integrated into a smartphone).
-
Data acquisition and analysis software.
Procedure:
-
Sensor Placement: Securely attach the accelerometer to the dorsum of the hand or wrist of the affected limb.
-
Standardized Tasks: Instruct the participant to perform a series of standardized tasks, each for a predetermined duration (e.g., 30 seconds):
-
Resting Tremor: Participant seated with arms resting on their lap.
-
Postural Tremor: Participant extends their arms straight out in front of them.
-
Kinetic Tremor: Participant performs a finger-to-nose movement repeatedly.
-
-
Data Acquisition: Record the accelerometer data throughout the tasks.
-
Data Analysis:
-
Filter the raw data to remove noise and movement artifacts.
-
Apply a Fast Fourier Transform (FFT) to the data to determine the power spectral density.
-
Identify the peak tremor frequency (in Hz) and the power at that frequency (indicative of amplitude).
-
-
Documentation: Record the tremor frequency and amplitude for each task.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-related mild tremor.
Caption: Experimental workflow for managing mild tremor in this compound studies.
References
Brilaroxazine Clinical Trials: A Technical Support Guide to Minimizing Insomnia
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing insomnia as a potential side effect in clinical trials of brilaroxazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of insomnia in this compound clinical trials?
A1: In the Phase 3 RECOVER open-label extension study, insomnia was reported as a treatment-related adverse event. The incidence of insomnia was 1.8% in the long-term, 1-year open-label extension phase of the RECOVER study. Another report from the same study noted insomnia at 4.0%. It is important to note that most treatment-related adverse events were considered mild to moderate in severity.
Q2: What is the proposed mechanism of action of this compound and its potential impact on sleep?
A2: this compound is a novel serotonin-dopamine signaling modulator. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while also acting as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This modulation of multiple neurotransmitter systems, which are involved in the regulation of sleep-wake cycles, may contribute to treatment-emergent insomnia in some individuals.
Q3: What are the initial steps to take when a trial participant reports insomnia?
A3: When a participant reports insomnia, the first step is a thorough assessment to characterize the nature and severity of the sleep disturbance. This includes a detailed history of the insomnia, its temporal relationship to this compound administration, and an evaluation for other potential contributing factors. Concurrently, non-pharmacological interventions should be initiated as the first line of management.
Q4: When should pharmacological intervention be considered for treatment-emergent insomnia?
A4: Pharmacological intervention should be considered only after non-pharmacological strategies have been implemented and have not provided sufficient relief, and if the insomnia is causing significant distress or functional impairment to the participant. The decision should be made in consultation with the principal investigator and the trial's medical monitor, and the rationale should be clearly documented.
Data Presentation
Table 1: Incidence of Insomnia in the this compound Phase 3 RECOVER Open-Label Extension Study
| Adverse Event | Incidence Rate | Severity |
| Insomnia | 1.8% - 4.0% | Mild to Moderate |
Note: Data is synthesized from multiple reports of the same study and reflects the range of reported incidence.
Experimental Protocols
Protocol for Assessment of Treatment-Emergent Insomnia
-
Initial Screening: At the start of the trial, all participants should be screened for pre-existing sleep disturbances using a validated questionnaire such as the Pittsburgh Sleep Quality Index (PSQI).
-
Ongoing Monitoring: At each study visit, participants should be systematically queried about their sleep quality. The Insomnia Severity Index (ISI) can be administered to quantify the severity of any reported insomnia.
-
Sleep Diary: If a participant reports persistent insomnia, they should be asked to complete a daily sleep diary for at least one week to gather detailed information on sleep patterns, including sleep latency, number and duration of awakenings, and total sleep time.
-
Differential Diagnosis: It is crucial to rule out other potential causes of insomnia, such as changes in lifestyle, concomitant medications, or worsening of the underlying psychiatric condition.
Protocol for a Tiered Approach to Managing Treatment-Emergent Insomnia
This protocol outlines a stepwise approach, starting with the least invasive interventions.
Tier 1: Non-Pharmacological Interventions (First-Line)
-
Sleep Hygiene Education: Provide all participants with standardized information on healthy sleep practices.
-
Cognitive Behavioral Therapy for Insomnia (CBT-I): For participants with persistent insomnia, a brief, trial-adapted CBT-I program should be offered. This can be delivered by a trained therapist or through a digital platform. Key components include:
-
Stimulus Control: Re-associating the bed and bedroom with sleep.
-
Sleep Restriction: Limiting time in bed to the actual amount of time spent asleep.
-
Relaxation Techniques: Such as progressive muscle relaxation or mindfulness meditation.
-
Tier 2: Pharmacological Intervention (Second-Line)
-
Decision to Medicate: If non-pharmacological interventions are insufficient and the insomnia is clinically significant, pharmacological treatment may be considered. This decision must be documented, including the rationale.
-
Medication Selection: The choice of hypnotic medication should be guided by the participant's specific sleep complaints (e.g., sleep onset vs. sleep maintenance insomnia) and the trial protocol's list of approved concomitant medications. Short-term use of a non-benzodiazepine hypnotic (e.g., zolpidem, eszopiclone) or a low-dose sedating antidepressant (e.g., trazodone) is often preferred.
-
Monitoring and Tapering: The use of hypnotic medication should be for the shortest duration possible. The participant's sleep and any potential side effects of the hypnotic should be closely monitored. A plan for tapering and discontinuing the hypnotic should be established at the outset of treatment.
Troubleshooting Guides
Issue: A participant reports difficulty falling asleep for the first time after starting this compound.
Troubleshooting Steps:
-
Assess Timing of this compound Dose: Inquire about the time of day the participant is taking their dose. If they are taking it in the evening, consider advising them to take it in the morning.
-
Review Sleep Hygiene: Go over the sleep hygiene recommendations with the participant, paying close attention to evening routines, caffeine and alcohol intake, and the sleep environment.
-
Initiate Sleep Diary: Provide the participant with a sleep diary to track their sleep patterns over the next week.
-
Schedule Follow-up: Schedule a follow-up call or visit to review the sleep diary and assess the persistence of the insomnia.
Issue: A participant's insomnia is not improving with non-pharmacological interventions.
Troubleshooting Steps:
-
Verify Adherence: Confirm that the participant is consistently implementing the recommended non-pharmacological strategies.
-
Re-evaluate for Other Causes: Conduct a thorough re-assessment to ensure no other factors are contributing to the insomnia.
-
Consider Escalation to Tier 2: If the insomnia is causing significant distress or impacting their ability to participate in the trial, discuss the possibility of a short-term pharmacological intervention with the principal investigator.
-
Document Decision: If a decision is made to prescribe a hypnotic, document the clinical reasoning, the chosen medication and dose, and the plan for monitoring and discontinuation.
Mandatory Visualizations
Caption: this compound's multifaceted signaling pathway.
Caption: Tiered workflow for managing insomnia.
Caption: Decision tree for insomnia management.
Validation & Comparative
Brilaroxazine: A Comparative Analysis with Atypical Antipsychotics
A new modulator of the serotonin-dopamine system, brilaroxazine, demonstrates a distinct pharmacological profile and promising clinical efficacy in the treatment of schizophrenia. This guide provides a detailed comparison with established atypical antipsychotics, including aripiprazole, risperidone, olanzapine, and quetiapine, supported by experimental data for an audience of researchers, scientists, and drug development professionals.
This compound (formerly RP5063) is a novel third-generation atypical antipsychotic under development that acts as a multimodal modulator of serotonin and dopamine pathways.[1][2] Its mechanism of action involves partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3][4] Additionally, it functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[3] This profile suggests a potential for broad-spectrum efficacy in treating the complex symptoms of schizophrenia.
Comparative Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and other prominent atypical antipsychotics. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound | Aripiprazole | Risperidone | Olanzapine | Quetiapine |
| Dopamine Receptors | |||||
| D1 | Moderate Affinity | >1000 | 240 | 31 | 990 |
| D2 | High Affinity (≤6 nM) | 0.34 | 3.2 | 11 | 380 |
| D3 | High Affinity (≤6 nM) | 0.8 | 7.3 | 24 | 570 |
| D4 | High Affinity (≤6 nM) | 44 | 7.3 | 27 | 2020 |
| Serotonin Receptors | |||||
| 5-HT1A | 1.5 | 1.7 | 420 | 2000 | 390 |
| 5-HT2A | 2.5 | 3.4 | 0.2 | 4 | 640 |
| 5-HT2B | 0.19 | 0.36 | - | 11 | 14 |
| 5-HT2C | Moderate Affinity | 15 | 50 | 11 | 1840 |
| 5-HT6 | Moderate Affinity (≤50 nM) | 44 | - | 5 | >1000 |
| 5-HT7 | 2.7 | 19 | - | 5 | 76 |
| Other Receptors | |||||
| α1-Adrenergic | Moderate Affinity | 57 | 5 | 19 | - |
| α2-Adrenergic | Low Affinity | 530 | 16 | - | - |
| Histamine H1 | Moderate Affinity | 61 | 20 | 7 | 11 |
| Muscarinic M1 | Low Affinity | >1000 | >10,000 | 73 | >1000 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute Ki values. This table is for comparative purposes.
Signaling Pathway and Mechanism of Action
This compound's unique combination of partial agonism and antagonism at key dopamine and serotonin receptors is believed to contribute to its therapeutic effects. The following diagram illustrates the proposed signaling pathways for this compound in comparison to other atypical antipsychotics.
Caption: Comparative signaling pathways of atypical antipsychotics.
Clinical Efficacy in Schizophrenia
The efficacy of atypical antipsychotics is primarily assessed by the reduction in the Positive and Negative Syndrome Scale (PANSS) total score in placebo-controlled clinical trials. The following table presents data from key Phase 3 trials.
| Drug (Trial) | Dose(s) | Duration | Mean Baseline PANSS | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Difference |
| This compound (RECOVER) | 50 mg | 4 weeks | ~93 | -23.9 | -13.8 | -10.1 |
| Aripiprazole (Pooled Analysis) | 2-30 mg | 4-6 weeks | ~94 | -13.3 to -18.9 | -8.5 | -4.8 to -10.4 |
| Aripiprazole Lauroxil | 441 mg/882 mg | 12 weeks | ~93 | - | - | -10.9 to -11.9 |
| Risperidone | 1-3 mg/4-6 mg | 6 weeks | ~95 | -21.3/-21.2 | -8.9 | -12.4/-12.3 |
| Olanzapine | 2.5-20 mg | 6 weeks | ~95 | Significantly greater improvement than placebo | - | - |
| Quetiapine | - | - | - | - | - | - |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline characteristics.
Safety and Tolerability Profile
The incidence of adverse events is a critical factor in the clinical utility of antipsychotic medications. The following table summarizes the incidence of common treatment-emergent adverse events from placebo-controlled trials.
| Adverse Event | This compound (50 mg) | Aripiprazole | Risperidone | Olanzapine | Placebo |
| Extrapyramidal Symptoms (EPS) | Similar to placebo | Similar to placebo | 75-76% (overall AEs) | - | 54% (overall AEs) |
| Akathisia | Similar to placebo | 11.5-11.6% | - | - | 4.3% |
| Somnolence | Similar to placebo | 11.0% | - | - | 8.0% |
| Weight Gain (≥7% increase) | Similar to placebo | Minimal (+0.71 kg) | - | 45.8% | 14.7% |
| Insomnia | Similar to placebo | 24.1% | - | - | Similar to drug |
| Headache | Similar to placebo | 31.7% | - | - | Similar to drug |
| Dizziness | - | - | Higher than placebo | RR 2.95 | - |
| Dry Mouth | - | - | - | RR 4.43 | - |
Incidence rates are presented as percentages (%) or relative risk (RR) where specified. Placebo rates are provided for context where available. AEs for this compound were generally comparable to placebo in the RECOVER trial.
Experimental Protocols
Receptor Binding Affinity Assays
The receptor binding affinities (Ki values) for the compared antipsychotics were determined using in vitro radioligand binding assays. A general protocol for such an assay is as follows:
-
Preparation of Cell Membranes: Cell lines stably expressing the specific human recombinant receptor of interest (e.g., D2, 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Radioligand Binding: A specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Clinical Trial Methodology (this compound RECOVER Study)
The clinical efficacy and safety data for this compound were primarily derived from the Phase 3 RECOVER study.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 411 adult patients (aged 18-65) with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation. Baseline PANSS total score was between 80 and 120.
-
Treatment Arms: Patients were randomized to receive once-daily oral doses of this compound (15 mg or 50 mg) or placebo for 28 days.
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at Day 28.
-
Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative), Clinical Global Impression-Severity (CGI-S) score, and Personal and Social Performance (PSP) scale.
-
Safety Assessments: Safety and tolerability were monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
The following diagram illustrates the workflow of a typical pivotal Phase 3 clinical trial for an atypical antipsychotic.
Caption: Workflow of a pivotal Phase 3 clinical trial for schizophrenia.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Aripiprazole in the treatment of schizophrenia: safety and tolerability in short-term, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
Validating Brilaroxazine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brilaroxazine's pharmacological profile with that of other key antipsychotic agents. By presenting experimental data on receptor binding affinities and functional activities, this document aims to elucidate the unique mechanism of action of this compound. Detailed experimental protocols for the cited assays are also provided to support further research and validation.
Introduction to this compound
This compound (RP5063) is a novel, multimodal neuromodulator under development for the treatment of schizophrenia and other neuropsychiatric disorders.[1] It is classified as a third-generation antipsychotic, acting as a dopamine-serotonin system stabilizer.[2] Its therapeutic potential is attributed to its distinct profile of partial agonism and antagonism at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia.[1][3]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and selected comparator antipsychotics for a range of dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Olanzapine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | |||||
| D₂ | ≤6[3] | 0.34 | 0.30 | 11 | 0.89 |
| D₃ | ≤6 | 0.8 | 1.1 | 49 | 4.6 |
| D₄ | ≤6 | 44 | - | 27 | 10 |
| Serotonin Receptors | |||||
| 5-HT₁ₐ | 1.5 | 1.7 | 0.12 | 251 | 3600 |
| 5-HT₂ₐ | 2.5 | 3.4 | 0.47 | 4 | 120 |
| 5-HT₂ₑ | 0.19 | 4.4 | 1.9 | 11 | - |
| 5-HT₂C | - | 15 | - | 11 | 4700 |
| 5-HT₆ | ≤50 | 94 | - | 10 | - |
| 5-HT₇ | 2.7 | 19 | 3.7 | 57 | - |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. The provided citations should be consulted for specific details.
Comparative Functional Activity
This compound exhibits a unique functional profile characterized by partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. It acts as an antagonist at serotonin 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors. This profile is compared with other antipsychotics in the table below.
| Drug | D₂ Receptor Activity | 5-HT₁ₐ Receptor Activity | 5-HT₂ₐ Receptor Activity |
| This compound | Partial Agonist | Partial Agonist | Weak Partial Agonist / Neutral Antagonist |
| Aripiprazole | Partial Agonist | Partial Agonist | Antagonist |
| Brexpiprazole | Partial Agonist | Partial Agonist | Antagonist |
| Olanzapine | Antagonist | - | Antagonist |
| Haloperidol | Antagonist | - | Antagonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the experimental validation of its mechanism of action.
Figure 1: this compound's partial agonism at the D₂ receptor.
Figure 2: General workflow for a radioligand binding assay.
Figure 3: General workflow for a cAMP functional assay.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.
1. Materials:
-
Cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test compound (this compound or comparator).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (for EC₅₀ and Emax determination)
This protocol outlines a general method for determining the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels. This is particularly relevant for Gαi-coupled receptors like 5-HT₁ₐ and D₂.
1. Materials:
-
A cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Test compound (this compound or comparator).
-
Forskolin (an adenylyl cyclase activator, used to establish a baseline of cAMP production for Gαi-coupled receptors).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
2. Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition:
-
For Agonist Testing: Add varying concentrations of the test compound to the cells. For Gαi-coupled receptors, co-stimulation with a fixed concentration of forskolin is typically performed.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist for the receptor.
-
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
For Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect). The intrinsic activity can be expressed as a percentage of the response to a full agonist.
-
For Antagonists: Determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion
This compound demonstrates a unique and broad pharmacological profile, characterized by its high affinity and distinct functional activity at multiple dopamine and serotonin receptors. Its partial agonism at D₂ and 5-HT₁ₐ receptors, combined with antagonism at other key serotonin receptors, distinguishes it from both traditional and other atypical antipsychotics. This "serotonin-dopamine system stabilizer" mechanism of action may underlie its potential for efficacy in treating a wide range of symptoms in schizophrenia with a favorable side-effect profile. The provided experimental data and protocols offer a foundation for further investigation and validation of this compound's therapeutic potential.
References
A Comparative Analysis of Brilaroxazine and Brexpiprazole for Neuropsychiatric Disorders
A detailed guide for researchers and drug development professionals on the pharmacological and clinical profiles of two next-generation antipsychotics.
This guide provides a comprehensive comparison of Brilaroxazine (RP5063) and brexpiprazole, two third-generation atypical antipsychotics. Both drugs are modulators of the dopamine-serotonin system and are positioned to address the complex symptomatology of schizophrenia and other neuropsychiatric disorders. This analysis synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanism of action, receptor binding profiles, clinical efficacy, and safety.
Mechanism of Action: Modulating Dopamine and Serotonin Pathways
This compound and brexpiprazole share a primary mechanism of action as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and antagonists at 5-HT2A receptors.[1][2] This multimodal activity is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia while potentially mitigating some of the side effects associated with older antipsychotics.[1][3]
This compound is a novel chemical entity that acts as a potent partial agonist of D2, D3, and D4 receptors, as well as 5-HT1A receptors.[2] It also functions as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. Its structural similarity to aripiprazole, with a key modification in the benzoxazinone ring system, is thought to modulate its binding and intrinsic efficacy at dopamine and serotonin receptors.
Brexpiprazole is also a serotonin-dopamine activity modulator (SDAM). It exhibits partial agonist activity at 5-HT1A and dopamine D2 and D3 receptors, and antagonist activity at 5-HT2A, 5-HT2B, 5-HT7, and several adrenergic receptors (α1A, α1B, α1D, and α2C). Compared to the earlier third-generation antipsychotic aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, which is theorized to reduce the risk of activating side effects like akathisia.
The following diagram illustrates the generalized signaling pathway for these dopamine-serotonin system modulators.
Receptor Binding Profiles
The affinity of this compound and brexpiprazole for various neurotransmitter receptors is a key determinant of their therapeutic effects and side-effect profiles. The following table summarizes their in vitro receptor binding affinities (Ki values in nM), where a lower value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Brexpiprazole (Ki, nM) |
| Dopamine Receptors | ||
| D2 | High Affinity | 0.30 |
| D3 | High Affinity | 1.1 |
| D4 | High Affinity | - |
| Serotonin Receptors | ||
| 5-HT1A | 1.5 | 0.12 |
| 5-HT2A | 2.5 | 0.47 |
| 5-HT2B | 0.19 | 1.9 |
| 5-HT2C | Moderate Affinity | - |
| 5-HT6 | Moderate Affinity | - |
| 5-HT7 | 2.7 | 3.7 |
| Adrenergic Receptors | ||
| α1A | - | 3.8 |
| α1B | Moderate Affinity | 0.17 |
| α1D | - | 2.6 |
| α2C | - | 0.59 |
| Histamine Receptors | ||
| H1 | Moderate Affinity | 19 |
| Muscarinic Receptors | ||
| M1 | No Significant Affinity | 67% inhibition at 10 µM |
Clinical Efficacy in Schizophrenia
Both this compound and brexpiprazole have demonstrated efficacy in the treatment of acute schizophrenia in Phase III clinical trials. The primary endpoint in these studies is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
This compound Clinical Trial Data
This compound has completed its pivotal RECOVER Phase III trial (NCT05184335). A second confirmatory Phase III trial, RECOVER-2, is planned.
| Trial | Treatment Arm | Change in PANSS Total Score vs. Placebo | p-value |
| RECOVER (4 weeks) | This compound 50 mg | -10.1 point reduction | <0.001 |
In the RECOVER trial, the 50 mg dose of this compound also showed statistically significant improvements in positive and negative symptoms.
Brexpiprazole Clinical Trial Data
Brexpiprazole's efficacy in schizophrenia was established in several Phase III trials, including the VECTOR and BEACON studies.
| Trial | Treatment Arm | Change in PANSS Total Score vs. Placebo | p-value |
| VECTOR (6 weeks) | Brexpiprazole 2 mg | Statistically significant improvement | - |
| Brexpiprazole 4 mg | Statistically significant improvement | - | |
| BEACON (6 weeks) | Brexpiprazole 4 mg | -6.47 point difference | 0.0022 |
Safety and Tolerability
A key differentiating factor among antipsychotics is their side-effect profile. Both this compound and brexpiprazole are designed to offer improved tolerability compared to older agents.
Weight Gain
Metabolic side effects, particularly weight gain, are a significant concern with many antipsychotics.
-
This compound: In the RECOVER trial, the percentage of patients with clinically relevant weight gain (≥7% increase) was 2.1% for the 15 mg dose and 5.9% for the 50 mg dose, compared to 2.9% for placebo.
-
Brexpiprazole: In short-term trials, 10.4% of patients taking brexpiprazole experienced a weight gain of ≥7%, compared to 4.1% for placebo.
Akathisia and Extrapyramidal Symptoms (EPS)
Akathisia (a sense of inner restlessness) and other EPS are common side effects of dopamine-blocking agents.
-
This compound: The rates of akathisia and EPS in the RECOVER trial were very low, at 0% for the 15 mg dose, 0.7% for the 50 mg dose, and 0% for placebo.
-
Brexpiprazole: Incidences of akathisia in brexpiprazole treatment groups in one study were reported to be between 4.2% and 6.5%, compared to 7.1% for placebo. Brexpiprazole was designed to have less intrinsic activity at the D2 receptor than aripiprazole, which is thought to contribute to a lower risk of akathisia.
The following table provides a summary of key safety and tolerability findings.
| Adverse Event | This compound | Brexpiprazole |
| ≥7% Weight Gain | 2.1% (15mg), 5.9% (50mg) vs 2.9% placebo | 10.4% vs 4.1% placebo |
| Akathisia | 0% (15mg), 0.7% (50mg) vs 0% placebo | 4.2% - 6.5% vs 7.1% placebo |
| Common TEAEs | Headache, insomnia, sleep disturbance, mild tremor | Headache, insomnia, agitation |
Experimental Protocols
The clinical development programs for both this compound and brexpiprazole have followed standard methodologies for antipsychotic drug evaluation. The following provides a generalized overview of a typical Phase III acute schizophrenia trial protocol based on the available information for these compounds.
Phase III Acute Schizophrenia Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (typically 18-65 years) with a DSM-5 diagnosis of schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.
-
Inclusion Criteria: A minimum score on the PANSS (e.g., 80-120) and a minimum score on the Clinical Global Impression-Severity (CGI-S) scale (e.g., ≥4).
-
Exclusion Criteria: History of substance abuse, significant or unstable medical conditions, and risk of harm to self or others.
-
Treatment: Patients are randomized to receive a fixed or flexible dose of the investigational drug (e.g., this compound 15 mg or 50 mg; brexpiprazole 1 mg, 2 mg, or 4 mg) or placebo, administered once daily for a period of 4 to 6 weeks.
-
Primary Efficacy Endpoint: The mean change from baseline to the end of the treatment period (e.g., week 4 or week 6) in the PANSS total score.
-
Secondary Efficacy Endpoints: May include changes in PANSS subscale scores (positive, negative), CGI-S, and measures of social and personal functioning.
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (e.g., fasting glucose, lipids, prolactin).
The following diagram outlines a typical experimental workflow for such a clinical trial.
Conclusion
This compound and brexpiprazole represent important advancements in the treatment of schizophrenia, offering a multimodal mechanism of action that targets a broader range of symptoms with a potentially improved safety and tolerability profile compared to older antipsychotics. While direct head-to-head comparative trials are lacking, the available data suggest that both are effective in treating acute schizophrenia. This compound, in its later stage of development, has shown promising results with a particularly favorable profile regarding weight gain and akathisia in its initial Phase III data. Brexpiprazole is already an established treatment option with a well-characterized efficacy and safety profile across a range of psychiatric conditions. Future research, including long-term safety and efficacy studies and potential comparative trials, will further delineate the specific roles of these two agents in the management of neuropsychiatric disorders.
References
Brilaroxazine Demonstrates Superior Efficacy Over Placebo in Treating Acute Schizophrenia
New clinical trial data reveals that brilaroxazine, a novel serotonin-dopamine signaling modulator, significantly reduces symptoms of acute schizophrenia compared to placebo. The pivotal Phase 3 RECOVER trial showed a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score, a key measure of schizophrenia symptom severity.
Researchers and drug development professionals will find compelling evidence in the recent clinical trial outcomes for this compound. The agent, developed by Reviva Pharmaceuticals, has shown a robust efficacy and favorable safety profile in patients with acute schizophrenia, positioning it as a potentially valuable therapeutic alternative.
Quantitative Efficacy Data
The Phase 3 RECOVER trial, a global, randomized, double-blind, placebo-controlled, multicenter study, provides the core data supporting this compound's efficacy. The trial successfully met its primary endpoint, demonstrating a significant reduction in PANSS total score for the 50 mg dose of this compound compared to placebo at week 4.[1][2]
| Efficacy Endpoint | This compound (50 mg) | Placebo | Difference vs. Placebo | p-value |
| Change in PANSS Total Score from Baseline | -23.9 | -13.8 | -10.1 | <0.001 |
| PANSS Positive Symptoms Subscore | Significant Reduction | --- | Significant | <0.001 |
| PANSS Negative Symptoms Subscore | Significant Reduction | --- | Significant | =0.003 |
| PANSS Social Cognition Score | Significant Improvement | --- | Significant | <0.001 |
| Personal and Social Performance (PSP) Score | Significant Improvement | --- | Significant | <0.001 |
| Clinical Global Impression – Severity (CGI-S) Score | Significant Improvement | --- | Significant | <0.001 |
Table 1: Key Efficacy Outcomes from the Phase 3 RECOVER Trial at Week 4.[1][2][3]
The 15 mg dose of this compound also showed numerical superiority to placebo on the primary endpoint and most secondary endpoints, achieving statistical significance on key secondary endpoints related to social cognition and personal and social performance. Long-term data from an open-label extension of the RECOVER study indicated that the efficacy of this compound was sustained over one year.
Experimental Protocols
The robust design of the RECOVER trial ensures the reliability of its findings.
Study Design: The Phase 3 RECOVER trial was a randomized, double-blind, placebo-controlled, multicenter study. It consisted of a 28-day double-blind treatment period followed by a 52-week open-label extension.
Participant Population: The trial enrolled 412 adult patients (aged 18-65) with a DSM-5 diagnosis of acute schizophrenia. Patients had a PANSS total score between 80 and 120 at baseline, indicating at least a moderate severity of illness.
Treatment: Participants were randomized in a 1:1:1 ratio to receive either a fixed daily dose of 15 mg of this compound, 50 mg of this compound, or a placebo for 28 days.
Endpoints: The primary endpoint was the change from baseline in the PANSS total score at Day 28. Key secondary endpoints included changes in the PANSS positive and negative symptom subscales, the Personal and Social Performance (PSP) scale, and the Clinical Global Impression – Severity (CGI-S) scale.
Visualizing the Research
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
Reproducibility of Brilaroxazine Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Brilaroxazine, a novel investigational antipsychotic, alongside two established atypical antipsychotics, Aripiprazole and Risperidone. The data presented is based on publicly available preclinical research, offering an objective overview of their respective pharmacological profiles and activities in established animal models of schizophrenia. This information is intended to facilitate a deeper understanding of this compound's mechanism of action and to provide a basis for the reproducibility of its preclinical findings.
Comparative Pharmacological Profiles
This compound, Aripiprazole, and Risperidone all exhibit complex pharmacologies, interacting with a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Their distinct receptor binding affinities and functional activities are thought to underlie their unique therapeutic effects and side-effect profiles.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound, Aripiprazole, and Risperidone for key dopamine, serotonin, and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | |||
| D₂ | High Affinity[1] | 0.34 - 1.45[2][3] | 1.55 - 3.13[4][5] |
| D₃ | High Affinity | 0.8 | 7.2 |
| D₄ | High Affinity | 44 | 7.3 |
| Serotonin Receptors | |||
| 5-HT₁ₐ | High Affinity | 1.7 - 4.4 | 4.2 |
| 5-HT₂ₐ | High Affinity | 3.4 - 22.4 | 0.16 - 0.2 |
| 5-HT₂ₒ | Moderate Affinity | 15 - 428 | 26 |
| 5-HT₆ | Moderate Affinity | 94 - 214 | 1800 |
| 5-HT₇ | High Affinity | 19 - 39 | 1.8 |
| Adrenergic Receptors | |||
| α₁ₐ | Moderate Affinity | 25.7 | 1.3 |
| α₁ₑ | Moderate Affinity | Not Reported | 2.3 |
| α₂ₐ | Low Affinity | 57 | 7.54 |
| Histamine Receptors | |||
| H₁ | Moderate Affinity | 25.1 - 61 | 2.23 - 4.3 |
| Muscarinic Receptors | |||
| M₁ | Low Affinity | >1000 | >1000 |
Functional Activity at Key Receptors
The functional activity of these compounds at their primary receptor targets is a critical determinant of their overall effect.
| Drug | Receptor | Functional Activity |
| This compound | D₂, D₃, D₄ | Partial Agonist |
| 5-HT₁ₐ | Partial Agonist | |
| 5-HT₂ₐ | Partial Agonist / Antagonist | |
| 5-HT₂ₑ, 5-HT₆, 5-HT₇ | Antagonist | |
| Aripiprazole | D₂ | Partial Agonist |
| 5-HT₁ₐ | Partial Agonist | |
| 5-HT₂ₐ | Antagonist / Inverse Agonist | |
| Risperidone | D₂ | Antagonist |
| 5-HT₂ₐ | Antagonist |
In Vivo Preclinical Models of Schizophrenia
The efficacy of this compound, Aripiprazole, and Risperidone has been evaluated in several well-validated animal models that mimic certain aspects of schizophrenia, such as positive symptoms and sensorimotor gating deficits.
Apomorphine-Induced Climbing in Mice
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to block the climbing behavior induced by the dopamine agonist apomorphine.
| Drug | Dose (mg/kg) | Route | % Inhibition of Climbing |
| This compound | 1, 3, 10 | i.p. | Significant (p<0.001) vs. control |
| Aripiprazole | ED₅₀: ~5-10 | p.o. | 50% inhibition |
| Risperidone | ED₅₀: ~0.02 | p.o. | 50% inhibition |
Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats
This model evaluates the ability of a compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist dizocilpine, which is used to model psychosis.
| Drug | Dose (mg/kg) | Route | % Reduction in Hyperlocomotion |
| This compound | 3 | i.p. | 25% (p<0.05) |
| 10 | i.p. | 49% (p<0.01) | |
| 30 | i.p. | 47% (p<0.01) | |
| Aripiprazole | Not Reported | - | - |
| Risperidone | ED₅₀: 0.01 | p.o. | 50% inhibition |
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses the ability of a drug to restore these deficits.
| Drug | Dose (mg/kg) | Route | Effect on Apomorphine-Induced PPI Deficit |
| This compound | 10 | i.p. | Significant reversal at 87 dB prepulse (p<0.05) |
| 30 | i.p. | Significant reversal at all prepulse levels (p<0.01) | |
| Aripiprazole | Not Reported | - | - |
| Risperidone | Not Reported | - | - |
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo experiments cited in this guide.
In Vitro Assays
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Radioligand Binding Assay Workflow
Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.
cAMP Functional Assay Workflow
In Vivo Models
Apomorphine-Induced Climbing in Mice
-
Animals: Male NMRI mice are typically used.
-
Housing: Animals are housed in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: A cylindrical wire mesh cage is used.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
The test compound (this compound, Aripiprazole, Risperidone, or vehicle) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specified pretreatment time (e.g., 30-60 minutes), apomorphine is administered subcutaneously (s.c.).
-
Immediately after apomorphine injection, mice are placed in the wire mesh cages.
-
Climbing behavior (all four paws on the wall of the cage) is scored at regular intervals for a set duration (e.g., every 5 minutes for 30 minutes).
-
-
Data Analysis: The total climbing time or a climbing score is calculated for each animal. The percentage inhibition of climbing by the test compound compared to the vehicle-treated group is determined. ED₅₀ values are calculated using regression analysis.
Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in pairs or individually with free access to food and water on a 12-hour light/dark cycle.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes.
-
The test compound or vehicle is administered (i.p. or p.o.).
-
After the pretreatment period, dizocilpine is administered (i.p. or s.c.).
-
Rats are immediately placed in the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total locomotor activity is calculated for each animal. The percentage reduction in dizocilpine-induced hyperactivity by the test compound is determined.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Housing: As described for the dizocilpine model.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Rats are habituated to the startle chambers for a brief period.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials (a loud acoustic stimulus).
-
Prepulse-plus-pulse trials (a weaker acoustic stimulus, the prepulse, precedes the pulse by a short interval).
-
No-stimulus trials (background noise only).
-
-
The test compound or vehicle is administered prior to the test session. In some paradigms, a PPI-disrupting agent like apomorphine is also administered.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ability of the test compound to reverse a drug-induced deficit in PPI is assessed.
This compound's Proposed Signaling Pathway and Therapeutic Effects
References
A Comparative Analysis of Brilaroxazine and Cariprazine Receptor Binding Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of the atypical antipsychotics brilaroxazine and cariprazine. The information is presented to facilitate a clear understanding of their distinct pharmacological profiles.
This guide summarizes quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes key concepts related to receptor binding and signaling pathways.
Receptor Binding Affinity Comparison
The binding affinity of a drug for its receptor is a critical determinant of its pharmacological activity. This affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and cariprazine at various physiologically relevant receptors.
| Receptor | This compound Ki (nM) | Cariprazine Ki (nM) | Functional Activity (this compound) | Functional Activity (Cariprazine) |
| Dopamine D2 | High Affinity[1][2] | 0.49 - 0.71[3][4][5] | Potent Partial Agonist | Partial Agonist |
| Dopamine D3 | High Affinity | 0.085 - 0.3 | Potent Partial Agonist | Partial Agonist |
| Dopamine D4 | High Affinity | - | Potent Partial Agonist | - |
| Serotonin 5-HT1A | 1.5 | 1.4 - 2.6 | Potent Partial Agonist | Partial Agonist |
| Serotonin 5-HT2A | 2.5 | 18.8 | Antagonist | Antagonist |
| Serotonin 5-HT2B | 0.19 | 0.58 - 1.1 | Antagonist | Antagonist |
| Serotonin 5-HT2C | Moderate Affinity | 134 | Antagonist | Low Affinity |
| Serotonin 5-HT6 | Moderate Affinity | - | Antagonist | - |
| Serotonin 5-HT7 | 2.7 | - | Antagonist | - |
| Histamine H1 | Moderate Affinity | 23.2 | - | Antagonist |
| Adrenergic α1A | - | 155 | - | Low Affinity |
| Adrenergic α1B | Moderate Affinity | - | - | - |
| Serotonin Transporter (SERT) | Moderate Affinity | - | - | - |
| Nicotinic α4β2 | Moderate Affinity | - | - | - |
| Muscarinic Receptors | No Significant Affinity | No Appreciable Affinity | - | - |
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities (Ki values) presented in this guide are determined using a standard in vitro technique known as a radioligand binding assay. This method quantifies the interaction between a drug and its target receptor by using a radioactively labeled ligand.
General Protocol Outline:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptors.
-
The protein concentration of the membrane preparation is determined to ensure consistency across experiments.
-
-
Binding Reaction:
-
The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (a molecule with known high affinity for the receptor, labeled with a radioactive isotope like 3H or 125I).
-
Varying concentrations of the unlabeled test compound (this compound or cariprazine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The amount of radioligand bound to the receptor is calculated.
-
-
Data Analysis:
-
Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Key Signaling Pathways
This compound and cariprazine exert their therapeutic effects by modulating key neurotransmitter systems, primarily the dopamine and serotonin pathways. Their partial agonism at D2 and 5-HT1A receptors is a central feature of their mechanism of action.
Dopamine D2 receptors and serotonin 5-HT1A receptors are G-protein coupled receptors (GPCRs). As partial agonists, this compound and cariprazine can act as either functional agonists or antagonists depending on the endogenous levels of the full agonists, dopamine and serotonin, respectively. In a state of low neurotransmitter levels, they increase signaling, while in a state of high neurotransmitter levels, they reduce signaling by competing with the endogenous ligand.
Summary and Conclusion
This compound and cariprazine are both third-generation atypical antipsychotics that exhibit complex and distinct receptor binding profiles.
This compound demonstrates a broad pharmacology, acting as a potent partial agonist at D2, D3, D4, and 5-HT1A receptors, and an antagonist at 5-HT2A, 5-HT2B, and 5-HT7 receptors. It also shows moderate affinity for several other receptors and transporters.
Cariprazine is characterized by its high affinity for D3 and D2 receptors, with a notable preference for the D3 subtype. It also acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.
The differences in their binding affinities and functional activities at various dopamine and serotonin receptor subtypes, as well as other off-target receptors, likely contribute to their unique clinical profiles, including efficacy in treating a range of symptoms and their side-effect profiles. This detailed comparison of their receptor binding provides a foundation for further research into their specific therapeutic applications and potential for personalized medicine in the treatment of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Brilaroxazine's Impact on Cognitive Symptoms: A Comparative Analysis
A promising new agent, brilaroxazine, is demonstrating notable effects on the cognitive symptoms associated with schizophrenia. This guide provides a detailed comparison of this compound with other key antipsychotics, supported by available clinical trial data and experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential in addressing this critical unmet need.
Developed by Reviva Pharmaceuticals, this compound is a novel serotonin-dopamine modulator with a unique receptor binding profile that sets it apart from existing treatments.[1][2] Clinical trial data suggests that this compound not only manages the positive and negative symptoms of schizophrenia but also shows potential in improving cognitive and social functioning.[1][3]
Comparative Efficacy on Cognitive and Social Functioning
Recent clinical trial findings for this compound and other leading antipsychotics are summarized below, with a focus on measures of social and cognitive function.
| Treatment | Study | Key Cognitive/Social Functioning Endpoint(s) | Results |
| This compound | Phase 3 RECOVER | Change from baseline in PANSS Social Cognition Score at Week 4 | Statistically significant improvement with 50 mg dose (p<0.001)[4] |
| Change from baseline in Personal and Social Performance (PSP) Scale Score at Week 4 | Statistically significant improvement with 50 mg dose (p<0.001) | ||
| Cariprazine | Phase 3 Post-hoc Analysis | Change from baseline in PANSS Cognitive Subscale at Week 6 | Statistically significant improvement with 3 mg/day and 6 mg/day doses vs. placebo |
| Power of Attention (CDR System) at Week 6 | 3mg dose showed significant improvement over placebo and aripiprazole | ||
| Brexpiprazole | Pooled analysis of 3 short-term studies | Change from baseline in Personal and Social Performance (PSP) Scale Score at Week 6 | Statistically significant improvement with 2-4 mg/day doses vs. placebo (p<0.0001) |
| Lurasidone | 6-week, placebo-controlled study | Change in CogState computerized cognitive battery composite score at Week 6 | Lurasidone 160 mg was superior to both placebo and quetiapine in the evaluable sample |
| Change in UCSD Performance-Based Skills Assessment-Brief (UPSA-B) score at Week 6 | Scores were superior to placebo for all treatment groups |
Mechanism of Action: A Multifaceted Approach
This compound's therapeutic effects are attributed to its distinct activity as a serotonin-dopamine system modulator. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors. Additionally, it functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted receptor engagement is believed to contribute to its broad spectrum of efficacy, including its potential pro-cognitive effects.
Detailed Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key cognitive and functional assessments cited in the clinical trials.
Positive and Negative Syndrome Scale (PANSS) - Social Cognition Items
The PANSS is a widely used, 30-item scale for assessing the severity of symptoms in schizophrenia. The assessment is conducted through a semi-structured clinical interview lasting approximately 45-50 minutes. Raters, who must be trained to a standardized level of reliability, score each item on a 7-point scale from 1 (absent) to 7 (extreme). The PANSS Social Cognition score is derived from specific items within the scale that assess aspects of social functioning and cognition.
Personal and Social Performance (PSP) Scale
The PSP is a 100-point, single-item rating scale designed to assess a patient's personal and social functioning across four main areas: 1) socially useful activities, 2) personal and social relationships, 3) self-care, and 4) disturbing and aggressive behaviors. A clinician rates the patient's level of difficulty in these areas over the past month, with higher scores indicating better functioning.
CogState Computerized Cognitive Battery
The CogState Schizophrenia Battery (CSB) is a computerized set of tests designed to assess various cognitive domains relevant to schizophrenia. It is recognized as a valid and reliable tool for clinical trials and offers the advantage of reduced administration time compared to traditional paper-and-pencil tests. The specific tests within the battery can vary between studies but often include assessments of:
-
Processing Speed: Simple reaction time tasks.
-
Attention/Vigilance: Tasks requiring sustained attention to stimuli.
-
Visual Learning and Memory: Tasks involving the recognition of previously presented visual patterns.
-
Working Memory: Tasks that require holding and manipulating information in mind.
The tests typically involve simple on-screen instructions and responses, often using a keyboard or touchscreen.
UCSD Performance-Based Skills Assessment-Brief (UPSA-B)
The UPSA-B is a performance-based measure that assesses a patient's ability to perform real-world functional tasks. It is a brief version of the full UPSA and focuses on two key domains:
-
Financial Skills: This subscale involves tasks such as counting change and understanding a bill.
-
Communication Skills: This subscale requires the patient to perform tasks like making a phone call to reschedule an appointment and responding to a voicemail.
The assessment is administered by a trained rater who provides standardized instructions and props for the role-playing scenarios. The entire assessment takes approximately 15 minutes to complete.
Conclusion
This compound demonstrates a promising profile in addressing the cognitive and social functioning deficits in schizophrenia, areas where significant unmet needs persist. Its unique mechanism of action as a serotonin-dopamine modulator likely contributes to its broad-spectrum efficacy. Head-to-head comparative studies with other atypical antipsychotics will be crucial to fully elucidate its relative advantages in improving cognitive outcomes for individuals with schizophrenia. The detailed experimental protocols provided here offer a framework for standardized assessment in future clinical investigations.
References
- 1. cogstate.com [cogstate.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. Relationship of the Brief UCSD Performance-based Skills Assessment (UPSA-B) to multiple indicators of functioning in people with schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cogstate.com [cogstate.com]
Brilaroxazine: A Favorable Side Effect Profile in the Landscape of Antipsychotics
A comprehensive analysis of clinical trial data suggests that Brilaroxazine, a novel serotonin-dopamine signaling modulator, possesses a favorable side effect profile compared to several established atypical antipsychotics. This guide provides a comparative analysis of this compound's side effects, supported by quantitative data from clinical trials, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
This compound has demonstrated a promising safety and tolerability profile in clinical trials, with a lower incidence of several common and concerning side effects associated with antipsychotic medications, including metabolic, extrapyramidal, and endocrine adverse events. This profile may offer a significant advantage for patients with schizophrenia, potentially leading to improved treatment adherence and overall outcomes.
Comparative Analysis of Side Effect Profiles
The following table summarizes the incidence of key treatment-emergent adverse events (TEAEs) for this compound and a selection of commonly prescribed atypical antipsychotics. The data is compiled from their respective pivotal clinical trials in patients with schizophrenia. It is important to note that direct comparisons between these trials should be made with caution due to potential differences in study design, patient populations, and methodology.
| Side Effect | This compound (RECOVER Trial) | Aripiprazole | Risperidone | Olanzapine | Brexpiprazole | Cariprazine |
| Weight Gain (≥7% increase from baseline) | ~2.1-5.9% | ~8.0% | ~9.2% | ~30% | ~12% | ~9-12% |
| Akathisia | ~0.7% (at 50mg) | ~8-11.7% | ~8% | ~3% | ~4-7% | ~9-20% |
| Extrapyramidal Symptoms (EPS) | ~0.7% (at 50mg) | ~6-17% | ~17-37% | ~10% | ~3-5% | ~15-26% |
| Hyperprolactinemia | No significant increase | Decrease | Significant increase | Moderate increase | No significant increase | No significant increase |
| Somnolence/Sedation | ~7.5% | ~11% | ~14% | ~22-39% | ~4-6% | ~5-7% |
| Insomnia | ~4.0% | ~18% | ~26% | ~12% | ~1-2% | ~13-14% |
| Headache | ~2.7-6% | ~10-15% | ~14% | ~17% | ~7-14% | ~13% |
Note: The incidence rates are approximate and can vary based on the specific clinical trial, dosage, and patient population. Data for comparator drugs are aggregated from multiple sources.
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled, multicenter clinical trials conducted in adult patients with acute exacerbations of schizophrenia.
This compound (RECOVER Trial Methodology) [1][2][3][4][5]
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute episode.
-
Intervention: Patients were randomized to receive fixed daily doses of this compound (15 mg or 50 mg) or placebo for 28 days. An open-label extension study followed for 52 weeks with flexible dosing (15 mg, 30 mg, or 50 mg).
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
-
Safety Assessments: Treatment-emergent adverse events (TEAEs) were systematically recorded at each study visit. Extrapyramidal symptoms were assessed using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS). Metabolic parameters (weight, BMI, fasting glucose, and lipids) and prolactin levels were also monitored.
Comparator Antipsychotics (General Pivotal Trial Methodologies)
The methodologies for the pivotal trials of the comparator drugs share many similarities with the RECOVER trial. Key aspects include:
-
Design: Randomized, double-blind, placebo-controlled (and often active-comparator) trials.
-
Duration: Typically 4 to 8 weeks for acute schizophrenia trials.
-
Primary Endpoint: Change from baseline in PANSS or Brief Psychiatric Rating Scale (BPRS) total score.
-
Safety and Tolerability: Assessed through the recording of TEAEs, physical examinations, vital signs, ECGs, and laboratory tests. Standardized rating scales were used to evaluate movement disorders, including the SAS for parkinsonism, the BARS for akathisia, and the AIMS for tardive dyskinesia.
Signaling Pathway and Mechanism of Action
This compound's unique side effect profile is attributed to its distinct mechanism of action as a serotonin-dopamine signaling modulator. It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors. This balanced receptor activity is thought to contribute to its antipsychotic efficacy while minimizing the side effects commonly associated with potent D2 receptor antagonism.
The following diagram illustrates the interaction of this compound and comparator antipsychotics with key dopamine and serotonin receptors. The varying degrees of agonism and antagonism at these receptors are believed to underlie their different side effect profiles.
Caption: Antipsychotic drug interactions with key neurotransmitter receptors and their associated clinical effects.
References
Brilaroxazine's Anti-Inflammatory Effects: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals validating the anti-inflammatory properties of Brilaroxazine against established alternatives.
This compound (RP5063) is an investigational multimodal serotonin-dopamine neuromodulator that has demonstrated significant anti-inflammatory effects in both preclinical and clinical studies.[1][2][3] This guide provides a detailed comparison of this compound with established anti-inflammatory agents, dexamethasone (a corticosteroid) and ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID), supported by experimental data.
Mechanism of Action: A Dual Approach
This compound exhibits a dual mechanism of action, modulating both neurotransmission and neuroinflammation.[1] Its anti-inflammatory activity is attributed to its ability to suppress the production of multiple pro-inflammatory cytokines and chemokines.[1]
In contrast, Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to glucocorticoid receptors. This interaction leads to the inhibition of pro-inflammatory transcription factors, such as NF-κB, and the suppression of genes encoding pro-inflammatory cytokines.
Ibuprofen , a widely used NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Comparative Efficacy: Cytokine Modulation
Quantitative data from various studies demonstrate this compound's ability to significantly reduce key pro-inflammatory cytokines. The following tables summarize the comparative effects of this compound, Dexamethasone, and Ibuprofen on the production of these inflammatory mediators.
Table 1: Effect on Interleukin-6 (IL-6) and Interleukin-8 (IL-8) Production
| Compound | Model/System | Stimulant | Concentration | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Reference |
| This compound | Idiopathic Pulmonary Fibrosis (Rat Model) | Bleomycin | Not Specified | Significant Reduction | Not Reported | |
| This compound | Schizophrenia Patients (RECOVER Trial) | N/A | 50 mg | Significant Reduction | Significant Reduction | |
| Dexamethasone | Human Bronchial Epithelial Cells | TNF-α | 1 µM | Significant Inhibition | Reduced (not statistically significant) | |
| Ibuprofen | Benign Prostatic Hyperplasia Cells | TNF-α | Low Doses | Effective Reduction | Effective Reduction |
Table 2: Effect on Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) Production
| Compound | Model/System | Stimulant | Concentration | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | Reference |
| This compound | Psoriasis (Mouse Model) | Imiquimod | Not Specified | No significant difference vs. Sham | Not Reported | |
| This compound | Schizophrenia Patients (RECOVER Trial) | N/A | 50 mg | Significant Reduction | Significant Reduction | |
| Dexamethasone | Mouse Model | LPS | 5 & 10 mg/kg | Significant Reversal of LPS-induced increase | Not Reported | |
| Ibuprofen | Human Mononuclear Cells | LPS | Various | Stimulation of TNF-α production | Not Reported |
Table 3: Effect on Other Pro-inflammatory Mediators
| Compound | Model/System | Stimulant | Mediator | Effect | Reference |
| This compound | Schizophrenia Patients (RECOVER Trial) | N/A | MIP-1 | Significant Reduction | |
| This compound | Idiopathic Pulmonary Fibrosis (Rat Model) | Bleomycin | MCP-1, IP-10, RANTES | Significant Reduction | |
| This compound | Psoriasis (Mouse Model) | Imiquimod | Ki-67, TGF-β | Significant Reduction |
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the anti-inflammatory effects of this compound are provided below.
Imiquimod-Induced Psoriasis Mouse Model
This model is used to screen for pharmacologic activity in psoriasis.
-
Animals: BALB/c mice are typically used.
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod cream is administered to the shaved back and right ear of the mice for 5 to 8 consecutive days.
-
Treatment: The test compound, such as this compound lipogel, is applied topically to the inflamed area.
-
Assessments:
-
Psoriasis Area and Severity Index (PASI): Scoring of erythema, scaling, and thickness of the back skin is performed daily.
-
Histology: Skin biopsies are collected at the end of the study for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Serum and skin homogenates are collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, TGF-β) and proliferation markers (e.g., Ki-67) using ELISA or other immunoassays.
-
Bleomycin-Induced Idiopathic Pulmonary Fibrosis (IPF) Rat Model
This model is used to evaluate the efficacy of compounds in treating pulmonary fibrosis and inflammation.
-
Animals: Sprague-Dawley or Wistar rats are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound can be administered either prophylactically (before or at the same time as bleomycin) or therapeutically (after the establishment of fibrosis).
-
Assessments:
-
Histopathology: Lungs are harvested for histological examination to assess the degree of fibrosis (e.g., using the Ashcroft scoring system) and collagen deposition (e.g., with Masson's trichrome staining).
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts and protein concentration. Lung tissue homogenates are analyzed for hydroxyproline content as an indicator of collagen deposition.
-
Cytokine Profiling: BALF and lung tissue homogenates are analyzed for a panel of pro-inflammatory and fibrotic cytokines and chemokines (e.g., MIP-1, MCP-1, IL-6, IP-10, RANTES).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for validating anti-inflammatory compounds.
Caption: Inflammatory signaling pathway targeted by this compound and comparators.
References
A Head-to-Head Comparison of Brilaroxazine and Olanzapine in the Context of Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antipsychotic Brilaroxazine and the established second-generation antipsychotic olanzapine. The analysis is based on available preclinical and clinical data, focusing on receptor pharmacology, clinical efficacy, safety profiles, and the methodologies of key clinical trials.
Executive Summary
This compound (RP5063) is a novel, multimodal serotonin-dopamine modulator currently in late-stage clinical development for schizophrenia. It is characterized by its partial agonist activity at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, alongside antagonist activity at serotonin 5-HT2B and 5-HT7 receptors. This profile suggests a potential for broad efficacy across positive, negative, and cognitive symptoms of schizophrenia, with a favorable safety profile, particularly concerning metabolic side effects.
Olanzapine is a well-established second-generation (atypical) antipsychotic with proven efficacy in treating the positive symptoms of schizophrenia. Its mechanism of action primarily involves antagonism at dopamine D2 and serotonin 5-HT2A receptors. While effective, olanzapine is often associated with significant weight gain and metabolic disturbances, which can impact long-term treatment adherence and patient health.
This guide synthesizes the current data to offer a comparative perspective on these two compounds, highlighting their distinct pharmacological properties and clinical potential.
Receptor Binding Profiles
The affinity of a drug for various receptors is a key determinant of its efficacy and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and olanzapine for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Functional Activity (this compound) | Functional Activity (Olanzapine) |
| Dopamine D2 | ≤6 | 11 - 23.36 | Partial Agonist | Antagonist |
| Dopamine D3 | High Affinity | High Affinity | Partial Agonist | Antagonist |
| Dopamine D4 | High Affinity | High Affinity | Partial Agonist | Antagonist |
| Serotonin 5-HT1A | High Affinity | 226 | Partial Agonist | Antagonist |
| Serotonin 5-HT2A | ≤6 | 4 - 7.3 | Partial Agonist | Inverse Agonist/Antagonist |
| Serotonin 5-HT2B | High Affinity | 102 | Antagonist | Antagonist |
| Serotonin 5-HT2C | Moderate Affinity | 11 | Antagonist | Antagonist |
| Serotonin 5-HT6 | Moderate Affinity | 8 - 10 | Antagonist | Antagonist |
| Serotonin 5-HT7 | ≤6 | 59 | Antagonist | Antagonist |
| Histamine H1 | Moderate Affinity | 4.452 - 7.1 | Antagonist | Antagonist |
| Muscarinic M1 | Low Affinity | 22 | Antagonist | Antagonist |
| Adrenergic α1 | Moderate Affinity | 84.41 | Antagonist | Antagonist |
Note: Ki values are compiled from various sources and may not be directly comparable due to different experimental conditions. They serve as a general guide to receptor affinities.
Signaling Pathways
The functional activity of this compound and olanzapine at key receptors translates into distinct downstream signaling cascades.
Dopamine D2 Receptor Signaling
Both this compound and olanzapine target the dopamine D2 receptor, a key mediator of antipsychotic efficacy. However, their differing modes of action—partial agonism versus antagonism—result in different downstream effects.
Serotonin 5-HT2A Receptor Signaling
Interaction with the 5-HT2A receptor is a hallmark of atypical antipsychotics, contributing to improved side-effect profiles compared to older agents.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and olanzapine have not yet been published. The following comparison is based on data from their respective placebo-controlled trials.
This compound: The RECOVER Trial
The efficacy of this compound was evaluated in the Phase 3 RECOVER trial, a randomized, double-blind, placebo-controlled study in patients with acute schizophrenia.[1][2][3]
| Endpoint | This compound (50 mg) | Placebo | p-value |
| Change from Baseline in PANSS Total Score at Week 4 | -23.9 | -13.8 | <0.001 |
| Change from Baseline in PANSS Positive Symptom Subscale | Statistically Significant Improvement | - | <0.05 |
| Change from Baseline in PANSS Negative Symptom Subscale | Statistically Significant Improvement | - | <0.05 |
| Change from Baseline in CGI-S Score | Statistically Significant Improvement | - | <0.05 |
Olanzapine: Efficacy in Schizophrenia Trials
Olanzapine has demonstrated robust efficacy in numerous clinical trials for schizophrenia. A meta-analysis of placebo-controlled trials has shown significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score.
Note: Direct comparison of efficacy data from different clinical trials should be interpreted with caution due to variations in study design, patient populations, and baseline disease severity.
Safety and Tolerability
The safety and tolerability profiles of this compound and olanzapine appear to be a key differentiating factor.
This compound
Data from the RECOVER trial indicate that this compound is generally well-tolerated, with a side-effect profile comparable to placebo.[3] Notably, this compound was not associated with significant weight gain, metabolic disturbances, or extrapyramidal symptoms (EPS).
| Adverse Event | This compound (50 mg) | Placebo |
| Discontinuation due to Adverse Events | 0% | 4% |
| Common TEAEs (>5%) | Headache (<6%), Somnolence (<=7.5%) | Headache, Somnolence |
| Weight Gain | Minimal and not clinically significant | - |
| Extrapyramidal Symptoms | Similar to placebo | - |
Olanzapine
While effective, olanzapine is well-known for its propensity to cause significant weight gain and metabolic side effects, including hyperglycemia, dyslipidemia, and an increased risk of type 2 diabetes. These adverse effects can be a major reason for non-adherence to treatment. The risk of extrapyramidal symptoms with olanzapine is generally lower than with first-generation antipsychotics.
Experimental Protocols
This compound: RECOVER Phase 3 Trial[1]
References
Brilaroxazine and Risperidone: A Comparative Analysis of Efficacy on Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While many antipsychotic agents effectively target positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and blunted affect—is often limited. This guide provides a detailed comparison of brilaroxazine, an investigational multimodal serotonin-dopamine neuromodulator, and risperidone, a widely established second-generation antipsychotic, with a specific focus on their effects on negative symptoms. This analysis is based on available clinical trial data and pharmacological profiles.
Mechanism of Action: A Tale of Two Approaches
The distinct pharmacological profiles of this compound and risperidone underpin their differing effects on the complex neurobiology of schizophrenia.
This compound exhibits a multifaceted mechanism of action as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. It also acts as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[1][2][3][4] This broad receptor engagement is designed to modulate both dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of both positive and negative symptoms of schizophrenia.[1]
Risperidone 's primary mechanism involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its higher affinity for 5-HT2A receptors compared to D2 receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms compared to first-generation agents. The blockade of these receptors is believed to reduce the overactivity in the mesolimbic and mesocortical pathways associated with schizophrenia.
Signaling Pathway Diagrams
Caption: this compound's multimodal signaling pathway.
References
- 1. How does Brilaroxazinecompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 2. Reviva's this compound For Schizophrenia | SIRS 2024 [delveinsight.com]
- 3. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 4. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Brilaroxazine in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like brilaroxazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, drawing from available safety data to minimize risk and ensure regulatory adherence.
Key Safety and Disposal Information for this compound
The following table summarizes crucial safety and disposal data for this compound, highlighting its hazardous properties and the necessary precautions for its management.
| Category | Information | Citation |
| Product Identification | This compound (RP5063) | [1] |
| CAS Number | 1239729-06-6 | [1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | |
| Personal Protective Equipment | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. |
Workflow for Safe Handling and Disposal of this compound
The proper disposal of this compound is the final step in a comprehensive safety workflow. The following diagram illustrates the key stages, from initial handling to final disposal, ensuring that safety and environmental considerations are addressed throughout the process.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Disposal Procedure
Based on the available safety data, the proper disposal of this compound should be conducted as follows:
-
Containment: All waste materials containing this compound, including unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup, should be collected in a designated and clearly labeled hazardous waste container.
-
Segregation: Ensure that this compound waste is segregated from other laboratory waste streams in accordance with your institution's and local regulations for chemical waste.
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in the regular trash. Its high aquatic toxicity necessitates strict adherence to protocols that prevent environmental release.
-
Professional Disposal: The designated hazardous waste container holding this compound must be transferred to an approved and licensed waste disposal facility. This ensures that the compound is managed and treated in a manner that is safe for both human health and the environment.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: Comprehensive Personal Protective Equipment and Handling Protocols for Brilaroxazine
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Brilaroxazine must adhere to stringent safety protocols to mitigate risks associated with this investigational compound. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following guidelines is mandatory to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with appropriate particulate filter- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat or gown- Safety glasses with side shields |
| Solution Preparation and Handling | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat or gown- Chemical splash goggles |
| General Laboratory Operations | - Laboratory coat- Safety glasses- Gloves |
It is imperative to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation in all areas where this compound is handled.[1]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is being used.
-
Use only in areas with appropriate exhaust ventilation.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all spilled material and contaminated items (e.g., gloves, wipes) in a designated, sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
-
Environmental Protection: Avoid release to the environment. Collect any spillage.
Experimental Workflow for Safe Handling
To visualize the necessary steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
